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  • Product: 2-Methanesulfonyl-3-methylaniline
  • CAS: 497227-21-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-Methanesulfonyl-3-methylaniline

For Researchers, Scientists, and Drug Development Professionals Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of modern organic chemistry, providing unparalleled insight into molecular struc...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of modern organic chemistry, providing unparalleled insight into molecular structure. For professionals in drug discovery and development, a precise understanding of a compound's NMR spectrum is fundamental for structural verification, purity assessment, and the study of molecular interactions. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectral characteristics of 2-methanesulfonyl-3-methylaniline, a substituted aniline of interest in medicinal chemistry.

Theoretical Principles and Predictive Analysis

The chemical shifts in ¹H and ¹³C NMR spectroscopy are exquisitely sensitive to the electronic environment of each nucleus. In aromatic systems like 2-methanesulfonyl-3-methylaniline, the interplay of the electron-donating amino group, the electron-withdrawing methanesulfonyl group, and the weakly electron-donating methyl group governs the spectral landscape.

Workflow for NMR Spectral Prediction and Analysis

G cluster_0 Data Acquisition and Prediction cluster_1 Spectral Analysis and Assignment cluster_2 Validation and Reporting A Identify Structural Analogs (e.g., o-sulfonylanilines, m-methylanilines) B Gather Experimental NMR Data for Analogs A->B informs D Analyze Substituent Effects (Inductive vs. Resonance) B->D provides data for C Utilize NMR Prediction Software (e.g., ACD/Labs, ChemDraw) E Predict ¹H Chemical Shifts and Coupling Patterns C->E predicts F Predict ¹³C Chemical Shifts C->F predicts D->E guides D->F guides G Assign Predicted Signals to Specific Nuclei E->G F->G H Compare with Known Substituent Chemical Shift (SCS) Values G->H for validation I Generate Data Tables and Visualizations G->I populates H->I J Compile In-depth Technical Guide I->J

Caption: Workflow for the prediction and analysis of NMR spectra.

¹H NMR Spectral Analysis

The aromatic region of the ¹H NMR spectrum of 2-methanesulfonyl-3-methylaniline is expected to show three distinct signals corresponding to the protons on the aniline ring. The amino group (-NH₂) will likely appear as a broad singlet, and the two methyl groups (one on the ring and one on the sulfonyl group) will be sharp singlets.

The methanesulfonyl group is a strong electron-withdrawing group, primarily through the inductive effect, which will deshield nearby protons, shifting them downfield (to higher ppm values). Conversely, the amino group is a strong electron-donating group through resonance, which will shield the ortho and para protons, shifting them upfield. The methyl group is a weak electron-donating group.

  • H-4, H-5, and H-6 Protons: The complex interplay of these substituent effects will determine the final chemical shifts of the aromatic protons.

  • -NH₂ Protons: The chemical shift of the amino protons is highly variable and depends on the solvent, concentration, and temperature. It is expected to appear as a broad singlet.[1]

  • -SO₂CH₃ Protons: The protons of the methanesulfonyl group are adjacent to a strongly electron-withdrawing sulfonyl group and will appear as a singlet at a relatively downfield position.

  • Ar-CH₃ Protons: The protons of the methyl group on the aromatic ring will appear as a singlet in a typical alkyl-aromatic region.

Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale
H-46.8 - 7.0Doublet of doublets (dd)J ≈ 7-8, J ≈ 1-2Influenced by ortho amino and meta sulfonyl/methyl groups.
H-57.1 - 7.3Triplet (t) or Triplet of doublets (td)J ≈ 7-8Primarily influenced by ortho and para relationships to the substituents.
H-66.6 - 6.8Doublet of doublets (dd)J ≈ 7-8, J ≈ 1-2Shielded by the ortho amino group.
-NH₂3.5 - 5.0Broad Singlet (br s)-Exchangeable proton, chemical shift is solvent and concentration dependent.
-SO₂CH₃3.0 - 3.3Singlet (s)-Deshielded by the sulfonyl group.
Ar-CH₃2.2 - 2.4Singlet (s)-Typical chemical shift for a methyl group on an aromatic ring.

Note: These are predicted values based on the analysis of substituent effects in similar molecules. Actual experimental values may vary.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide information on all nine unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons are particularly informative about the electronic effects of the substituents.

  • C-1 (C-NH₂): This carbon will be shielded by the electron-donating amino group and will appear at a relatively upfield position for an aromatic carbon.

  • C-2 (C-SO₂CH₃): The carbon directly attached to the electron-withdrawing sulfonyl group will be deshielded and shifted downfield.

  • C-3 (C-CH₃): The methyl-substituted carbon's chemical shift will be influenced by the attached methyl group.

  • C-4, C-5, C-6: The remaining aromatic carbons will have chemical shifts determined by their position relative to the three substituents.

  • -SO₂CH₃: The carbon of the methanesulfonyl group will appear in the aliphatic region, deshielded by the sulfonyl group.

  • Ar-CH₃: The carbon of the aromatic methyl group will be found at a typical upfield chemical shift for an alkyl carbon.

Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-1145 - 150Attached to the electron-donating amino group.
C-2130 - 135Attached to the electron-withdrawing sulfonyl group.
C-3135 - 140Influenced by the attached methyl group and adjacent sulfonyl group.
C-4115 - 120Ortho to the amino group, expected to be shielded.
C-5128 - 132Meta to the amino and sulfonyl groups.
C-6118 - 122Para to the methyl group and ortho to the amino group.
-SO₂CH₃40 - 45Deshielded by the two oxygen atoms of the sulfonyl group.
Ar-CH₃18 - 22Typical range for an aromatic methyl carbon.

Note: These are predicted values based on the analysis of substituent effects in similar molecules. Actual experimental values may vary.

Experimental Protocols

To obtain high-quality ¹H and ¹³C NMR spectra of 2-methanesulfonyl-3-methylaniline, the following experimental procedures are recommended.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

  • Sample Purity: Ensure the analyte is of high purity. Impurities will complicate the spectrum and may interfere with accurate analysis.

  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules due to its good dissolving power and relatively simple residual solvent peak.[2]

  • Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[3] For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[3]

  • Procedure:

    • Weigh the desired amount of 2-methanesulfonyl-3-methylaniline into a clean, dry vial.

    • Add the appropriate volume of deuterated solvent (e.g., CDCl₃).

    • Gently agitate the vial to dissolve the compound completely. Sonication may be used if necessary to aid dissolution.[3]

    • Filter the solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube to remove any particulate matter.[4]

    • Cap the NMR tube securely.

Diagram of NMR Sample Preparation Workflow

G A Weigh 10-20 mg of 2-Methanesulfonyl-3-methylaniline B Dissolve in 0.7 mL of Deuterated Solvent (e.g., CDCl₃) A->B C Ensure Complete Dissolution (Vortex or Sonicate if needed) B->C D Filter Solution into a Clean NMR Tube C->D E Cap the NMR Tube and Label Appropriately D->E F Ready for NMR Analysis E->F

Caption: Step-by-step workflow for preparing an NMR sample.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard 400 MHz NMR spectrometer. These parameters may need to be optimized depending on the specific instrument and sample concentration.

¹H NMR Spectroscopy Parameters:

  • Spectrometer: 400 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Standard single-pulse (e.g., zg30)

  • Number of Scans: 16-32

  • Relaxation Delay: 1.0 s

  • Spectral Width: -2 to 12 ppm

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak (CDCl₃ at 7.26 ppm).[3]

¹³C NMR Spectroscopy Parameters:

  • Spectrometer: 100 MHz (for a 400 MHz ¹H instrument)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Standard proton-decoupled single-pulse (e.g., zgpg30)

  • Number of Scans: 1024 or more, depending on concentration

  • Relaxation Delay: 2.0 s

  • Spectral Width: 0 to 220 ppm

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or solvent peak (CDCl₃ at 77.16 ppm).

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 2-methanesulfonyl-3-methylaniline. By understanding the fundamental principles of substituent effects on chemical shifts and employing a systematic approach to spectral interpretation, researchers can confidently predict and assign the NMR signals for this and related molecules. The provided experimental protocols offer a robust starting point for acquiring high-quality data, which is essential for the rigorous structural characterization required in modern chemical research and drug development. While predictive, this analysis serves as a valuable resource until experimental data becomes publicly available, guiding researchers in their synthetic and analytical endeavors.

References

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Exploratory

The Synthetic Versatility of 2-Methanesulfonyl-3-methylaniline: A Mechanistic Guide

Abstract 2-Methanesulfonyl-3-methylaniline is a substituted aromatic amine with significant potential as a versatile building block in organic synthesis, particularly in the realms of medicinal chemistry and materials sc...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-Methanesulfonyl-3-methylaniline is a substituted aromatic amine with significant potential as a versatile building block in organic synthesis, particularly in the realms of medicinal chemistry and materials science.[1] Its unique trifunctional substitution pattern—an activating amino group, a deactivating methanesulfonyl group, and a weakly activating methyl group—presents a nuanced reactivity profile. This guide provides an in-depth exploration of the electronic and steric factors governing the mechanism of action of 2-methanesulfonyl-3-methylaniline in key organic transformations. We will dissect the interplay of these substituents to predict regioselectivity in electrophilic aromatic substitution, outline reaction pathways at the nucleophilic nitrogen center, and propose applications in the synthesis of complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this and structurally related anilines.

Molecular Architecture and Electronic Landscape

The reactivity of 2-methanesulfonyl-3-methylaniline is dictated by the electronic and steric interplay of its three substituents on the benzene ring. Understanding these individual contributions is paramount to predicting its behavior in a synthetic context.

  • Amino Group (-NH₂): The lone pair of electrons on the nitrogen atom is delocalized into the aromatic π-system, a phenomenon known as the +R (resonance) effect.[2] This significantly increases the electron density at the ortho and para positions, making the ring more susceptible to electrophilic attack at these sites.[2][3] Consequently, the amino group is a potent activating and ortho-, para-directing group.[2][3]

  • Methanesulfonyl Group (-SO₂CH₃): In contrast, the methanesulfonyl group is a strong electron-withdrawing group. This is primarily due to the -I (inductive) effect of the highly electronegative oxygen atoms and the sulfur atom. It also exerts a -R effect, further withdrawing electron density from the aromatic ring.[4] This deactivating nature makes electrophilic aromatic substitution more challenging.

  • Methyl Group (-CH₃): The methyl group is a weak electron-donating group through a +I (inductive) effect and hyperconjugation. It provides a modest activating effect on the aromatic ring.

The collective influence of these groups creates a unique electronic landscape. The powerful activating effect of the amino group is tempered by the deactivating methanesulfonyl group. The regiochemical outcome of reactions is a delicate balance between these opposing electronic influences and the steric hindrance imposed by the substituents.

Predicted Reactivity and Mechanistic Pathways

The dual nature of the substituents in 2-methanesulfonyl-3-methylaniline allows for a range of synthetic transformations. We will explore the most probable reaction mechanisms.

Reactions at the Nitrogen Atom: Nucleophilic Behavior

The primary amino group is a key reactive center, acting as a nucleophile in a variety of reactions.

The introduction of alkyl groups to the nitrogen atom is a fundamental transformation in the synthesis of more complex amines.[5] This can be achieved through several methods, including reaction with alkyl halides or reductive amination.[5]

Hypothetical Protocol: N-Alkylation with an Alkyl Halide

  • Reaction Setup: In a round-bottom flask, dissolve 2-methanesulfonyl-3-methylaniline (1.0 equiv.) in a polar aprotic solvent such as acetonitrile or DMF.

  • Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (1.5 equiv.), to the solution to neutralize the acid generated during the reaction.

  • Addition of Alkylating Agent: Slowly add the alkyl halide (1.1 equiv.) to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: The crude product can be purified by column chromatography on silica gel.

N_Alkylation reagents 2-Methanesulfonyl-3-methylaniline + R-X (Alkyl Halide) transition_state Transition State reagents->transition_state Base (e.g., K₂CO₃) Solvent (e.g., ACN) product N-Alkyl-2-methanesulfonyl-3-methylaniline + HX transition_state->product

Caption: Generalized workflow for the N-alkylation of 2-methanesulfonyl-3-methylaniline.

The reaction with acylating agents, such as acyl chlorides or anhydrides, yields the corresponding amides. This transformation is often used to protect the amino group or to introduce a carbonyl moiety for further functionalization.[6][7]

Hypothetical Protocol: N-Acylation with Acetic Anhydride

  • Dissolution: Dissolve 2-methanesulfonyl-3-methylaniline (1.0 equiv.) in a suitable solvent like dichloromethane or acetic acid.

  • Addition of Acylating Agent: Add acetic anhydride (1.2 equiv.) to the solution. A base such as pyridine or sodium acetate can be added to catalyze the reaction and neutralize the acetic acid byproduct.[6]

  • Reaction Conditions: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.

  • Work-up: Pour the reaction mixture into cold water to precipitate the acetanilide product.

  • Isolation and Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure N-acetylated product.

N_Acylation reactants 2-Methanesulfonyl-3-methylaniline + Acetic Anhydride intermediate Tetrahedral Intermediate reactants->intermediate Base (optional) product N-Acetyl-2-methanesulfonyl-3-methylaniline + Acetic Acid intermediate->product

Caption: Reaction pathway for the N-acylation of 2-methanesulfonyl-3-methylaniline.

Electrophilic Aromatic Substitution (EAS)

The regioselectivity of EAS reactions on the 2-methanesulfonyl-3-methylaniline ring is a complex interplay of directing effects and steric hindrance. The strongly activating ortho-, para-directing amino group will dominate the directing effects.[2][8] However, the bulky methanesulfonyl group at the 2-position and the methyl group at the 3-position will sterically hinder the adjacent positions.

The most likely positions for electrophilic attack are C4 and C6, which are para and ortho to the amino group, respectively. The C4 position is sterically more accessible than the C6 position, which is flanked by the amino group and the C5 hydrogen. Therefore, substitution at the C4 position is generally favored.

Introduction of a halogen atom onto the aromatic ring can provide a handle for further cross-coupling reactions.

Hypothetical Protocol: Bromination

  • Reaction Setup: Dissolve 2-methanesulfonyl-3-methylaniline (1.0 equiv.) in a suitable solvent such as acetic acid or dichloromethane.

  • Addition of Brominating Agent: Slowly add a solution of bromine (1.0 equiv.) in the same solvent to the reaction mixture at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the reaction with a solution of sodium thiosulfate to remove any excess bromine.

  • Isolation and Purification: Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography to isolate the brominated product, likely the 4-bromo isomer.

EAS_Halogenation start 2-Methanesulfonyl-3-methylaniline intermediate Sigma Complex (Resonance Stabilized) start->intermediate + Br₂ electrophile Br₂ product 4-Bromo-2-methanesulfonyl-3-methylaniline intermediate->product - HBr

Caption: Proposed mechanism for the electrophilic bromination of 2-methanesulfonyl-3-methylaniline.

Applications in Drug Discovery and Materials Science

Substituted anilines are privileged structures in medicinal chemistry, appearing in a wide range of therapeutic agents.[1] The unique substitution pattern of 2-methanesulfonyl-3-methylaniline makes it an attractive scaffold for the development of novel drug candidates. The sulfonamide moiety is a well-known pharmacophore, and the ability to further functionalize the aniline ring allows for the fine-tuning of a compound's pharmacological properties.[9]

In materials science, substituted anilines can be used as monomers for the synthesis of conducting polymers or as precursors for the preparation of dyes and pigments. The presence of the methanesulfonyl group can impart desirable electronic and thermal properties to the resulting materials.

Summary of Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₁₁NO₂SPubChem
Molecular Weight185.24 g/mol PubChem
AppearanceSolid (predicted)---
Melting PointNot available---
Boiling PointNot available---
SolubilitySparingly soluble in water (predicted)---

Conclusion

While specific experimental data for 2-methanesulfonyl-3-methylaniline is not extensively available in the public domain, a thorough understanding of the fundamental principles of organic chemistry allows for a robust prediction of its reactivity and synthetic utility. The interplay of the activating amino group, the deactivating methanesulfonyl group, and the weakly activating methyl group creates a molecule with a nuanced and synthetically valuable reactivity profile. This guide provides a theoretical framework for the rational design of synthetic routes utilizing 2-methanesulfonyl-3-methylaniline as a key building block. Further experimental validation of these proposed mechanisms and protocols is encouraged to fully unlock the potential of this versatile compound.

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Foundational

Crystal structure analysis of 2-Methanesulfonyl-3-methylaniline derivatives

An In-depth Technical Guide on the Crystal Structure Analysis of 2-Methanesulfonyl-3-methylaniline Derivatives Executive Summary The 2-methanesulfonyl-3-methylaniline scaffold is a cornerstone in modern medicinal chemist...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Crystal Structure Analysis of 2-Methanesulfonyl-3-methylaniline Derivatives

Executive Summary

The 2-methanesulfonyl-3-methylaniline scaffold is a cornerstone in modern medicinal chemistry, offering a versatile framework for the development of novel therapeutic agents. The precise three-dimensional arrangement of atoms within these molecules, and their interactions in the solid state, are critical determinants of their physicochemical properties and biological activity. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the methodologies and rationale behind the crystal structure analysis of this important class of compounds. We will delve into the complete workflow, from the synthesis of high-quality single crystals to advanced structural interpretation, emphasizing the causality behind experimental choices. By integrating principles of X-ray crystallography with advanced analytical techniques like Hirshfeld surface analysis, this document serves as a practical and authoritative resource for leveraging structural insights in the rational design of next-generation pharmaceuticals.

The Strategic Importance of the Sulfonylaniline Scaffold

The combination of a sulfonamide group and a substituted aniline ring creates a privileged scaffold in drug discovery. Understanding the distinct roles of these moieties is fundamental to appreciating the value of detailed structural analysis.

The Methanesulfonyl Group: A Bioisostere and Solubility Enhancer

The methanesulfonyl (methylsulfone) group is a powerful motif in medicinal chemistry. It is not merely a passive structural element but an active contributor to a molecule's drug-like properties. Its strong electron-withdrawing nature can modulate the pKa of adjacent functional groups, and its capacity to act as a hydrogen bond acceptor is crucial for molecular recognition at target binding sites.[1] Furthermore, the inclusion of a sulfonyl group can significantly improve a compound's solubility and metabolic stability, which are critical parameters in drug development.[1]

The Substituted Aniline Core: A Versatile Synthetic Platform

Aniline and its derivatives are foundational building blocks in the synthesis of a vast array of pharmaceuticals.[2] The aromatic ring provides a rigid core that can be functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties. This versatility enables chemists to systematically explore the structure-activity relationship (SAR) of a compound series, optimizing for potency, selectivity, and pharmacokinetic profiles.[3][4]

Rationale for Crystal Structure Analysis: The Bridge Between Structure and Function

While spectroscopic methods like NMR and MS confirm chemical identity, only single-crystal X-ray diffraction (SC-XRD) can reveal the precise three-dimensional atomic arrangement with high fidelity.[5] This information is paramount for:

  • Unambiguous Confirmation of Molecular Structure: Determining absolute stereochemistry and resolving conformational ambiguities.

  • Understanding Intermolecular Interactions: Identifying the non-covalent forces (e.g., hydrogen bonds, π-stacking) that govern crystal packing, which can influence solubility and dissolution rates.[6][7]

  • Informing Computational Models: Providing accurate geometries for molecular docking studies and quantum mechanical calculations to predict binding affinities and mechanisms of action.[6]

  • Guiding Lead Optimization: Revealing how subtle structural modifications to derivatives impact their conformation and interaction patterns, thereby enabling rational drug design.[8]

The Crystallographic Workflow: From Synthesis to Structure

Obtaining and analyzing a crystal structure is a systematic process. Each step is critical for the validity and quality of the final model. The causality behind each choice ensures the production of a trustworthy and reproducible result.

G cluster_0 Phase 1: Material Preparation cluster_1 Phase 2: Crystallization cluster_2 Phase 3: Data Collection & Analysis A Synthesis of 2-Methanesulfonyl-3-methylaniline Derivative B Purification (e.g., Column Chromatography, Recrystallization) A->B C Characterization (NMR, MS, IR) B->C D Selection of Crystallization Method & Solvents C->D Purity >98% Confirmed E Growth of Single Crystals (Slow Evaporation / Vapor Diffusion) D->E F Crystal Harvesting & Mounting E->F G Single-Crystal X-ray Diffraction Data Collection F->G Diffraction-Quality Crystal H Structure Solution (e.g., Direct Methods) G->H I Structure Refinement H->I J Structural Validation & Interpretation I->J K Crystallographic Information File J->K Final Structural Report (CIF File)

Caption: The comprehensive workflow for crystal structure analysis.

Synthesis and Purification

The journey begins with the chemical synthesis of the target derivative. It is imperative that the final compound be purified to the highest possible degree (>98%), as impurities can severely inhibit or disrupt the crystallization process.

The Art of Crystallization: Obtaining Diffraction-Quality Single Crystals

Crystallization is often the most challenging step. The goal is to encourage molecules to slowly self-assemble into a highly ordered, three-dimensional lattice. The choice of method and solvent is critical and often determined empirically.

Experimental Protocol: Slow Evaporation Method

  • Solubilization: Dissolve a small amount (5-10 mg) of the purified compound in a minimal volume of a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetone, ethyl acetate) in a small, clean vial. The ideal solvent is one in which the compound is moderately soluble.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap or parafilm containing a few pinholes. This allows the solvent to evaporate slowly over several days to weeks at a constant temperature.[9]

  • Monitoring: Observe the vial periodically without agitation. The formation of well-defined, transparent crystals with sharp edges is indicative of a successful experiment.

Causality Behind the Choices: Slow evaporation is key. If the solvent evaporates too quickly, the compound will precipitate as an amorphous powder or as a mass of tiny, intergrown crystals unsuitable for diffraction. The constant temperature prevents rapid changes in solubility that could lead to poor crystal quality.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed into the X-ray beam of a diffractometer.[10]

Workflow for Data Collection:

  • Crystal Screening: The crystal is initially exposed to the X-ray beam to assess its diffraction quality. A good crystal will produce sharp, distinct diffraction spots.

  • Unit Cell Determination: A short series of diffraction images are collected to determine the dimensions and angles of the unit cell—the fundamental repeating block of the crystal lattice.[10]

  • Full Data Collection: The crystal is rotated in the X-ray beam, and thousands of diffraction images are collected from various orientations to measure the intensity and position of as many unique reflections as possible. Modern CCD or CMOS area detectors are used for this purpose.[10]

Self-Validating System: During data processing, several statistical metrics are generated that validate the quality of the collected data. High data completeness (>99%) and low merging R-value (Rmerge < 0.1) are indicators of a reliable dataset.

Structure Solution and Refinement

The collected diffraction data (a set of reflection intensities) must be translated into an atomic model. This is a two-stage computational process.

  • Structure Solution: The "phase problem" is solved using mathematical algorithms, most commonly "direct methods," which generate an initial electron density map. This map reveals the approximate positions of the atoms.

  • Structure Refinement: The initial atomic model is refined using a least-squares procedure.[10] In this iterative process, the atomic coordinates and thermal displacement parameters are adjusted to improve the agreement between the experimentally observed structure factors and those calculated from the model.

Trustworthiness of the Model: The quality of the final crystal structure is assessed by crystallographic R-factors. An R1 value below 0.05 (5%) for high-quality data indicates an excellent agreement between the model and the experimental data.

In-Depth Structural Interpretation and Analysis

With a refined structure in hand, the focus shifts to a detailed analysis of its geometric and supramolecular features.

Intramolecular Features: Conformation and Geometry

Analysis begins with the molecule itself, examining bond lengths, angles, and torsion angles. For 2-methanesulfonyl-3-methylaniline derivatives, key parameters include:

  • The geometry around the sulfur atom, which is expected to be tetrahedral.

  • The planarity of the aniline ring.

  • Crucially, the C-S-N-C torsion angle , which defines the orientation of the aniline ring relative to the sulfonyl group and significantly influences the overall molecular conformation.[11]

Table 1: Typical Geometric Parameters for Sulfonylaniline Scaffolds

ParameterTypical Value (Å or °)Significance
S=O Bond Length1.42 - 1.45 ÅDouble bond character
S-N Bond Length1.62 - 1.66 ÅSingle bond character
S-C (methyl) Bond Length1.75 - 1.79 ÅSingle bond character
C-S-N-C Torsion AngleVariableDefines overall molecular shape
Intermolecular Interactions: The Architecture of the Crystal

The way molecules pack together in a crystal is dictated by a network of non-covalent interactions. Understanding these interactions is crucial for predicting solid-state properties.

G Interactions Key Intermolecular Interactions HB N-H···O=S Hydrogen Bond Interactions->HB Strongest, Directional PiPi π-π Stacking Interactions->PiPi Moderate, Face-to-Face CHPi C-H···π Interactions Interactions->CHPi Weaker, Edge-to-Face Other Other Weak Contacts (e.g., C-H···O) Interactions->Other Weak, Ubiquitous

Caption: Common intermolecular interactions in sulfonylaniline crystals.

For this class of compounds, the most significant interaction is typically the hydrogen bond between the aniline N-H donor and one of the sulfonyl oxygen acceptors (N-H···O=S).[6][7] This strong, directional interaction often directs the primary formation of supramolecular synthons, such as chains or dimers. Weaker interactions, like π-π stacking between aniline rings and C-H···O contacts, provide additional stabilization to the crystal lattice.[7][12]

Advanced Analysis: Hirshfeld Surface Analysis

To gain deeper, quantitative insight into the intermolecular interactions, Hirshfeld surface analysis is an invaluable tool.[6][7] This technique maps the electron distribution of a molecule within the crystal, allowing for the visualization and quantification of all intermolecular contacts simultaneously.

  • d_norm surface: This property is mapped onto the Hirshfeld surface, where red spots indicate close contacts that are shorter than the van der Waals radii (often corresponding to hydrogen bonds), white regions represent contacts at approximately the van der Waals distance, and blue regions show areas with no close contacts.

  • 2D Fingerprint Plots: These plots summarize the frequency of different types of intermolecular contacts, providing a quantitative breakdown. For example, they can precisely quantify the percentage of the total surface area involved in O···H, H···H, and C···H contacts.[7][13]

Causality: Hirshfeld analysis provides a self-validating, holistic view of crystal packing. It moves beyond simply listing individual hydrogen bonds to providing a comprehensive, quantitative fingerprint of the molecular environment, which is essential for comparing the packing motifs of different derivatives in a series.

Case Study: Analysis of a Hypothetical Derivative

To illustrate the application of these principles, consider a hypothetical derivative, 2-Methanesulfonyl-5-fluoro-3-methylaniline . The table below summarizes its fictional crystallographic data.

Table 2: Crystallographic Data for 2-Methanesulfonyl-5-fluoro-3-methylaniline

ParameterValue
Chemical FormulaC₈H₁₀FNO₂S
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)8.541, 12.332, 9.156
β (°)105.34
Volume (ų)930.1
Z4
Final R1 [I > 2σ(I)]0.041
wR2 (all data)0.115

Interpretation:

  • The space group P2₁/c is centrosymmetric, meaning the crystal contains an equal number of both enantiomers (if the molecule were chiral).

  • Z=4 indicates there are four molecules in the unit cell.

  • The R1 value of 0.041 signifies a high-quality and reliable structure solution.

  • Structural Analysis: In the crystal lattice, we would expect to see molecules forming centrosymmetric dimers via strong N-H···O=S hydrogen bonds . The fluorine atom, being a weak hydrogen bond acceptor, might engage in weaker C-H···F interactions . The orientation of these dimers would likely be influenced by π-π stacking of the fluoro-aniline rings, arranged to minimize electrostatic repulsion between the electron-rich rings. Hirshfeld analysis would be used to quantify the contribution of each of these interactions to the overall crystal stability.

Conclusion: Integrating Structural Insights into Drug Development

The crystal structure analysis of 2-methanesulfonyl-3-methylaniline derivatives is not merely an academic exercise; it is a critical component of a successful drug discovery program. The detailed structural knowledge obtained through the rigorous application of the methods described herein provides invaluable, actionable intelligence. It allows medicinal chemists to understand the conformational preferences of their molecules, visualize the key interactions that can be replicated in a protein binding pocket, and make informed, data-driven decisions to optimize the properties of lead compounds. By bridging the gap between molecular structure and biological function, crystallography remains an indispensable tool in the quest for safer and more effective medicines.[5]

References

  • BenchChem. (2025).
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  • ResearchGate. (2025). (PDF)
  • Open Access Journals.
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  • PMC. Structure and spectroscopic properties of N,S-coordinating 2-methylsulfanyl-N-[(1H-pyrrol-2-yl)
  • BenchChem. (2025). An In-depth Technical Guide to the Structural Analogs of 2-Methyl-4-(methylsulfanyl)aniline and Their Properties.
  • BenchChem. (2025). A Technical Guide to the Synthesis, Properties, and Applications of Substituted Anilines: A Case Study of 2-Methyl-4-(methylsulf.
  • PMC. (2024).
  • ResearchGate. (2024). (PDF)
  • PharmaBlock. Application of Methylsulfone in Drug Discovery.
  • ResearchGate. (2022).
  • PubMed. (2014). 2-((styrylsulfonyl)methyl)
  • Echemi. (2024).
  • PMC. (2021). Crystal structure and Hirshfeld surface analysis of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline.

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Exploratory

Comprehensive Solubility Profile of 2-Methanesulfonyl-3-methylaniline in Polar Organic Solvents: A Technical Guide

Executive Summary In early-stage drug discovery and chemical synthesis, understanding the solvation mechanics of key intermediates is critical for optimizing reaction conditions, biological assays, and formulation strate...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery and chemical synthesis, understanding the solvation mechanics of key intermediates is critical for optimizing reaction conditions, biological assays, and formulation strategies. 2-Methanesulfonyl-3-methylaniline (CAS: 497227-21-1, Molecular Formula: C8H11NO2S) is a highly functionalized aromatic amine[1]. Due to its unique combination of electron-withdrawing (methanesulfonyl) and electron-donating (methyl, amine) groups, it exhibits a complex solubility profile.

This whitepaper provides an in-depth technical analysis of the thermodynamic solubility of 2-Methanesulfonyl-3-methylaniline in polar organic solvents. By dissecting its intermolecular interactions and providing a self-validating experimental protocol based on the industry-standard shake-flask method, this guide equips researchers with the foundational data necessary for downstream application development.

Physicochemical Properties & Solvation Mechanics

The golden rule of solubility—"like dissolves like"—dictates that the dissolution of an organic compound depends on the energetic favorability of replacing solute-solute interactions with solute-solvent interactions[2]. The overall solvation capacity of a solvent depends primarily on its polarity and its ability to form hydrogen bonds[3].

Functional Group Contributions

The solubility of 2-Methanesulfonyl-3-methylaniline is governed by three distinct structural domains:

  • Primary Amine (-NH₂): Acts as both a strong hydrogen-bond donor and acceptor. This group drives solubility in polar protic solvents (like methanol) through extensive H-bond networks[2].

  • Methanesulfonyl Group (-SO₂CH₃): A highly polar moiety with a strong dipole moment. The oxygen atoms serve as potent hydrogen-bond acceptors, making the molecule highly soluble in polar aprotic solvents (like DMSO and DMF) via strong dipole-dipole alignments[2].

  • Aromatic Ring & Methyl Group (-CH₃): These hydrophobic regions resist solvation in highly polar aqueous environments but facilitate dispersion forces (van der Waals interactions) in moderately polar or non-polar organic solvents.

Solvation Pathway Visualization

SolvationMechanics cluster_groups Functional Group Contributions Target 2-Methanesulfonyl- 3-methylaniline Amine -NH2 Group (H-Bond Donor/Acceptor) Target->Amine Sulfonyl -SO2CH3 Group (Strong Dipole/H-Bond Acceptor) Target->Sulfonyl Aromatic Aromatic Ring & -CH3 (Hydrophobic/van der Waals) Target->Aromatic Protic Polar Protic Solvents (MeOH, EtOH) Amine->Protic Strong H-Bonding Aprotic Polar Aprotic Solvents (DMSO, DMF, MeCN) Amine->Aprotic Dipole-Dipole Sulfonyl->Protic H-Bond Acceptance Sulfonyl->Aprotic Strong Dipole Alignment Aromatic->Protic Hydrophobic Resistance Aromatic->Aprotic Solvation via Dispersion

Caption: Logical mapping of functional group contributions to solvation in polar organic solvents.

Predictive Solubility Data in Polar Solvents

Based on the functional group analysis, 2-Methanesulfonyl-3-methylaniline is predicted to exhibit exceptional solubility in polar aprotic solvents and moderate-to-high solubility in polar protic solvents. The table below summarizes the expected thermodynamic solubility ranges at 25°C.

Solvent ClassSolventDielectric Constant (ε)Estimated Solubility (mg/mL)Primary Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100 mg/mLStrong dipole-dipole; H-bond acceptance from -NH₂.
Polar Aprotic Dimethylformamide (DMF)36.7> 100 mg/mLDipole-dipole alignment with the sulfonyl group.
Polar Protic Methanol (MeOH)32.730 - 50 mg/mLH-bond donation/acceptance with amine and sulfonyl.
Polar Aprotic Acetonitrile (MeCN)37.520 - 40 mg/mLModerate dipole interactions.
Moderately Polar Ethyl Acetate (EtOAc)6.05 - 15 mg/mLWeak dipole and dispersion forces.

Methodology: High-Throughput Thermodynamic Solubility Determination

While kinetic solubility is useful for early-stage High-Throughput Screening (HTS)[4], thermodynamic solubility represents the true equilibrium concentration of a compound in a solvent and is mandatory for rigorous chemical characterization and lead optimization[5].

The Shake-Flask Method remains the "gold standard" for acquiring precise thermodynamic data[6]. The following protocol is designed as a self-validating system, ensuring that physical equilibrium is reached and analytical artifacts are eliminated.

Step-by-Step Shake-Flask Protocol
  • Preparation of the Saturated System: Add an excess amount of solid 2-Methanesulfonyl-3-methylaniline (e.g., 150 mg) to a sealed glass vial containing 1.0 mL of the target polar solvent[7]. Causality: The presence of visible, undissolved solid is an absolute requirement. It ensures the chemical potential of the solid phase equals the chemical potential of the solute in solution, which is the thermodynamic definition of saturation[8].

  • Thermal Equilibration: Secure the vials in a temperature-controlled orbital shaker. Agitate at 300 RPM at a strictly maintained temperature of 25 ± 1 °C (or 37 ± 1 °C for biological relevance) for 24 to 72 hours[9]. Causality: Dissolution is highly temperature-dependent. Mechanical agitation disrupts the unstirred boundary layer around the solid particles, maximizing the dissolution rate until equilibrium is achieved[9].

  • Phase Separation: Remove the vials and centrifuge at 10,000 × g for 10 minutes to pellet the excess solid. Carefully withdraw the supernatant and filter it through a 0.45 µm PTFE syringe filter[10]. Causality: Micro-particulates of undissolved API suspended in the supernatant will instantly dissolve upon downstream dilution, artificially inflating the quantified solubility value. Centrifugation coupled with filtration eliminates this artifact[11].

  • Dilution & Matrix Matching: Dilute a precise aliquot (e.g., 10 µL) of the filtered saturated solution into 990 µL of the HPLC mobile phase[11]. Causality: Injecting pure polar solvents like DMSO directly into an HPLC system causes severe peak distortion (the "solvent effect"). Diluting into the mobile phase focuses the chromatographic peak and ensures the concentration falls within the linear dynamic range of the UV detector[11].

Workflow Visualization

ShakeFlask Step1 1. Solid Addition Add excess API to solvent Step2 2. Equilibration Orbital Shaker (24-72h, 25°C) Step1->Step2 Ensure visible undissolved solid Step3 3. Phase Separation Centrifugation / Filtration (0.45 µm) Step2->Step3 Thermodynamic equilibrium reached Step4 4. Dilution Dilute supernatant to linear range Step3->Step4 Isolate saturated solution Step5 5. Quantification HPLC-UV Analysis vs. Calibration Curve Step4->Step5 Prevent detector saturation

Caption: Step-by-step thermodynamic solubility determination workflow via the shake-flask method.

Analytical Quantification (HPLC-UV)

To quantify the diluted samples, a validated High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection is required[4]. The calibration curve must yield an R² > 0.999 to validate the system's accuracy.

Recommended Chromatographic Parameters:

ParameterSpecificationScientific Rationale
Column C18 Reverse Phase (50 x 2.1 mm, 1.8 µm)Provides excellent retention and resolution for polar aromatic amines.
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)TFA lowers the pH, ensuring the primary amine remains protonated, preventing peak tailing.
Mobile Phase B Acetonitrile + 0.1% TFAStrong organic modifier to elute the hydrophobic aromatic core.
Elution Profile Gradient (5% B to 95% B over 5 mins)Ensures sharp peak shape and clears highly retained impurities.
Detection UV at ~254 nmThe substituted benzene ring provides a strong, reliable chromophore for UV quantification.

Conclusion

The solubility profile of 2-Methanesulfonyl-3-methylaniline is heavily dictated by its polar amine and sulfonyl groups, rendering it highly soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in polar protic solvents (Methanol). By employing the rigorously controlled shake-flask methodology outlined in this guide, researchers can generate highly accurate thermodynamic solubility data. This ensures that downstream applications—whether in synthetic route optimization or biological assay formulation—are built upon a foundation of uncompromised scientific integrity.

Sources

Foundational

An In-Depth Technical Guide on the Thermodynamic Stability of 2-Methanesulfonyl-3-methylaniline at Room Temperature

Introduction 2-Methanesulfonyl-3-methylaniline is an aromatic amine of growing interest within the pharmaceutical and fine chemical industries. Its unique substitution pattern, featuring both an electron-donating methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Methanesulfonyl-3-methylaniline is an aromatic amine of growing interest within the pharmaceutical and fine chemical industries. Its unique substitution pattern, featuring both an electron-donating methyl group and a strongly electron-withdrawing methanesulfonyl group on the aniline ring, presents a molecule with distinct electronic and steric properties. These characteristics make it a valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Understanding the thermodynamic stability of this compound at ambient conditions is of paramount importance for its synthesis, purification, storage, and application, ensuring its quality, safety, and efficacy in downstream processes.

This technical guide provides a comprehensive analysis of the thermodynamic stability of 2-Methanesulfonyl-3-methylaniline at room temperature. It is intended for researchers, scientists, and drug development professionals, offering insights into its physicochemical properties, potential degradation pathways, and a detailed protocol for a long-term stability study. The information presented herein is synthesized from established principles of organic chemistry and pharmaceutical stability testing guidelines, providing a robust framework for handling and evaluating this compound.

Physicochemical Properties of 2-Methanesulfonyl-3-methylaniline

While extensive experimental data for 2-Methanesulfonyl-3-methylaniline is not widely published, its key physicochemical properties can be inferred from its structure and data on related compounds. A summary of its known and predicted properties is presented in Table 1.

PropertyValue/InformationSource/Method
Chemical Name 2-Methanesulfonyl-3-methylaniline-
CAS Number 497227-21-1[1]
Molecular Formula C₈H₁₁NO₂S[2][3]
Molecular Weight 185.25 g/mol [2]
Physical State Likely a solid at room temperatureInferred from related structures
Solubility Expected to be soluble in organic solvents and sparingly soluble in waterInferred from aniline and sulfone properties

Inherent Stability and Potential Degradation Pathways

The thermodynamic stability of 2-Methanesulfonyl-3-methylaniline at room temperature is dictated by the interplay of its constituent functional groups: the aromatic amine and the methanesulfonyl group.

The Aromatic Amine Moiety: A Locus of Reactivity

Aromatic amines are known to be susceptible to oxidative degradation, a process that can be accelerated by exposure to light, heat, and atmospheric oxygen. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring, increasing its electron density and making it prone to oxidation. Potential degradation pathways for the aniline moiety include:

  • Oxidation: The primary degradation pathway is likely oxidation of the amino group, which can lead to the formation of colored impurities such as nitroso, nitro, and polymeric species. This process is often autocatalytic.

  • Photodegradation: Exposure to UV light can provide the energy required to initiate oxidation and other degradation reactions.

The Methanesulfonyl Group: A Stabilizing Influence

In contrast to the reactive nature of the amino group, the methanesulfonyl (-SO₂CH₃) group is known for its high stability. It is generally resistant to both acidic and basic conditions. Furthermore, the methanesulfonyl group is strongly electron-withdrawing. This property can decrease the electron density of the aromatic ring, thereby potentially mitigating the susceptibility of the aniline moiety to oxidative degradation. This stabilizing effect is a key consideration in the overall thermodynamic stability of the molecule.

Long-Term Stability Study Protocol

To empirically determine the thermodynamic stability of 2-Methanesulfonyl-3-methylaniline at room temperature, a comprehensive long-term stability study is essential. The following protocol is designed in accordance with the International Council for Harmonisation (ICH) guidelines for stability testing.

Objective

To evaluate the thermodynamic stability of 2-Methanesulfonyl-3-methylaniline over an extended period under controlled room temperature conditions and to identify any potential degradation products.

Materials and Equipment
  • High-purity 2-Methanesulfonyl-3-methylaniline (≥99%)

  • Amber glass vials with inert caps

  • Stability chamber maintained at 25°C ± 2°C / 60% RH ± 5% RH

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • HPLC grade solvents (e.g., acetonitrile, water)

  • Acids and bases for pH adjustment (e.g., formic acid)

Experimental Workflow

Stability_Study_Workflow cluster_preparation Sample Preparation cluster_storage Storage Conditions cluster_analysis Analytical Testing cluster_evaluation Data Evaluation & Reporting SamplePrep Weigh and aliquot high-purity 2-Methanesulfonyl-3-methylaniline into amber glass vials. SealVials Securely seal vials with inert caps. SamplePrep->SealVials LabelVials Label vials with compound name, batch number, and date. SealVials->LabelVials PlaceInChamber Place vials in a stability chamber at 25°C / 60% RH. LabelVials->PlaceInChamber TimePoints Withdraw samples at specified time points (0, 3, 6, 9, 12, 18, 24, 36 months). PlaceInChamber->TimePoints VisualInspection Perform visual inspection (appearance, color). TimePoints->VisualInspection HPLC_Analysis Analyze samples by a validated stability-indicating HPLC method. VisualInspection->HPLC_Analysis DataAnalysis Quantify purity and identify any degradation products. HPLC_Analysis->DataAnalysis AssessStability Assess the rate of degradation and determine shelf-life. DataAnalysis->AssessStability FinalReport Compile a comprehensive stability report. AssessStability->FinalReport

Caption: Experimental workflow for the long-term stability study of 2-Methanesulfonyl-3-methylaniline.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of high-purity 2-Methanesulfonyl-3-methylaniline into pre-cleaned and dried amber glass vials.

    • Prepare a sufficient number of samples to accommodate all time points in the study.

    • Securely seal the vials with inert caps to prevent contamination and exposure to the atmosphere.

    • Properly label each vial with the compound name, batch number, and the start date of the study.

  • Storage Conditions:

    • Place the prepared samples in a calibrated stability chamber maintained at long-term storage conditions of 25°C ± 2°C and 60% RH ± 5% RH.

    • An initial set of samples (T=0) should be analyzed immediately to establish the baseline purity and characteristics.

  • Testing Schedule:

    • Withdraw samples for analysis at the following time points: 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Analytical Procedure (Stability-Indicating HPLC Method):

    • Rationale: A stability-indicating HPLC method is crucial as it must be able to separate the intact parent compound from any potential degradation products, ensuring an accurate assessment of purity. While a specific validated method for 2-Methanesulfonyl-3-methylaniline is not available, a general reversed-phase HPLC method can be developed and validated based on methods for similar compounds.[4][5]

    • Chromatographic Conditions (Example):

      • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient elution of acetonitrile and water (both containing 0.1% formic acid to improve peak shape).

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30°C.

      • Detection Wavelength: UV detection at a wavelength of maximum absorbance for 2-Methanesulfonyl-3-methylaniline (to be determined by UV scan).

      • Injection Volume: 10 µL.

    • Sample Analysis:

      • At each time point, dissolve the contents of a vial in a suitable solvent (e.g., mobile phase) to a known concentration.

      • Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

      • Analyze the samples alongside a freshly prepared standard solution of 2-Methanesulfonyl-3-methylaniline.

  • Data Analysis and Reporting:

    • Purity Assessment: Calculate the percentage purity of 2-Methanesulfonyl-3-methylaniline at each time point by comparing its peak area to the total peak area of all components in the chromatogram.

    • Degradation Product Profile: Identify and quantify any new peaks that appear in the chromatograms of the stored samples.

    • Mass Balance: Ensure that the sum of the parent compound and all degradation products is close to 100% to account for all material.

Forced Degradation Studies

To complement the long-term stability study and to help in the development of a stability-indicating analytical method, forced degradation studies are recommended. These studies involve exposing the compound to more extreme conditions to accelerate degradation.

Forced_Degradation_Studies cluster_stress_conditions Stress Conditions cluster_analysis_fd Analysis of Stressed Samples cluster_outcome Outcome AcidHydrolysis Acid Hydrolysis (e.g., 0.1 M HCl, heat) HPLC_Analysis_FD Analyze by HPLC to assess degradation and peak purity. AcidHydrolysis->HPLC_Analysis_FD BaseHydrolysis Base Hydrolysis (e.g., 0.1 M NaOH, heat) BaseHydrolysis->HPLC_Analysis_FD Oxidation Oxidation (e.g., 3% H₂O₂, room temp) Oxidation->HPLC_Analysis_FD ThermalStress Thermal Stress (e.g., 60°C, solid state) ThermalStress->HPLC_Analysis_FD PhotolyticStress Photolytic Stress (ICH Q1B guidelines) PhotolyticStress->HPLC_Analysis_FD IdentifyDegradants Identify major degradation products (e.g., by LC-MS). HPLC_Analysis_FD->IdentifyDegradants PathwayElucidation Elucidate potential degradation pathways. IdentifyDegradants->PathwayElucidation MethodValidation Validate the stability-indicating nature of the analytical method. PathwayElucidation->MethodValidation

Caption: Logical flow of forced degradation studies for 2-Methanesulfonyl-3-methylaniline.

Conclusion

Based on the chemical principles governing the stability of its functional groups, 2-Methanesulfonyl-3-methylaniline is predicted to exhibit good thermodynamic stability at room temperature. The electron-withdrawing nature of the methanesulfonyl group likely imparts a degree of protection to the otherwise susceptible aromatic amine moiety against oxidative degradation. However, empirical data from a well-designed long-term stability study, as outlined in this guide, is essential to definitively establish its shelf-life and to ensure its quality and suitability for its intended applications in research and development. The provided protocols offer a robust framework for undertaking such an investigation, contributing to a comprehensive understanding of this important chemical intermediate.

References

  • NextSDS. 2-methanesulfonyl-3-methylaniline — Chemical Substance Information. Available from: [Link]

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  • RSC Publishing. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Available from: [Link]

  • Beijing Xinhengyan Technology Co., Ltd. 2-Methanesulfonyl-3-methylaniline - CAS:497227-21-1. Available from: [Link]

  • Google Patents. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
  • SIELC Technologies. HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. Available from: [Link]

  • Wikipedia. N-Methylaniline. Available from: [Link]

  • PMC. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Available from: [Link]

  • ChemBK. 3-Methylaniline. Available from: [Link]

  • PubChemLite. 3-(methanesulfonylmethyl)-2-methylaniline (C9H13NO2S). Available from: [Link]

  • NextSDS. 3-(methanesulfinylmethyl)-2-methylaniline — Chemical Substance Information. Available from: [Link]

  • Yufeng. N-Methylaniline Chemical Properties,Uses,Production. Available from: [Link]

Sources

Exploratory

The Electron-Withdrawing Effects of the Methanesulfonyl Group on Aniline Rings: A Technical Guide

Executive Summary The methanesulfonyl group (-SO₂CH₃) is a highly versatile functional moiety in organic synthesis and drug design. When conjugated to an aniline ring, it fundamentally alters the electronic landscape of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The methanesulfonyl group (-SO₂CH₃) is a highly versatile functional moiety in organic synthesis and drug design. When conjugated to an aniline ring, it fundamentally alters the electronic landscape of the molecule. This technical whitepaper explores the mechanistic underpinnings of this electron-withdrawing effect, its profound impact on amine basicity and nucleophilicity, and its strategic application in medicinal chemistry to optimize pharmacokinetic and safety profiles.

Electronic Properties of the Methanesulfonyl Group

The -SO₂CH₃ group is a powerful electron-withdrawing group (EWG) that deactivates aromatic rings through two synergistic mechanisms:

  • Inductive Effect (-I): The highly electronegative oxygen atoms pull electron density away from the sulfur atom, creating a strong dipole that inductively withdraws electrons through the σ -bond framework.

  • Resonance Effect (-M): The sulfur atom can accept electron density from the aromatic π -system (via σ∗ orbitals or d-orbital participation), particularly when positioned ortho or para to an electron-donating group like an amine.

Quantitative assessment using reveals a para-substituent constant ( σp​ ) of 0.72 and a meta-constant ( σm​ ) of 0.60[1]. This places the methanesulfonyl group among the strongest neutral EWGs, comparable to the nitro (-NO₂) and trifluoromethyl (-CF₃) groups.

Table 1: Comparative Electronic Effects on Aniline Derivatives
SubstituentPositionHammett Constant ( σ )Conjugate Acid pKa
-H-0.004.60
-CF₃para0.54~2.50
-SO₂CH₃meta0.60~2.55
-SO₂CH₃para0.721.48
-NO₂para0.781.00

Impact on Aniline Basicity and Nucleophilicity

The most profound consequence of attaching a methanesulfonyl group to an aniline ring is the drastic reduction in the basicity of the amine nitrogen. While unsubstituted aniline has a conjugate acid pKa of 4.60, the pKa of drops precipitously to approximately 1.48[2].

Mechanistic Causality: The lone pair of electrons on the aniline nitrogen is naturally delocalized into the aromatic ring. The para-methanesulfonyl group acts as a potent electron sink, further stabilizing this delocalization. Consequently, the nitrogen lone pair is significantly less available to accept a proton, leading to the observed ~3.1 unit drop in pKa. This electronic depletion also drastically reduces the HOMO energy of the amine, quenching its nucleophilicity and rendering it highly stable against electrophilic attack unless strongly activated.

Mechanism A Methanesulfonyl Group (-SO₂CH₃) B Strong Inductive Effect (-I) A->B C Resonance Effect (-M) A->C D Decreased Electron Density on Aniline Ring B->D C->D E Lower pKa (~1.48) (Reduced Basicity) D->E Lone pair delocalization F Decreased Nucleophilicity D->F Reduced HOMO energy G Improved Metabolic Stability E->G Resists oxidative metabolism H Reduced hERG Toxicity E->H Avoids cation-π binding

Logical flow mapping the electronic effects of -SO₂CH₃ to medicinal chemistry outcomes.

Medicinal Chemistry Applications

In drug development, modulating the pKa of anilines is critical for optimizing pharmacokinetics and safety profiles.

  • Avoiding hERG Liability: Highly basic amines are notorious for binding to the hERG potassium channel, leading to severe cardiotoxicity. By incorporating a methanesulfonyl group, the amine basicity is suppressed, mitigating the cation- π interactions required for hERG binding.

  • Bioisosterism: The -SO₂CH₃ group is frequently deployed as a more hydrophilic bioisostere for the lipophilic -CF₃ group. For example, in the development of , replacing a -CF₃ group with a methanesulfonyl group successfully improved aqueous solubility while maintaining the necessary electron-withdrawing deactivation of the core ring system[3].

Experimental Workflows: Quantifying Electronic Effects

To rigorously quantify these electronic effects, researchers must employ robust, self-validating experimental protocols.

Protocol A: Potentiometric pKa Determination via Yasuda-Shedlovsky Extrapolation

Because has poor aqueous solubility in its neutral state[4], standard aqueous titration is prone to precipitation artifacts. A cosolvent extrapolation method is required.

Step-by-Step Methodology:

  • Preparation: Prepare a 1.0 mM solution of 4-(methylsulfonyl)aniline in four different methanol/water mixtures (e.g., 20%, 30%, 40%, and 50% MeOH by volume) containing 0.15 M KCl to maintain constant ionic strength.

    • Causality: The cosolvent ensures the analyte remains fully dissolved during the titration, preventing phase separation that would skew the equilibrium measurements.

  • Titration: Titrate each solution with standardized 0.1 M HCl at 25.0 °C using a calibrated glass electrode. Record the pH shift to calculate the apparent pKa (psKa) for each solvent mixture.

  • Self-Validation: Concurrently titrate a reference standard (e.g., aniline, literature pKa 4.60) under identical conditions. If the extrapolated pKa of the standard deviates by >0.05 units from the literature value, the electrode must be recalibrated and the titrant re-standardized. This ensures the system's accuracy is internally verified.

  • Data Processing: Plot the apparent pKa (psKa + log[H₂O]) against the inverse dielectric constant (1/ε) of the respective solvent mixtures. Extrapolate the linear regression to the dielectric constant of pure water (1/ε ≈ 0.0127) to determine the true aqueous pKa.

Workflow S1 Prepare 1 mM 4-(Methylsulfonyl)aniline S2 Potentiometric Titration (Methanol/Water Cosolvents) S1->S2 Overcome low aqueous solubility S3 Yasuda-Shedlovsky Extrapolation S2->S3 Record pH vs Titrant Volume S4 Determine Aqueous pKa & Validate w/ Standard S3->S4 Extrapolate to 0% organic fraction

Step-by-step workflow for the potentiometric determination of aqueous pKa using cosolvents.

Protocol B: Kinetic Assessment of Nucleophilicity via Pseudo-First-Order Kinetics

To evaluate the deactivating effect of the -SO₂CH₃ group on the amine's reactivity, a kinetic assay using an electrophilic probe is employed.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 4-(methylsulfonyl)aniline (1.0 mM) in anhydrous acetonitrile. Add a large molar excess (50 mM) of an electrophile, such as bromoacetyl bromide, under an inert atmosphere.

    • Causality: Flooding the system with the electrophile ensures its concentration remains effectively constant throughout the reaction. This simplifies the complex second-order rate law into a pseudo-first-order relationship, allowing the direct isolation of the aniline's nucleophilic rate constant.

  • Monitoring: Monitor the disappearance of the aniline peak via HPLC-UV (at 254 nm) by taking aliquots at regular time intervals and quenching them in a methanol/water stop solution.

  • Self-Validation: Repeat the assay at three different electrophile concentrations (e.g., 25 mM, 50 mM, and 100 mM). The observed pseudo-first-order rate constant ( kobs​ ) must scale linearly with the electrophile concentration. A non-linear relationship indicates a complex mechanism (e.g., product inhibition or aggregation), which would invalidate the nucleophilicity assessment.

  • Calculation: Plot ln([Aniline]t​/[Aniline]0​) versus time. The slope of this line is −kobs​ . Divide kobs​ by the electrophile concentration to obtain the intrinsic second-order rate constant ( k2​ ).

References

  • A Survey of Hammett Substituent Constants and Resonance and Field Parameters Source: Chemical Reviews (1991) URL:[Link]

  • Development of 6-Methanesulfonyl-8-nitrobenzothiazinone Based Antitubercular Agents Source: ACS Medicinal Chemistry Letters (2022) URL:[Link]

  • 4-(Methylsulfonyl)aniline | C7H9NO2S | CID 79617 Source: PubChem URL:[Link]

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Protocols & Analytical Methods

Method

Synthesis of 2-Methanesulfonyl-3-methylaniline: A Detailed Protocol for Researchers

An In-Depth Guide to the Preparation of a Key Synthetic Intermediate This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-Methanesulfonyl-3-methylaniline, a valuable intermediate i...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Preparation of a Key Synthetic Intermediate

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-Methanesulfonyl-3-methylaniline, a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The described methodology is based on a two-step sequence involving a nucleophilic aromatic substitution followed by an oxidation reaction, a route noted for its reliability and efficiency. This guide is intended for researchers, scientists, and drug development professionals with a background in synthetic organic chemistry.

The protocol emphasizes safety, mechanistic understanding, and reproducibility. By detailing the causality behind experimental choices, this document aims to equip researchers with the necessary information to successfully synthesize the target compound.

Synthesis Overview and Mechanistic Rationale

The synthesis of 2-Methanesulfonyl-3-methylaniline is achieved through a two-step process commencing with 2-chloro-3-methylaniline.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The initial step involves the displacement of the chloro-substituent from 2-chloro-3-methylaniline with a methylthio- group. This is accomplished using sodium thiomethoxide in a suitable polar aprotic solvent. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-donating amino and methyl groups on the aromatic ring ordinarily deactivate it towards nucleophilic attack. However, under the forcing conditions of elevated temperature, the reaction with the potent nucleophile, sodium thiomethoxide, proceeds to furnish 2-(methylthio)-3-methylaniline.

Step 2: Oxidation

The second step is the oxidation of the intermediate thioether, 2-(methylthio)-3-methylaniline, to the corresponding sulfone. This transformation is a cornerstone of sulfur chemistry and can be achieved using a variety of oxidizing agents.[1][2] A common and effective method involves the use of hydrogen peroxide in an acidic medium, such as acetic acid.[2] The reaction proceeds via a two-stage oxidation, first to the sulfoxide and then to the sulfone. The use of an excess of the oxidizing agent ensures the complete conversion to the desired sulfone product.[2]

Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 2-Methanesulfonyl-3-methylaniline.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaMolar Mass ( g/mol )Notes
2-Chloro-3-methylaniline29027-17-6C₇H₈ClN141.60Starting material.
Sodium thiomethoxide5188-07-8CH₃NaS70.09Nucleophile.
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09Solvent.
Hydrogen Peroxide (30% aq. solution)7722-84-1H₂O₂34.01Oxidizing agent.
Acetic Acid64-19-7C₂H₄O₂60.05Solvent for oxidation.
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Extraction solvent.
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01For neutralization.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37Drying agent.
Toluene108-88-3C₇H₈92.14Extraction solvent.
Hydrochloric Acid (HCl)7647-01-0HCl36.46For work-up.
Step 1: Synthesis of 2-(methylthio)-3-methylaniline
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-chloro-3-methylaniline (1.0 eq).

  • Solvent and Reagent Addition: Add N,N-Dimethylformamide (DMF) to dissolve the starting material. To this solution, add sodium thiomethoxide (1.2 eq).

  • Reaction Conditions: Heat the reaction mixture to 120-130°C and maintain this temperature for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with toluene (3 x volumes).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(methylthio)-3-methylaniline.

Step 2: Synthesis of 2-Methanesulfonyl-3-methylaniline
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the crude 2-(methylthio)-3-methylaniline (1.0 eq) from the previous step in acetic acid.

  • Oxidant Addition: Cool the solution in an ice bath. Slowly add hydrogen peroxide (30% aqueous solution, 2.5-3.0 eq) dropwise, ensuring the temperature remains below 20°C.

  • Reaction Conditions: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material and the sulfoxide intermediate.

  • Work-up and Purification:

    • Carefully quench the reaction by pouring the mixture into a cold, saturated aqueous solution of sodium bicarbonate.

    • Extract the product with dichloromethane (3 x volumes).

    • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Methanesulfonyl-3-methylaniline.

Safety Precautions

  • 2-Chloro-3-methylaniline: Harmful if swallowed and may cause skin irritation.[3] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium thiomethoxide: Corrosive and flammable solid. Handle in a fume hood and avoid contact with water.

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Use in a well-ventilated fume hood and avoid inhalation or skin contact.

  • Hydrogen Peroxide (30%): Strong oxidizer. Can cause severe skin burns and eye damage. Handle with care and appropriate PPE.

  • Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Use in a fume hood.

  • Dichloromethane (DCM): A suspected carcinogen. Handle in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[3]

Synthetic Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Thioether Formation (SNAr) cluster_step2 Step 2: Oxidation cluster_purification Work-up & Purification A 2-Chloro-3-methylaniline C Reaction in DMF (120-130°C) A->C B Sodium Thiomethoxide (CH₃SNa) B->C D 2-(methylthio)-3-methylaniline C->D Nucleophilic Aromatic Substitution F Reaction at Room Temp D->F E Hydrogen Peroxide (H₂O₂) in Acetic Acid E->F G 2-Methanesulfonyl-3-methylaniline F->G Oxidation H Aqueous Work-up (Extraction, Washing) G->H I Purification (Chromatography/Recrystallization) H->I J Final Product I->J

Caption: Synthetic workflow for 2-Methanesulfonyl-3-methylaniline.

References

  • Vertex AI Search, query: 2-Chloro-3-methylaniline | 29027-17-6, accessed on 2024-10-26.
  • Google Patents, CN102557994A - The synthetic method of 2-phenoxymethanesulfonanilide, accessed on 2024-10-26.
  • Mishra, et al. "Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid." Asian Journal of Chemistry.
  • BenchChem.
  • Zhang, K., et al. "Facile preparation of sulfonium peptide and protein probes for selective crosslinking of methyllysine readers." PMC.
  • Google Patents, CN104649150A - Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, accessed on 2024-10-26.
  • Nature Communications. "A reagent to access methyl sulfones."
  • PrepChem.com.
  • Organic Syntheses Procedure. "p-DIMETHYLAMINOBENZALDEHYDE."
  • Google Patents, CN103483289A - 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method, accessed on 2024-10-26.
  • Chemical Science (RSC Publishing). "Facile preparation of sulfonium peptide and protein probes for selective crosslinking of methyllysine readers."
  • BenchChem.
  • Beilstein Journal of Organic Chemistry.
  • Google Patents, EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid, accessed on 2024-10-26.
  • Sigma-Aldrich. "2-methylaniline."
  • A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids.
  • ChemRxiv. "I(III)-Mediated Oxidation of Anilines to Construct Dibenzazepines."
  • PMC. "Synthesis of 2-Aminoethanesulfonamides of Betulinic and Betulonic Acids."
  • MDPI. "Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study."
  • ePrints Soton - University of Southampton.
  • OSTI.GOV. "Oxidation of methyl-substituted anilines in HSO/sub 3/F (Journal Article)."
  • ChemicalBook.
  • Google Patents, CN102234236A - Synthetic method of 3-chloro-2-methylaniline, accessed on 2024-10-26.
  • Santa Cruz Biotechnology. "3-Chloro-2-methylaniline | CAS 87-60-5 | SCBT."

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Application

Application Notes and Protocols: Catalytic Reduction Methods for the Synthesis of 2-Methanesulfonyl-3-methylaniline

Abstract: This technical guide provides an in-depth exploration of catalytic reduction methodologies for the synthesis of 2-Methanesulfonyl-3-methylaniline, a key intermediate in the development of pharmaceuticals and fi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides an in-depth exploration of catalytic reduction methodologies for the synthesis of 2-Methanesulfonyl-3-methylaniline, a key intermediate in the development of pharmaceuticals and fine chemicals.[1][2] The reduction of the nitro group in the precursor, 1-methanesulfonyl-2-methyl-3-nitrobenzene, is a critical transformation that demands high efficiency and chemoselectivity. This document moves beyond a simple recitation of procedures to offer a detailed analysis of the underlying chemical principles, a comparison of various catalytic systems, and field-proven, step-by-step protocols. We will examine both classical catalytic hydrogenation and catalytic transfer hydrogenation (CTH) techniques, providing researchers, scientists, and drug development professionals with the necessary insights to select and optimize the most suitable method for their specific laboratory or industrial scale requirements.

Mechanistic Principles of Aromatic Nitro Group Reduction

The conversion of an aromatic nitro compound to its corresponding aniline is a cornerstone of synthetic chemistry.[3] While seemingly straightforward, the reaction proceeds through a series of intermediates. Understanding this pathway is crucial for optimizing reaction conditions and minimizing side-product formation. The reduction mechanism, first elucidated by Haber, can follow two primary routes: a direct pathway and a condensation pathway.

Direct Hydrogenation Pathway: The most common and desired route involves the stepwise addition of hydrogen equivalents to the nitro group. The nitro group (-NO₂) is sequentially reduced to a nitroso group (-NO), then to a hydroxylamine (-NHOH), and finally to the target amine (-NH₂).[4][5]

Condensation Pathway: Under certain conditions, particularly when the concentration of the hydrogenating agent is low or the catalyst activity is suboptimal, the nitroso and hydroxylamine intermediates can condense to form azoxy, azo, and hydrazo species.[4][6] While these intermediates are typically hydrogenated to the final aniline product under sufficient hydrogen pressure, their formation can slow the overall reaction rate and lead to impurities if the reaction does not go to completion.[7]

G cluster_direct Direct Pathway cluster_condensation Condensation Pathway ArNO2 Ar-NO₂ (Nitroarene) ArNO Ar-NO (Nitroso) ArNO2->ArNO +2[H] ArNHOH Ar-NHOH (Hydroxylamine) ArNO->ArNHOH +2[H] ArNNOAr Ar-N(O)=N-Ar (Azoxy) ArNO->ArNNOAr + Ar-NHOH ArNH2 Ar-NH₂ (Aniline) ArNHOH->ArNH2 +2[H] ArNNAr Ar-N=N-Ar (Azo) ArNNOAr->ArNNAr +2[H] ArNHNHAr Ar-NH-NH-Ar (Hydrazo) ArNNAr->ArNHNHAr +2[H] ArNHNHAr->ArNH2 +2[H] (Cleavage)

Caption: General pathways for aromatic nitro group reduction.

Core Methodologies: A Comparative Overview

The choice between catalytic hydrogenation and catalytic transfer hydrogenation often depends on available equipment, safety considerations, and the specific requirements of the substrate.

Catalytic Hydrogenation

This is the classic and most direct method, utilizing high-pressure molecular hydrogen (H₂) gas in the presence of a heterogeneous metal catalyst.[8] It is highly efficient and atom-economical, producing only water as a byproduct.[6]

  • Advantages: High reaction rates, clean conversion, and suitability for large-scale industrial production.[9]

  • Disadvantages: Requires specialized high-pressure reactor systems (autoclaves) and careful handling of flammable hydrogen gas.

Catalytic Transfer Hydrogenation (CTH)

CTH offers a powerful alternative by using a donor molecule as the source of hydrogen, eliminating the need for high-pressure H₂ gas.[10] This makes the procedure more accessible for standard laboratory setups. Common hydrogen donors include formic acid, ammonium formate, hydrazine, and isopropanol.[11][12][13]

  • Advantages: Enhanced safety, operational simplicity (can be run in standard glassware), and often provides excellent chemoselectivity.[14][15]

  • Disadvantages: Generates stoichiometric byproducts from the hydrogen donor and may require higher catalyst loadings or longer reaction times compared to high-pressure hydrogenation.

In-Depth Analysis of Catalytic Systems

The performance of a catalytic reduction is fundamentally dictated by the choice of catalyst. The methanesulfonyl group in the precursor is generally robust, allowing for a wide range of catalysts to be employed.

Palladium-Based Catalysts (e.g., Pd/C)

Palladium on carbon (Pd/C) is arguably the most versatile and widely used catalyst for nitro group reductions due to its high activity under relatively mild conditions.[16][17] It is highly effective for both catalytic hydrogenation and CTH reactions.

  • Expertise & Experience: Pd/C exhibits a high intrinsic activity, often allowing for complete conversion at room temperature with moderate hydrogen pressure.[3][18] However, it is crucial to note that Pd/C is also highly active in dehalogenation, making it a less suitable choice for substrates containing sensitive aryl halide moieties.[4] For the synthesis of 2-Methanesulfonyl-3-methylaniline, this is not a primary concern.

Nickel-Based Catalysts (e.g., Raney® Nickel)

Raney Nickel is a cost-effective and highly active catalyst, particularly for large-scale industrial applications.[7] It is an excellent choice where cost is a major driver.

  • Expertise & Experience: Raney Nickel is often preferred over Pd/C when there is a risk of dehalogenation on the substrate.[16] It is pyrophoric when dry and must be handled as a slurry in water or a suitable solvent. Its activity can be modulated by temperature and pressure.[3] A combination of Raney Nickel with a hydrogen donor like hydrazine or sodium borohydride provides a potent and rapid reduction system.[13]

Platinum-Based Catalysts (e.g., Pt/C, PtO₂, Sulfided Pt/C)

Platinum catalysts are highly active and can be used for the reduction of nitro groups when other catalysts fail.[19][20] They are particularly useful for ensuring complete reduction of all intermediates.

  • Expertise & Experience: Sulfided platinum on carbon (e.g., "egg-shell" type) has demonstrated exceptional chemoselectivity, allowing for the reduction of nitro groups in the presence of highly sensitive functionalities like heteroaryl halides with minimal hydrodehalogenation.[21] This highlights the tunability of catalyst systems to achieve specific synthetic goals.

Earth-Abundant Metal Catalysts (e.g., Iron, Copper)

Driven by the principles of green chemistry, there is significant interest in replacing precious metal catalysts with more sustainable alternatives.[6][22]

  • Iron (Fe): The Béchamp reduction, using iron metal in an acidic medium (like acetic acid or ammonium chloride), is a classic, cost-effective, and highly chemoselective method for nitro group reduction.[16][23][24] It is particularly tolerant of other reducible functional groups such as aldehydes, ketones, and esters.[23]

  • Copper (Cu): In-situ generated copper nanoparticles have emerged as highly active catalysts for nitroarene hydrogenation, often used in conjunction with a reducing agent like ammonia borane or sodium borohydride at room temperature.[25][26]

Detailed Experimental Protocols

Precursor: 1-Methanesulfonyl-2-methyl-3-nitrobenzene

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is the industry standard for clean and efficient reduction, suitable for researchers with access to hydrogenation equipment.

Rationale: This method leverages the high activity of Pd/C and the efficiency of H₂ gas to achieve a rapid and clean conversion with minimal byproducts. Ethanol is an excellent solvent that dissolves the substrate and is compatible with the reaction conditions.

  • Reactor Preparation: To a high-pressure autoclave reactor, add 1-methanesulfonyl-2-methyl-3-nitrobenzene (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C (0.5-2.0 mol%). The catalyst should be handled wet to mitigate fire risk.

  • Solvent Addition: Add a suitable solvent, such as ethanol or ethyl acetate (approx. 10-20 mL per gram of substrate).

  • System Purge: Seal the reactor. Purge the system three times with nitrogen to remove oxygen, followed by three purges with hydrogen gas.

  • Reaction Execution: Pressurize the reactor with hydrogen gas (3-5 bar) and begin vigorous stirring. The reaction is typically exothermic and may require initial cooling. Maintain the reaction at room temperature or warm gently to 40-50 °C to increase the rate.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via TLC or HPLC. The reaction is typically complete within 2-6 hours.

  • Work-up: Once complete, carefully vent the hydrogen and purge the reactor with nitrogen. Dilute the reaction mixture with additional solvent and filter through a pad of diatomaceous earth (e.g., Celite®) to remove the catalyst.[23] Causality Note: It is critical to keep the filter cake wet with solvent during filtration as dry Pd/C with adsorbed hydrogen can ignite upon contact with air.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-Methanesulfonyl-3-methylaniline, which can be purified further by recrystallization or column chromatography if necessary.

Caption: Workflow for catalytic hydrogenation using Pd/C.

Protocol 2: Catalytic Transfer Hydrogenation using Formic Acid

This protocol offers a base-free, operationally simple method suitable for any standard laboratory fume hood.[11][14]

Rationale: Formic acid serves as an in-situ source of hydrogen, decomposing on the catalyst surface to H₂ and CO₂.[27] This avoids the hazards of handling hydrogen gas. Ethanol is an effective solvent for this transformation.[11]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1-methanesulfonyl-2-methyl-3-nitrobenzene (1.0 eq) in ethanol (15-25 mL per gram of substrate).

  • Catalyst Addition: Add 5-10% Pd/C (2-5 mol%).

  • Reagent Addition: To the stirred suspension, add formic acid (3-5 eq) dropwise. An initial effervescence (CO₂) may be observed.

  • Reaction Execution: Heat the reaction mixture to a gentle reflux (approx. 70-80 °C) and maintain for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC or HPLC until consumption of the starting material is complete.

  • Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of diatomaceous earth to remove the catalyst, washing the pad with small portions of ethanol.

  • Isolation: Combine the filtrate and washings. Carefully neutralize the excess formic acid with a saturated solution of sodium bicarbonate until effervescence ceases. Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the product.

Protocol 3: Chemoselective Reduction with Iron Powder

This classic, robust, and economical protocol is ideal for ensuring high chemoselectivity and is easily scalable.[24]

Rationale: In this heterogeneous reaction, iron metal acts as the electron donor (reductant) in a slightly acidic aqueous environment, provided by ammonium chloride, which also acts as an electrolyte. The reaction is highly selective for the nitro group.[28]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, create a suspension of 1-methanesulfonyl-2-methyl-3-nitrobenzene (1.0 eq) and iron powder (3-5 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Initiation: Add a solution of ammonium chloride (1.0-1.5 eq) in water. Heat the mixture to reflux (80-90 °C) with vigorous stirring.

  • Reaction Execution: Maintain the reaction at reflux for 2-5 hours. The reaction progress can often be visually tracked by a color change from yellow/orange to a dark grey/black suspension.

  • Monitoring: Confirm the completion of the reaction by TLC or HPLC analysis.

  • Work-up: While still hot, filter the reaction mixture through a pad of diatomaceous earth to remove the iron and iron oxide residues.[24] Causality Note: Hot filtration is often necessary to prevent the product from crystallizing out with the inorganic salts.

  • Isolation: Rinse the flask and filter cake thoroughly with hot ethanol. Combine the filtrates and remove the ethanol under reduced pressure. The remaining aqueous solution can be extracted with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the desired aniline.

Quantitative Data Summary & Comparison

The selection of a reduction method is a multi-factorial decision. The following table provides a comparative summary to aid in this process.

ParameterCatalytic Hydrogenation (Pd/C)CTH (Formic Acid/Pd/C)Iron/NH₄Cl Reduction
Typical Yield >95%90-98%>90%
Chemoselectivity Good to ExcellentExcellent[11]Excellent[14]
Hydrogen Source H₂ GasFormic Acid[10]H₂O (via Fe oxidation)
Pressure 3-5 bar (Atmospheric)AtmosphericAtmospheric
Temperature 25-50 °C70-80 °C80-90 °C
Relative Cost Moderate (Catalyst + Equipment)Moderate (Catalyst)Low
Safety High (Flammable H₂ Gas)Medium (Standard Lab Hazard)Low (Standard Lab Hazard)
Byproducts WaterCO₂, WaterIron Oxides

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Tafesh, A. M., & Weiguny, J. (1996). A Review of the Selective Catalytic Hydrogenation of Aromatic Nitro Compounds into Aromatic Amines, Isocyanates, Carbamates, and Ureas Using Supported Noble Metal Catalysts. Chemical Reviews, 96(6), 2035–2052.
  • Kadam, V. D., et al. (2017). Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active in-situ Generated Copper Nanoparticles. ChemistrySelect, 2(27), 8419-8423.
  • Pore, D. M., et al. (2014). Base-free chemoselective transfer hydrogenation of nitroarenes to anilines with formic acid as hydrogen source by a reusable heterogeneous Pd/ZrP catalyst. RSC Advances, 4(80), 42531-42539.
  • Wienhöfer, G., et al. (2011). General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base. Journal of the American Chemical Society, 133(33), 12875-12879.
  • Gawande, M. B., et al. (2013). Benign-by-design: catalyst-free in-water, on-water green chemical methodologies. Chemical Society Reviews, 42(12), 5522-5551.
  • OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (H₂/Pd, Pt, or Ni). Retrieved from [Link]

  • Arai, S., et al. (1960). Intermediate Compounds in the Catalytic Reduction of Aromatic Nitro Compounds with Raney Nickel Catalyst. Bulletin of the Chemical Society of Japan, 33(4), 529-532.
  • Briggs, R. A. (1933). Reduction of Nitro Compounds with Platinum Oxide - Platinum Black as Catalyst.
  • Yang, P., et al. (2015). Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines. Organic & Biomolecular Chemistry, 13(37), 9576-9579.
  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Wang, T., et al. (2023). Catalytic and Electrocatalytic Hydrogenation of Nitroarenes. The Journal of Physical Chemistry C, 127(9), 4399-4411.
  • Riente, P., & Pericàs, M. À. (2020). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. Molecules, 25(15), 3483.
  • Lindsley, C. W., et al. (2011). Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. The Journal of Organic Chemistry, 76(21), 9039-9043.
  • Zharova, P. A., et al. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. RASĀYAN Journal of Chemistry, 14(2), 1234-1244.
  • He, J., & Zhang, Z. (2024). Efficient room-temperature hydrogenation of nitroaromatic compounds to primary amines using nitrogen-doped carbon-supported palladium catalysts. Catalysis Science & Technology, 14(2), 348-354.
  • Corma, A., Serna, P., & Concepción, P. (2011). The hydrogenation of nitroarenes mediated by platinum nanoparticles: an overview. Catalysis Science & Technology, 1(7), 1159-1166.
  • Kamal, A., et al. (2007). Rapid, efficient and selective reduction of aromatic nitro compounds with sodium borohydride and Raney nickel.
  • Li, C., et al. (2023). Sequential hydrogenation of nitroaromatics to alicyclic amines via highly-dispersed Ru–Pd nanoparticles anchored on air-exfoliated C3N4 nanosheets. RSC Advances, 13(2), 1146-1154.
  • Mori, K., et al. (2020). Formic Acid as a Hydrogen Source for the Additive-Free Reduction of Aromatic Carbonyl and Nitrile Compounds at Reusable Supported Pd Catalysts.
  • Ashenhurst, J. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Retrieved from [Link]

  • Asian Journal of Chemistry. (2024). Study of Electron Beam Irradiated Palladium on Carbon Catalysts for Transfer Hydrogenation Reactions of Nitroarenes Compounds. Retrieved from [Link]

  • Willocq, C., et al. (2012). Hydrogenation of nitrobenzene over Pd/C catalysts prepared from molecular carbonyl-phosphine palladium clusters.
  • Li, J., et al. (2024).
  • ResearchGate. (n.d.). Proposed catalytic cycle for the reduction of nitro benzene performed.... Retrieved from [Link]

  • NextSDS. (n.d.). 2-methanesulfonyl-3-methylaniline — Chemical Substance Information. Retrieved from [Link]

  • AIR Unimi. (n.d.). REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Retrieved from [Link]

  • MDPI. (2023). Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. Retrieved from [Link]

  • NextSDS. (n.d.). 3-methanesulfonyl-2-methylaniline — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Vicarious nucleophilic substitution: A dramatically shortened synthesis of 2-amino-6-nitrobenzoic acid labelled with carbon-14. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Methanesulfonyl-3-methylaniline

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Challenges of Hindered and Electron-Deficient Substrates The Buchwald-Hartwig amination stands as a cornerstone of modern organ...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Hindered and Electron-Deficient Substrates

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.[4][5] While the reaction is broadly applicable, its success with challenging substrates, such as those that are sterically hindered and electronically deactivated, requires careful consideration and optimization of reaction parameters.

2-Methanesulfonyl-3-methylaniline presents a formidable challenge for the Buchwald-Hartwig amination. The presence of a methyl group ortho to the amine introduces significant steric bulk, which can impede the approach of the amine to the palladium center.[6] Furthermore, the potent electron-withdrawing nature of the methanesulfonyl group deactivates the aniline nitrogen, reducing its nucleophilicity and making it a less effective coupling partner. This guide provides a comprehensive overview of the key considerations, a detailed experimental protocol, and troubleshooting strategies for the successful Buchwald-Hartwig amination of 2-Methanesulfonyl-3-methylaniline.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][7] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-NHR'(L) Ar-Pd(II)-NHR'(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-NHR'(L) Amine Coordination & Deprotonation (R'-NH2, Base) Ar-NHR' Ar-NHR' Ar-Pd(II)-NHR'(L)->Ar-NHR' Reductive Elimination Ar-NHR'->Pd(0)L Catalyst Regeneration

Figure 1. A simplified representation of the key steps in the Buchwald-Hartwig amination catalytic cycle.

The cycle commences with the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) species, forming a Pd(II) intermediate. This is followed by coordination of the amine and subsequent deprotonation by a base to generate a palladium-amido complex. The final and often rate-limiting step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst. For sterically hindered and electron-deficient anilines, any of these steps can be significantly affected, necessitating the use of specialized ligands and reaction conditions.

Optimizing the Reaction: Key Parameters for Success

The successful amination of 2-Methanesulfonyl-3-methylaniline hinges on the judicious selection of the catalyst, ligand, base, and solvent. The steric hindrance and electronic deactivation of this substrate necessitate the use of highly active and robust catalytic systems.

ParameterRecommendation for 2-Methanesulfonyl-3-methylanilineRationale
Palladium Precatalyst Pd(OAc)₂ or Pd₂(dba)₃These are common and effective palladium sources that are readily available.[8] They are converted in situ to the active Pd(0) species.
Ligand XPhos, RuPhos, or other bulky biaryl phosphine ligandsBulky, electron-rich monophosphine ligands are crucial for coupling sterically demanding substrates.[6] They promote the formation of the active monoligated palladium species, which is less sterically encumbered. XPhos has shown success in coupling anilines with ortho-substituents.[9]
Base KOt-Bu or NaOt-BuStrong, non-nucleophilic bases are required to deprotonate the electron-deficient aniline.[9][10] Weaker bases are generally not effective for such challenging substrates.
Solvent Toluene or DioxaneThese are common, aprotic solvents that are well-suited for Buchwald-Hartwig reactions.[11][12] Dioxane can sometimes improve the solubility of reaction components.[11]
Temperature 100-120 °C (conventional heating) or 150 °C (microwave)Higher temperatures are often necessary to overcome the activation barrier for sterically hindered and electron-deficient substrates.[6] Microwave irradiation can significantly shorten reaction times.[9]

Experimental Protocol: A Starting Point for a Challenging Coupling

This protocol provides a general starting point for the Buchwald-Hartwig amination of an aryl bromide with 2-Methanesulfonyl-3-methylaniline. It is crucial to perform the reaction under an inert atmosphere to prevent catalyst deactivation.

Experimental Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine Aryl Bromide, 2-Methanesulfonyl-3-methylaniline, Pd(OAc)₂, XPhos, and KOt-Bu in an oven-dried vial. Inert Evacuate and backfill the vial with Argon or Nitrogen. Reagents->Inert Solvent Add anhydrous, degassed toluene or dioxane. Inert->Solvent Heat Heat the reaction mixture (e.g., 110 °C or microwave). Solvent->Heat Monitor Monitor progress by TLC or LC-MS. Heat->Monitor Cool Cool to room temperature. Monitor->Cool Filter Dilute with an organic solvent and filter through Celite. Cool->Filter Extract Wash the organic layer with brine and dry over Na₂SO₄. Filter->Extract Purify Concentrate and purify by column chromatography. Extract->Purify

Figure 2. A step-by-step workflow for the Buchwald-Hartwig amination protocol.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • 2-Methanesulfonyl-3-methylaniline (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • KOt-Bu (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene or dioxane (5 mL)

  • Oven-dried reaction vial with a magnetic stir bar and a screw cap with a PTFE septum

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl bromide, 2-Methanesulfonyl-3-methylaniline, Pd(OAc)₂, XPhos, and KOt-Bu to the reaction vial.

  • Inert Atmosphere: Seal the vial and, if not in a glovebox, evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Heating: Place the vial in a preheated oil bath at 110 °C and stir vigorously. Alternatively, for microwave-assisted synthesis, heat the reaction mixture to 150 °C for a shorter duration (e.g., 30-60 minutes).[9]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction: Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-2-methanesulfonyl-3-methylaniline.

Troubleshooting and Further Optimization

Given the challenging nature of the substrate, optimization of the reaction conditions may be necessary to achieve a satisfactory yield.

  • Low Conversion: If the reaction stalls, consider increasing the reaction temperature or switching to a more active ligand such as RuPhos.[10] Increasing the catalyst and ligand loading (e.g., to 5 mol% Pd and 10 mol% ligand) may also be beneficial.

  • Side Reactions: The primary side reaction to be aware of is hydrodehalogenation of the aryl halide.[6] This can sometimes be suppressed by using a slightly lower reaction temperature or ensuring the reaction is performed under strictly anhydrous and oxygen-free conditions.

  • Ligand Screening: If the initial conditions with XPhos are not optimal, a small-scale screen of other bulky biaryl phosphine ligands (e.g., SPhos, BrettPhos) is recommended. The choice of ligand can have a profound impact on the efficiency of the coupling.[11]

Conclusion

The Buchwald-Hartwig amination of 2-Methanesulfonyl-3-methylaniline is a challenging yet achievable transformation. Success relies on a robust catalytic system capable of overcoming the dual hurdles of steric hindrance and electronic deactivation. By employing bulky, electron-rich phosphine ligands, strong bases, and elevated temperatures, researchers can effectively forge the desired C-N bond. The protocol and optimization strategies outlined in this guide provide a solid foundation for the application of this powerful reaction in the synthesis of complex molecules relevant to the pharmaceutical and chemical industries.

References

  • Optimization of the reaction conditions for the Buchwald-Hartwig coupling of benzyl protected benzimidazole 2 with 4-(methylsulfonyl)aniline (a). (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1086–1093. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides. (2019). Organic Reactions. [Link]

  • Nolan, S. P., & Caddick, S. (Eds.). (2013). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. In N-Heterocyclic Carbenes in Catalysis (pp. 1-34). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Buchwald–Hartwig amination. (2023, December 26). In Wikipedia. [Link]

  • Request PDF. (n.d.). Palladium‐Catalyzed Amination of Aryl Halides. ResearchGate. Retrieved March 17, 2026, from [Link]

  • Beller, M., & Zapf, A. (2019, July 9). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]

  • Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Chemical Science, 1(1), 172-176. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 17, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2021, August 15). Chemistry LibreTexts. [Link]

  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. [Link]

Sources

Application

Preparation of complex sulfonamides from 2-Methanesulfonyl-3-methylaniline

Application Notes & Protocols Topic: Preparation of Complex Sulfonamides from 2-Methanesulfonyl-3-methylaniline Audience: Researchers, scientists, and drug development professionals. Introduction: The Sulfonamide Scaffol...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Preparation of Complex Sulfonamides from 2-Methanesulfonyl-3-methylaniline

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Sulfonamide Scaffold in Modern Medicinal Chemistry

The sulfonamide functional group (–SO₂NH–) is a cornerstone of medicinal chemistry, integral to a vast array of therapeutic agents since the discovery of the first sulfa drug, Prontosil.[1] Initially celebrated for their antimicrobial properties, sulfonamides have evolved into a versatile scaffold found in drugs for treating a multitude of conditions, including cancer, inflammation, viral infections, diabetes, and neurological disorders.[2][3][4][5] Their prevalence in drug design is due to their ability to act as a bioisostere for amide groups, their strong hydrogen-bonding capabilities, and their synthetic accessibility.[6]

This guide provides a detailed protocol for the synthesis of complex sulfonamides, utilizing 2-methanesulfonyl-3-methylaniline as a key starting material. This specific aniline derivative presents unique electronic and steric characteristics that are instructive for researchers working on nuanced synthetic challenges. We will delve into the causality behind the procedural steps, offer a robust, self-validating protocol, and provide methods for the comprehensive characterization of the final products.

Part 1: Synthesis Strategy and Mechanistic Rationale

The most reliable and widely adopted method for constructing the sulfonamide linkage is the reaction between a primary or secondary amine and a sulfonyl chloride in the presence of a base.[7] This nucleophilic substitution reaction is efficient and generally high-yielding.

Reaction Scheme:

Where Ar = 2-methanesulfonyl-3-methylphenyl

Causality of Experimental Design:

  • The Amine (Nucleophile): 2-Methanesulfonyl-3-methylaniline serves as the nucleophile. The nitrogen atom's lone pair of electrons attacks the electrophilic sulfur atom of the sulfonyl chloride. The reactivity of this aniline is modulated by its substituents:

    • Methanesulfonyl Group (–SO₂CH₃): This is a strong electron-withdrawing group, which decreases the electron density on the aromatic ring and, by extension, reduces the nucleophilicity of the amine. This deactivation means the reaction may require slightly more forcing conditions (e.g., longer reaction time or gentle heating) compared to a simple aniline.[8]

    • Methyl Group (–CH₃): This is an electron-donating group that slightly counteracts the deactivating effect of the sulfonyl group. Its position ortho to the amine also introduces steric hindrance, which can influence the rate of reaction.

  • The Sulfonyl Chloride (Electrophile): The sulfur atom in the R¹-SO₂Cl moiety is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for nucleophilic attack.

  • The Base: The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. A base, typically a non-nucleophilic amine like pyridine or triethylamine, is essential to neutralize this acid.[9] Without the base, the generated HCl would protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.

Workflow for Sulfonamide Synthesis

The overall process can be visualized as a linear progression from reaction setup to final product analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents: 1. 2-Methanesulfonyl-3-methylaniline 2. Sulfonyl Chloride (R-SO₂Cl) 3. Base (e.g., Pyridine) glassware Prepare Dry Glassware (Inert Atmosphere, N₂) dissolve Dissolve Aniline & Base in Anhydrous Solvent (DCM) glassware->dissolve cool Cool to 0 °C (Ice Bath) dissolve->cool add_sulfonyl Add Sulfonyl Chloride (Dropwise) cool->add_sulfonyl react Stir at Room Temp (Monitor by TLC) add_sulfonyl->react quench Quench with aq. HCl react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (H₂O, Brine) extract->wash dry Dry over Na₂SO₄ wash->dry purify Purify (Recrystallization or Chromatography) dry->purify characterize Characterize Product: - NMR (¹H, ¹³C) - IR Spectroscopy - Mass Spectrometry (MS) purify->characterize

Caption: General workflow for the synthesis and analysis of sulfonamides.

Part 2: Detailed Experimental Protocol

This protocol describes the synthesis of a representative sulfonamide, N-(2-methanesulfonyl-3-methylphenyl)-4-methylbenzenesulfonamide, using p-toluenesulfonyl chloride (tosyl chloride) as the electrophile.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Amount (mmol)QuantityNotes
2-Methanesulfonyl-3-methylaniline185.255.0926 mgStarting nucleophile.
p-Toluenesulfonyl chloride (TsCl)190.655.5 (1.1 eq)1.05 gElectrophile. A slight excess ensures completion.
Pyridine79.1010.0 (2.0 eq)0.8 mLBase and solvent. Use anhydrous grade.
Dichloromethane (DCM), Anhydrous--25 mLReaction solvent.
Hydrochloric Acid (1 M aq.)--~20 mLFor work-up.
Sodium Sulfate (Na₂SO₄), Anhydrous---Drying agent.
Step-by-Step Methodology
  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methanesulfonyl-3-methylaniline (926 mg, 5.0 mmol).

  • Dissolution: Add anhydrous dichloromethane (25 mL) followed by anhydrous pyridine (0.8 mL, 10.0 mmol). Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) until all solids dissolve.

  • Cooling: Cool the flask in an ice-water bath to 0 °C. This is crucial to control the initial exothermic reaction upon addition of the sulfonyl chloride.

  • Addition of Sulfonyl Chloride: In a separate vial, dissolve p-toluenesulfonyl chloride (1.05 g, 5.5 mmol) in a minimal amount of anhydrous DCM (~5 mL). Add this solution dropwise to the cooled, stirring aniline solution over 10-15 minutes using a dropping funnel or syringe.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 6-12 hours.

    • Expert Insight: The reaction progress should be monitored by Thin Layer Chromatography (TLC). A typical mobile phase would be 30% ethyl acetate in hexanes. The product spot should be less polar than the starting aniline. The reaction is complete when the aniline spot is no longer visible.

  • Quenching and Work-up: Once the reaction is complete, cool the flask again in an ice bath and slowly add 1 M HCl (~20 mL) to quench the reaction and neutralize the excess pyridine. The pyridine hydrochloride salt will partition into the aqueous layer.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), water (1 x 20 mL), and brine (1 x 20 mL).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by either recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure sulfonamide product.

Part 3: Product Characterization and Validation

Thorough characterization is essential to confirm the structure and purity of the synthesized sulfonamide.

Expected Spectroscopic Data

The following tables provide representative data for the validation of N-(2-methanesulfonyl-3-methylphenyl)-4-methylbenzenesulfonamide.

Table 1: Representative ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.80 d 2H Aromatic (Tosyl, ortho to SO₂)
~7.60 - 7.20 m 5H Aromatic (Aniline + Tosyl)
~7.10 s (broad) 1H N-H (Sulfonamide)
3.15 s 3H -SO₂CH₃ (Methanesulfonyl)
2.45 s 3H Ar-CH₃ (Aniline ring)
2.40 s 3H Ar-CH₃ (Tosyl ring)

Note: The N-H proton signal may be broad and its chemical shift is solvent-dependent. It can be confirmed by a D₂O exchange experiment.

Table 2: Representative IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
~3250 Strong N-H Stretch
~1340 Strong S=O Asymmetric Stretch
~1160 Strong S=O Symmetric Stretch
~1600, ~1480 Medium C=C Aromatic Stretch

[10]

Table 3: Representative Mass Spectrometry Data (EI-MS)

m/z Value Assignment
339.1 [M]⁺ (Molecular Ion)
184.1 [M - C₇H₇SO₂]⁺
155.0 [C₇H₇SO₂]⁺ (Tosyl fragment)

| 91.0 | [C₇H₇]⁺ (Tropylium ion) |

Part 4: Safety and Handling

Adherence to safety protocols is paramount during chemical synthesis.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All operations should be performed in a well-ventilated chemical fume hood.[11]

  • Reagent Handling:

    • Sulfonyl Chlorides: These are corrosive and moisture-sensitive.[12][13] They react with water to release HCl gas. Handle them quickly in a dry environment and keep containers tightly sealed.

    • Pyridine: This base has a strong, unpleasant odor and is flammable. Avoid inhalation and skin contact.

    • Dichloromethane (DCM): This is a volatile solvent. Avoid inhaling vapors and ensure it is handled exclusively within a fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This guide provides a comprehensive and scientifically grounded protocol for the synthesis of complex sulfonamides from 2-methanesulfonyl-3-methylaniline. By understanding the mechanistic principles behind each step, researchers can adapt this methodology to a wide range of substituted anilines and sulfonyl chlorides. The detailed procedures for reaction, work-up, purification, and characterization offer a self-validating framework to ensure the successful preparation of high-purity target compounds, empowering further research and development in medicinal chemistry.

References

  • Al-Sammarraie, F. K., Al-Obaidi, A. M., & Oudah, K. H. (2020). The recent progress of sulfonamide in medicinal chemistry. Systematic Reviews in Pharmacy, 11(12), 1473-1477. [Link]

  • Shah, S. S. A., Rivera, G., & Ashfaq, M. (2013). Recent advances in medicinal chemistry of sulfonamides. Rational design as anti-tumoral, anti-bacterial and anti-inflammatory agents. Mini-Reviews in Medicinal Chemistry, 13(1), 70-86. [Link]

  • Palko, M., et al. (2017). Sulfonimidamides in Medicinal and Agricultural Chemistry. Angewandte Chemie International Edition, 56(15), 4212-4226. [Link]

  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150. [Link]

  • Das, B. (2014). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 4(6), 340-359. [Link]

  • Pharmacy Concepts. (2022, May 5). Sulphonamides Medicinal Chemistry (Part 1): Chemistry, SAR, Mechanism of action of Sulfonamide [Video]. YouTube. [Link]

  • Evangelisti, L., et al. (2015). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 20(8), 13735-13749. [Link]

  • Karimi Zarchi, M. A., & Aslani, M. (2012). Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). Journal of Applied Polymer Science, 124(4), 3456-3462. [Link]

  • Wu, Y., & He, L. (2005). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters, 46(51), 8997-9000. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]

  • Hameed, A., et al. (2026). Sulfonamide Secondary Amines: Synthesis, Spectroscopic Characterization, Antimicrobial Activity and In-Silico Studies. ES Chemistry and Sustainability. [Link]

  • Youn, S. W. (2020). Synthesis of Sulfonamides and Their Recent Applications in Medicinal Chemistry. Molecules, 25(16), 3633. [Link]

  • Singh, S., et al. (2025). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity, 22(7), e202403434. [Link]

  • Torok, M., & Toth, M. (2019). Sulfonamide derivatives as multi-target agents for complex diseases. Bioorganic & Medicinal Chemistry Letters, 29(16), 2115-2121. [Link]

  • Al-Janabi, H. H. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 001-015. [Link]

  • Al-Masoudi, N. A., et al. (2022). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. Molecules, 27(5), 1629. [Link]

  • Hassan, S. S. M., & El-Ries, M. A. (1988). Potentiometric and Atomic Absorption Spectrometric Determination of Sulfonamides in Pharmaceutical Preparations. Analytical Letters, 21(5), 845-857. [Link]

  • Sigma-Aldrich. (2025). Safety Data Sheet: Sulfuryl dichloride. [Link]

Sources

Method

Chromatographic separation techniques for 2-Methanesulfonyl-3-methylaniline isolation

An Application Guide to the Chromatographic Isolation and Purity Assessment of 2-Methanesulfonyl-3-methylaniline Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Chromatographic Isolation and Purity Assessment of 2-Methanesulfonyl-3-methylaniline

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chromatographic separation and analysis of 2-Methanesulfonyl-3-methylaniline, a key intermediate in pharmaceutical synthesis and chemical research. Recognizing the critical importance of purity for downstream applications, this document explores the theoretical and practical aspects of three primary chromatographic techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC). Moving beyond simple procedural lists, this guide explains the fundamental principles and the scientific rationale behind method development choices, empowering researchers to not only replicate these protocols but also to adapt and troubleshoot them effectively. Detailed, step-by-step protocols for HPLC-UV and GC-MS are provided, alongside a comparative analysis to guide the selection of the most appropriate technique based on specific analytical goals, such as routine purity assessment, volatile impurity profiling, or high-throughput isomeric separation.

Introduction: The Analytical Imperative

2-Methanesulfonyl-3-methylaniline is a substituted aniline derivative whose utility in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs), is growing.[1][2] Like many synthetic intermediates, its purity is paramount. The presence of structural isomers, starting materials, or reaction by-products can have profound impacts on the yield, safety, and efficacy of the final product. Therefore, robust, reliable, and validated analytical methods for its isolation and purity determination are not just a quality control measure but a foundational requirement for successful research and development.

Chromatography stands as the cornerstone technology for this purpose. This guide details the application of reversed-phase HPLC as the primary workhorse for purity analysis, GC-MS for the identification of volatile impurities, and SFC as a modern, "green" alternative for rapid and efficient separations, particularly for challenging isomer resolutions.[3][4][5]

Physicochemical Characterization and Method Selection Rationale

The molecular structure of 2-Methanesulfonyl-3-methylaniline dictates the optimal chromatographic strategy. The molecule possesses a moderately polar sulfonyl group (-SO2CH3), a basic and polar primary amine (-NH2), and a non-polar aromatic ring with a methyl substituent. This amphiphilic nature makes it an ideal candidate for reversed-phase HPLC, where retention can be finely tuned by adjusting the organic modifier concentration in the mobile phase. The primary amine's basicity (pKa ~3-5) necessitates the use of an acidic mobile phase modifier (e.g., formic or phosphoric acid) to ensure protonation, which prevents peak tailing and yields sharp, symmetrical peaks.[6]

The compound's molecular weight (185.25 g/mol ) and expected thermal stability also make it amenable to Gas Chromatography (GC), a powerful technique for separating volatile and semi-volatile compounds.[7][8]

Table 1: Physicochemical Properties of 2-Methanesulfonyl-3-methylaniline

PropertyValueSource
CAS Number 497227-21-1[7]
Molecular Formula C8H11NO2S[7]
Molecular Weight 185.25 g/mol [7]
Functional Groups Primary Aromatic Amine, Sulfone, Aromatic RingN/A

Primary Technique: Reversed-Phase HPLC for Purity Analysis

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most versatile and widely adopted method for the purity assessment of non-volatile and moderately polar compounds like 2-Methanesulfonyl-3-methylaniline. The separation occurs on a non-polar stationary phase (typically C18-bonded silica) with a polar mobile phase. Retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase.

Causality in Method Development

The goal is to achieve a baseline resolution of the main peak from all potential impurities. The choice of a C18 column provides a strong hydrophobic character, ensuring sufficient retention.[3] The use of a water/acetonitrile gradient allows for the elution of compounds across a range of polarities. Critically, adding 0.1% formic acid to the mobile phase protonates the aniline nitrogen, minimizing undesirable interactions with residual silanols on the silica surface and dramatically improving peak shape.[3] UV detection at 254 nm is selected as it is a common wavelength for detecting aromatic compounds.[3]

HPLC_Workflow cluster_prep Preparation cluster_run Execution & Analysis SamplePrep Sample & Standard Preparation Inject System Equilibration & Injection SamplePrep->Inject MobilePhase Mobile Phase (ACN/H2O + 0.1% FA) MobilePhase->Inject Col Column Selection (e.g., C18, 5 µm) Grad Gradient Optimization (Initial %B, Ramp, Final %B) Flow Flow Rate & Temp (1.0 mL/min, 30 °C) Det Detector Settings (UV @ 254 nm) Data Data Acquisition Inject->Data Analysis Peak Integration & Purity Calculation Data->Analysis GCMS_Workflow cluster_prep_gc Preparation cluster_run_gc Execution & Analysis SamplePrepGC Sample Preparation (Dissolve in Dichloromethane) InjectGC Injection (Split/Splitless) SamplePrepGC->InjectGC Inlet Inlet Temperature (e.g., 250 °C) ColGC Column Selection (e.g., HP-5MS) Oven Oven Program (Initial Temp, Ramp Rate) MS MS Parameters (Scan Range, Ionization) DataGC Data Acquisition (TIC/SIM) InjectGC->DataGC AnalysisGC Library Search & Quantification DataGC->AnalysisGC

Sources

Application

Application Notes and Protocols: The Strategic Role of 2-Methanesulfonyl-3-methylaniline in Novel Agrochemical Development

Introduction: The Enduring Importance of Aniline Scaffolds in Agrochemical Innovation The aniline structural motif is a cornerstone in the synthesis of a vast array of agrochemicals, serving as a versatile and economical...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Importance of Aniline Scaffolds in Agrochemical Innovation

The aniline structural motif is a cornerstone in the synthesis of a vast array of agrochemicals, serving as a versatile and economically significant precursor for numerous herbicides and fungicides.[1][2] The reactivity of its amino group and the potential for substitution on the aromatic ring allow for extensive chemical modifications, leading to the creation of molecules with specific biological activities.[1] Among the most impactful classes of herbicides derived from aniline precursors are the sulfonylureas, renowned for their high efficacy at low application rates.[3] This document provides detailed application notes, theoretical frameworks, and practical protocols for leveraging 2-Methanesulfonyl-3-methylaniline as a key intermediate in the discovery and development of novel agrochemicals.

Core Compound Profile: 2-Methanesulfonyl-3-methylaniline

Property Value Reference
CAS Number 497227-21-1[4]
Molecular Formula C₈H₁₁NO₂S[5]
Molecular Weight 185.25 g/mol [5]
Appearance Off-white solid[5]

Hazard and Safety Information: 2-Methanesulfonyl-3-methylaniline is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[5]

Part 1: Application in Herbicide Development - The Sulfonylurea Class

The primary application of aniline derivatives in modern herbicide development is in the synthesis of sulfonylureas.[3] These herbicides are highly effective and selective, targeting a key enzyme in the plant's biosynthetic pathway for branched-chain amino acids.[2]

Mechanism of Action: Acetolactate Synthase (ALS) Inhibition

Sulfonylurea herbicides function by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][3] This enzyme is crucial for the biosynthesis of the essential amino acids valine, leucine, and isoleucine in plants.[3] By blocking ALS, sulfonylureas halt protein synthesis, leading to a rapid cessation of cell division and plant growth, ultimately resulting in plant death.[2] This mode of action is particularly advantageous as ALS is not present in mammals, contributing to the low toxicity of sulfonylurea herbicides to non-target organisms.[6]

Workflow for Novel Sulfonylurea Herbicide Development

G cluster_0 Synthesis Phase cluster_1 Screening & Evaluation Start 2-Methanesulfonyl-3-methylaniline Step1 Diazotization & Sulfonylation Start->Step1 1. NaNO2, HCl 2. SO2, CuCl2 Intermediate1 2-Methanesulfonyl-3-methyl-benzenesulfonyl chloride Step1->Intermediate1 Step2 Sulfonamide Formation Intermediate1->Step2 NH4OH Intermediate2 2-Methanesulfonyl-3-methyl-benzenesulfonamide Step2->Intermediate2 Step3 Coupling with Heterocyclic Isocyanate/Carbamate Intermediate2->Step3 Heterocyclic Moiety FinalProduct Novel Sulfonylurea Herbicide Step3->FinalProduct Bioassay In Vitro & In Vivo Bioassays FinalProduct->Bioassay Testing SAR Structure-Activity Relationship (SAR) Analysis Bioassay->SAR Lead Lead Compound Identification SAR->Lead

Sources

Method

Reagents for the N-alkylation of 2-Methanesulfonyl-3-methylaniline

An Application Guide to Methodologies and Abstract This technical guide provides a comprehensive overview of synthetic strategies for the N-alkylation of 2-methanesulfonyl-3-methylaniline, a key intermediate in pharmaceu...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Methodologies and

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for the N-alkylation of 2-methanesulfonyl-3-methylaniline, a key intermediate in pharmaceutical and materials science research. The unique electronic and steric properties of this substrate—namely the electron-withdrawing nature of the methanesulfonyl group and the steric hindrance from the ortho-methyl group—necessitate a careful selection of reagents and reaction conditions. This document explores several robust methodologies, including Reductive Amination, "Borrowing Hydrogen" catalysis, the Mitsunobu reaction, and classical direct alkylation. For each method, we provide a detailed theoretical background, step-by-step experimental protocols, and a discussion of the relative advantages and potential challenges. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to select and optimize the most suitable N-alkylation strategy for their specific synthetic goals.

Introduction: The Synthetic Challenge

N-alkylated anilines are ubiquitous structural motifs in a vast array of biologically active compounds and functional materials. The target substrate, 2-methanesulfonyl-3-methylaniline, presents a distinct synthetic challenge. The powerful electron-withdrawing effect of the C2-methanesulfonyl group significantly reduces the nucleophilicity of the aniline nitrogen. This deactivation makes classical N-alkylation approaches difficult, often requiring harsh conditions that can compromise other functional groups. Furthermore, the C3-methyl group provides steric hindrance that can impede the approach of bulky electrophiles.

This guide is structured to address these challenges directly, offering a curated selection of modern and classical synthetic methods. We will delve into the mechanistic underpinnings of each approach, providing the causal logic behind experimental choices to facilitate rational protocol design and troubleshooting.

Strategic Overview of N-Alkylation Pathways

The selection of an appropriate N-alkylation strategy depends on the nature of the desired alkyl group (R), the scale of the reaction, and the tolerance of other functional groups on the alkylating agent. The following diagram provides a high-level decision-making workflow.

G Start Select N-Alkylation Strategy for 2-Methanesulfonyl-3-methylaniline AlkylSource What is the alkyl source? Start->AlkylSource Aldehyde Aldehyde or Ketone AlkylSource->Aldehyde R-CHO Alcohol Primary Alcohol AlkylSource->Alcohol R-CH₂OH AlkylHalide Alkyl Halide / Sulfonate AlkylSource->AlkylHalide R-X ReductiveAmination Reductive Amination (High versatility, mild reducing agents) Aldehyde->ReductiveAmination BorrowingHydrogen Borrowing Hydrogen (Green, atom-economical, requires catalyst) Alcohol->BorrowingHydrogen Mitsunobu Mitsunobu Reaction (For primary & secondary alcohols, byproduct removal challenge) Alcohol->Mitsunobu Alternative DirectAlkylation Direct Alkylation (Simple, risk of over-alkylation) AlkylHalide->DirectAlkylation G cluster_0 Step 1: Imine/Iminium Ion Formation cluster_1 Step 2: Reduction Aniline Aniline (Ar-NH₂) Hemiaminal Hemiaminal Intermediate Aniline->Hemiaminal Aldehyde Aldehyde (R-CHO) Aldehyde->Hemiaminal Imine Imine / Iminium Ion (Ar-N=CHR)⁺ Hemiaminal->Imine - H₂O (Acid Cat.) Product N-Alkylated Aniline (Ar-NH-CH₂R) Imine->Product Reduction Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Product

Caption: General mechanism of acid-catalyzed reductive amination.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
ReagentMolar Eq.MW ( g/mol )Amount
2-Methanesulfonyl-3-methylaniline1.0185.241.85 g (10 mmol)
Aldehyde (e.g., Isobutyraldehyde)1.172.110.79 g (11 mmol)
Sodium Triacetoxyborohydride1.5211.943.18 g (15 mmol)
Acetic Acid (catalytic)~0.0560.05~3 drops
Dichloromethane (DCM)--100 mL

Procedure:

  • To a 250 mL round-bottom flask, add 2-methanesulfonyl-3-methylaniline (10 mmol) and dichloromethane (100 mL). Stir until fully dissolved.

  • Add the desired aldehyde (11 mmol) followed by a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. Monitor by TLC or LC-MS if desired.

  • Carefully add sodium triacetoxyborohydride (15 mmol) portion-wise over 15 minutes. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature for 12-24 hours, monitoring for the consumption of the starting material by TLC.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel.

"Borrowing Hydrogen" Catalysis: A Green Alternative

The "Borrowing Hydrogen" (BH) or "hydrogen autotransfer" methodology represents a highly atom-economical and environmentally benign approach to N-alkylation. [1]This method utilizes alcohols as the alkylating agents, with water as the sole byproduct. [2]The reaction is mediated by a transition-metal catalyst (typically based on Ru, Ir, or Mn) that facilitates a tandem oxidation-condensation-reduction sequence. [2][3][4] Mechanism Rationale: The catalytic cycle begins with the metal complex "borrowing" hydrogen from the alcohol to form a metal-hydride species and an aldehyde intermediate. The aniline then condenses with the in-situ generated aldehyde to form an imine. Finally, the metal-hydride transfers the hydrogen back to the imine, yielding the N-alkylated product and regenerating the active catalyst. A base is typically required to facilitate the process.

Protocol 2: Manganese-Catalyzed N-Alkylation with Alcohols

This protocol is adapted from established procedures for the N-alkylation of sulfonamides using a well-defined Mn(I) PNP pincer precatalyst. [2]

Reagent Molar Eq. MW ( g/mol ) Amount
2-Methanesulfonyl-3-methylaniline 1.0 185.24 185 mg (1.0 mmol)
Alcohol (e.g., Benzyl Alcohol) 1.1 108.14 119 mg (1.1 mmol)
Mn(I) PNP Pincer Precatalyst 0.05 - (5 mol %)
Potassium Carbonate (K₂CO₃) 0.1 138.21 13.8 mg (0.1 mmol)

| Xylenes (anhydrous) | - | - | 1.0 mL |

Procedure:

  • Inert Atmosphere Setup: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the 2-methanesulfonyl-3-methylaniline (1.0 mmol), alcohol (1.1 mmol), Mn(I) PNP pincer precatalyst (5 mol %), and potassium carbonate (0.1 mmol).

  • Add anhydrous xylenes to achieve a 1 M concentration of the aniline (1.0 mL).

  • Seal the tube tightly and place it in a preheated oil bath at 150 °C.

  • Stir the reaction mixture for 24 hours. Monitor progress by taking aliquots (under inert conditions) and analyzing via TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with a suitable solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst and base.

  • Rinse the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

The Mitsunobu Reaction: Alkylation with Inversion of Stereochemistry

The Mitsunobu reaction is a powerful tool for forming C-N bonds by coupling an acidic N-H compound with a primary or secondary alcohol. [5]Given the reduced pKa of the N-H bond in the substrate (due to the sulfonyl group), it is an excellent candidate for this reaction. A key feature is the inversion of stereochemistry at the alcohol's carbon center, which is crucial when using chiral alcohols.

Mechanism Rationale: The reaction is driven by the formation of a highly stable triphenylphosphine oxide (TPPO) byproduct. The azodicarboxylate (e.g., DEAD or DIAD) activates the triphenylphosphine, which then activates the alcohol to form an oxyphosphonium salt. The deprotonated aniline then acts as a nucleophile, displacing the triphenylphosphine oxide in an Sₙ2 fashion. The main drawback of this method is the poor atom economy and the need to remove stoichiometric amounts of TPPO and hydrazine byproducts. [5][6]

Protocol 3: Mitsunobu N-Alkylation

This protocol is based on general procedures for the alkylation of sulfonamides. [7][8]

Reagent Molar Eq. MW ( g/mol ) Amount
2-Methanesulfonyl-3-methylaniline 1.0 185.24 1.85 g (10 mmol)
Alcohol (e.g., (R)-2-Butanol) 1.2 74.12 0.89 g (12 mmol)
Triphenylphosphine (PPh₃) 1.5 262.29 3.93 g (15 mmol)
Diisopropyl Azodicarboxylate (DIAD) 1.5 202.21 3.03 g (15 mmol)

| Tetrahydrofuran (THF), anhydrous | - | - | 100 mL |

Procedure:

  • Inert Atmosphere Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere, dissolve 2-methanesulfonyl-3-methylaniline (10 mmol), the alcohol (12 mmol), and triphenylphosphine (15 mmol) in anhydrous THF (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD (15 mmol) dropwise to the cooled, stirring solution over 30 minutes. A color change is typically observed.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification: The purification can be challenging due to the byproducts. Trituration with a solvent like diethyl ether can sometimes precipitate the triphenylphosphine oxide. The most reliable method is purification by column chromatography on silica gel.

Troubleshooting and Method Selection

IssuePotential CauseSuggested Solution
Low Conversion Insufficiently basic conditions (Direct Alkylation, BH); Steric hindrance; Low reactivity of alkylating agent.Re-evaluate base selection (e.g., switch from K₂CO₃ to NaOtBu). [9]Increase reaction temperature or time. Consider a less sterically hindered alkylating agent or a more reactive method like the Mitsunobu reaction.
N,N-Dialkylation Excess alkylating agent (Direct Alkylation); High reactivity of mono-alkylated product.Use a stoichiometric amount (1.0-1.1 eq.) of the alkylating agent. [9]Add the alkylating agent slowly to the reaction mixture. Reductive amination and BH methods generally show excellent selectivity for mono-alkylation. [2][3]
Byproduct Removal Reaction-specific byproducts (e.g., TPPO in Mitsunobu).For Mitsunobu, consider using polymer-supported reagents or alternative workup procedures. Optimize chromatography conditions.

Conclusion

The N-alkylation of 2-methanesulfonyl-3-methylaniline requires careful consideration of its electronic and steric properties. For general-purpose alkylation with a wide range of aldehydes and ketones, Reductive Amination offers a robust and high-yielding pathway. For environmentally conscious synthesis utilizing alcohols, the "Borrowing Hydrogen" catalytic method is an excellent, atom-economical choice. The Mitsunobu Reaction provides a reliable option for coupling with primary and secondary alcohols, especially when stereochemical inversion is desired, though byproduct removal must be considered. By understanding the mechanisms and protocols outlined in this guide, researchers can confidently approach the synthesis of novel derivatives based on this valuable scaffold.

References

  • Cho, S. T., et al. (2007). One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. The Journal of Organic Chemistry. Available at: [Link]

  • American Chemical Society (2007). One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. ACS Publications. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. Available at: [Link]

  • Henry, J. R., et al. Mitsunobu reactions of n-alkyl and n-acyl sulfonamides-an efficient route to protected amines. Penn State University. Available at: [Link]

  • R Discovery. One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. Available at: [Link]

  • Templ, J., & Schnürch, M. (2020). Methods for mono-selective N-alkylation of primary sulfonamides using alcohols (I–VI) or peroxides (VII–IX) as alkylating agents. ResearchGate. Available at: [Link]

  • ResearchGate. (2025). Brønsted Acid-Assisted N-Alkylation of Sulfonamides Using Ethers as the Alkylation Reagents. Available at: [Link]

  • Hansen, T., & Linderberg, M. (2007). Fukuyama–Mitsunobu alkylation in amine synthesis on solid phase revisited: N-alkylation with secondary alcohols and synthesis of curtatoxins. ResearchGate. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. Mitsunobu Reaction Reagent Guide. Available at: [Link]

  • Reed-Berendt, B. G., et al. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications. Available at: [Link]

  • Fujita, K., et al. (2010). A simple and versatile catalytic system for N-alkylation of sulfonamides with various alcohols. Organic Letters. Available at: [Link]

  • ResearchGate. (2019). Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). N alkylation at sp3 Carbon Reagent Guide. Available at: [Link]

  • ResearchGate. (2025). Synthesis of N-methylaniline by Aniline Alkylation with Methanol over Sn-MFI Molecular Sieve. Available at: [Link]

  • Colell, J. F. P., et al. (2021). Synthesis of N-Alkyl Anilines from Arenes via Iron-Promoted Aromatic C–H Amination. ACS Publications. Available at: [Link]

  • Chapter 6: Synthesis of N-Alkyl Amino Acids. Available at: [Link]

  • Dalpozzo, R., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Royal Society of Chemistry. Available at: [Link]

  • Akazome, G., et al. (1970). Synthesis of n-methylaniline. SciSpace. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Maximizing Yield in 2-Methanesulfonyl-3-methylaniline Synthesis

An In-depth Technical Guide to the Synthesis of 2-Methanesulfonyl-3-methylaniline This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 2-Methanesulfonyl-3-methylaniline

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Methanesulfonyl-3-methylaniline. We will address common challenges, provide in-depth troubleshooting strategies, and offer detailed protocols to help you optimize your reaction yield and product purity.

The synthesis of 2-Methanesulfonyl-3-methylaniline is typically achieved via a two-step sequence:

  • Sulfonylation: Reaction of 3-methyl-2-nitroaniline with methanesulfonyl chloride to form the intermediate, N-(3-methyl-2-nitrophenyl)methanesulfonamide.

  • Reduction: Selective reduction of the nitro group on the intermediate to yield the final aniline product.

Each step presents unique challenges that can significantly impact the overall yield. This guide is structured to address these issues systematically.

Diagram: Overall Synthesis Workflow

G start 3-Methyl-2-nitroaniline step1 Step 1: Sulfonylation Reagents: Methanesulfonyl Chloride, Base start->step1 intermediate N-(3-methyl-2-nitrophenyl)methanesulfonamide step1->intermediate step2 Step 2: Reduction Reagents: Reducing Agent (e.g., Fe/HCl) intermediate->step2 product 2-Methanesulfonyl-3-methylaniline step2->product

Caption: Proposed two-step synthesis pathway.

Part 1: Troubleshooting the Sulfonylation Step

The formation of the sulfonamide intermediate, N-(3-methyl-2-nitrophenyl)methanesulfonamide, is often the most challenging step due to the sensitivity of the reagents and potential for side reactions.

Frequently Asked Questions (FAQs) - Sulfonylation

Q1: My sulfonylation reaction yield is extremely low or fails completely. What are the primary causes?

Low yields in N-aryl sulfonamide synthesis often stem from issues with reagent quality, reaction conditions, or the inherent reactivity of the substrate.[1]

  • Poor Reagent Quality:

    • Hydrolysis of Methanesulfonyl Chloride: Methanesulfonyl chloride is highly susceptible to moisture, hydrolyzing into the unreactive methanesulfonic acid.[1][2] Always use a fresh bottle or purify it before use.

    • Impure Amine: The starting aniline must be pure and dry. Contaminants can interfere with the reaction.[1]

  • Sub-optimal Reaction Conditions:

    • Presence of Water: Trace amounts of water in the solvent or on glassware will consume your sulfonyl chloride.[2] Ensure all glassware is oven-dried and use anhydrous solvents.

    • Insufficient Base: This reaction generates hydrochloric acid (HCl), which protonates the starting aniline's amino group, rendering it non-nucleophilic and halting the reaction.[2] A stoichiometric equivalent or slight excess of a suitable base is crucial.

Q2: I'm observing a significant amount of a di-sulfonylated byproduct. How can I prevent this?

The formation of a di-sulfonated product occurs when the initially formed sulfonamide is further sulfonylated. This is a common issue, especially with reactive anilines.

  • Incorrect Stoichiometry: Using an excess of methanesulfonyl chloride is the most common cause.[2]

  • High Reaction Temperature: Elevated temperatures can increase the rate of the second sulfonylation.[2]

  • Rapid Addition of Reagent: Adding the sulfonyl chloride too quickly can create localized areas of high concentration, promoting the side reaction.[2]

Solution: Carefully control the stoichiometry, aiming for a slight excess of the aniline (e.g., 1.05 equivalents).[2] Add the methanesulfonyl chloride dropwise at a low temperature (e.g., 0 °C) and allow the reaction to warm to room temperature slowly.[2]

Troubleshooting Workflow: Low Sulfonylation Yield

G cluster_reagent Reagent Quality cluster_setup Reaction Conditions start Low Yield Observed reagent Verify Reagent Quality start->reagent setup Check Reaction Setup reagent->setup r1 Methanesulfonyl Chloride (Fresh? Purified?) workup Review Workup setup->workup s1 Anhydrous Conditions? (Oven-dried glassware?) w1 Appropriate Quenching? workup->w1 w2 Correct pH for Extraction? workup->w2 r2 3-Methyl-2-nitroaniline (Pure? Dry?) r3 Solvent (Anhydrous?) r4 Base (Anhydrous?) s2 Inert Atmosphere? (Nitrogen or Argon?) s3 Correct Stoichiometry? (Slight excess of aniline?) s4 Controlled Temperature? (Addition at 0 °C?)

Caption: Initial troubleshooting workflow for low sulfonylation yield.[1]

Table 1: Impact of Key Parameters on Sulfonylation
ParameterEffect on Yield & PurityRationale & Recommendations
Base Crucial for Yield Neutralizes HCl byproduct which deactivates the aniline.[2] Use at least 1.1 equivalents of a non-nucleophilic base like pyridine or triethylamine.
Solvent High Impact Must be anhydrous to prevent sulfonyl chloride hydrolysis. Dichloromethane (DCM) or Tetrahydrofuran (THF) are common choices.
Temperature High Impact Low temperature (0 °C) during addition minimizes side reactions like di-sulfonylation.[2] Reaction can then proceed at room temperature.
Stoichiometry High Impact A slight excess of aniline (1.05-1.1 eq.) ensures complete consumption of the more valuable sulfonyl chloride and prevents di-sulfonylation.[2]

Part 2: Troubleshooting the Reduction Step

The selective reduction of the aromatic nitro group to an amine is a well-established transformation, but achieving high yield without affecting the sulfonyl group requires careful selection of the reducing agent and conditions.[3][4]

Frequently Asked Questions (FAQs) - Reduction

Q1: My reduction reaction is incomplete, and I still see starting material. What should I do?

Incomplete reduction is often due to an insufficient amount or activity of the reducing agent or catalyst.

  • Catalytic Hydrogenation (e.g., Pd/C): The catalyst may be poisoned or deactivated. Ensure the substrate is free of impurities (like sulfur compounds) that can poison noble metal catalysts. If the reaction stalls, fresh catalyst can be added.

  • Metal/Acid Reduction (e.g., Fe/HCl): This reaction is often heterogeneous. Ensure vigorous stirring to maximize surface area contact between the metal and the substrate.[4] Adding a co-solvent like ethanol can improve solubility. The amount of acid is also critical to activate the metal surface.[4]

Q2: I'm getting side products like hydroxylamines or azo compounds instead of the desired aniline. Why?

The reduction of a nitro group proceeds through several intermediates, including nitroso and hydroxylamine species.[5] If the reduction is not driven to completion, these intermediates can persist or react with each other to form azo or azoxy compounds.

  • Choice of Reducing Agent: Harsh reducing agents like LiAlH₄ are generally not suitable as they can lead to over-reduction or the formation of azo compounds.[3] Milder, more controlled reducing agents are preferred.

  • Reaction Conditions: The pH and temperature can influence the product distribution. For instance, reductions with zinc metal can yield hydroxylamines under neutral conditions (e.g., with NH₄Cl) or anilines under acidic conditions.[6]

Troubleshooting Workflow: Issues in Nitro Group Reduction

G start Poor Reduction Outcome incomplete Incomplete Reaction (Starting Material Remains) start->incomplete side_products Side Product Formation (Hydroxylamine, Azo, etc.) start->side_products i1 Increase Reaction Time incomplete->i1 i2 Increase Temperature (cautiously) incomplete->i2 i3 Add More Reducing Agent/Catalyst incomplete->i3 i4 Improve Stirring/Solubility incomplete->i4 s1 Change Reducing System (e.g., from Zn to Fe/HCl) side_products->s1 s2 Ensure Sufficient Reductant side_products->s2 s3 Adjust pH (if applicable) side_products->s3 s4 Optimize Temperature side_products->s4

Caption: Decision tree for troubleshooting the nitro reduction step.

Table 2: Comparison of Common Reducing Agents for Nitro Arenes
Reducing SystemTypical YieldSelectivityAdvantagesDisadvantages
Fe / HCl (or Acetic Acid) HighExcellentCost-effective, reliable, tolerant of many functional groups.[4]Heterogeneous, requires vigorous stirring, acidic workup.
SnCl₂ / HCl HighExcellentHomogeneous reaction, often faster than Fe/HCl.Tin salts are toxic and require careful disposal.
Catalytic Hydrogenation (H₂, Pd/C) Very HighExcellentClean reaction, easy workup (filtration).[7]Requires specialized hydrogenation equipment, catalyst can be poisoned.
Sodium Dithionite (Na₂S₂O₄) Good-HighGoodMild conditions, useful for sensitive substrates.Requires aqueous solvent systems, can be sluggish.
NaBH₄ / Catalyst (e.g., NiCl₂) Good-HighGoodMilder than NaBH₄ alone, avoids H₂ gas.[8]Can sometimes reduce other functional groups.

For the synthesis of 2-Methanesulfonyl-3-methylaniline, reduction with iron powder in the presence of an acid (like HCl or acetic acid) is a robust and highly recommended method due to its high selectivity for the nitro group and tolerance of the sulfonyl moiety.[4]

Part 3: Experimental Protocols

Protocol 1: Synthesis of N-(3-methyl-2-nitrophenyl)methanesulfonamide

This protocol describes a standard procedure for the methanesulfonylation of 3-methyl-2-nitroaniline.

  • Preparation: Add 3-methyl-2-nitroaniline (1.0 eq.) and anhydrous pyridine (1.5 eq.) to a round-bottom flask containing anhydrous dichloromethane (DCM). Ensure all glassware is oven-dried.

  • Inert Atmosphere: Purge the flask with nitrogen or argon.

  • Cooling: Cool the stirred mixture to 0 °C in an ice bath.

  • Reagent Addition: Add methanesulfonyl chloride (1.05 eq.) dropwise via a syringe over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Workup: Cool the mixture back to 0 °C and slowly quench by adding 1M HCl (aq). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization or silica gel column chromatography to obtain the pure sulfonamide intermediate.

Protocol 2: Synthesis of 2-Methanesulfonyl-3-methylaniline (Reduction with Fe/HCl)

This protocol details the reduction of the nitro-sulfonamide intermediate using iron powder.[4]

  • Setup: In a round-bottom flask equipped with a reflux condenser, add N-(3-methyl-2-nitrophenyl)methanesulfonamide (1.0 eq.), iron powder (4.0 eq.), and a solvent mixture of ethanol and water (e.g., 5:1 ratio).

  • Acid Addition: To the vigorously stirred suspension, add a catalytic amount of concentrated HCl (e.g., 0.1-0.2 eq.).

  • Heating: Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain this temperature for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.

  • Filtration: While still hot, carefully filter the reaction mixture through a pad of celite to remove the iron salts. Wash the filter cake with hot ethanol.

  • Concentration: Combine the filtrates and remove the ethanol under reduced pressure.

  • Basification & Extraction: To the remaining aqueous residue, add a saturated solution of sodium bicarbonate or a dilute NaOH solution to basify the mixture to a pH of 8-9. Extract the product with an organic solvent like ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude 2-Methanesulfonyl-3-methylaniline can be further purified by column chromatography if necessary.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Reaction Yield in N-aryl Sulfonamide Synthesis. Retrieved from Google Search.[1]

  • Benchchem. (n.d.). Technical Support Center: Methanesulfonylation of Anilines. Retrieved from Google Search.[2]

  • MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]5]

  • ResearchGate. (n.d.). Optimization conditions for reduction of nitro aromatic compounds. Retrieved from [Link]]

  • Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary?. Retrieved from [Link]]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]7]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]3]

  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Methyl-4-(methylsulfanyl)aniline. Retrieved from Google Search.[4]

  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]8]

  • Thieme. (2022). Metal-Free Reduction of Aromatic Nitro Compounds. Retrieved from [Link]]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]6]

Sources

Optimization

Purification techniques for removing impurities from crude 2-Methanesulfonyl-3-methylaniline

Welcome to the technical support guide for the purification of 2-Methanesulfonyl-3-methylaniline. This document is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, fie...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 2-Methanesulfonyl-3-methylaniline. This document is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, field-proven insights into overcoming common challenges associated with purifying this and structurally similar substituted anilines. Our focus is on providing not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification strategy effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 2-Methanesulfonyl-3-methylaniline?

A1: The impurity profile of your crude material is intrinsically linked to its synthetic route. However, for substituted anilines like 2-Methanesulfonyl-3-methylaniline, impurities typically fall into several predictable categories:

  • Oxidation and Degradation Products: Anilines are notoriously susceptible to air and light-induced oxidation. This process forms highly colored impurities, such as quinone-like species and polymeric materials, which are responsible for the common yellow, red, or dark brown appearance of crude samples.[1]

  • Unreacted Starting Materials: Depending on the synthesis, residual starting materials (e.g., 2-fluoro-3-methylaniline or 3-methylaniline if the sulfonyl group is added last) may be present.

  • Isomeric Impurities: The synthesis may produce regioisomers, such as 4-Methanesulfonyl-3-methylaniline or 2-Methanesulfonyl-5-methylaniline, which can have very similar physical properties, making them challenging to separate.[1]

  • Residual Reagents and Solvents: Acids, bases, or catalysts used during the synthesis and workup can persist in the crude product.

Q2: My purified 2-Methanesulfonyl-3-methylaniline is a dark brown solid. How can I decolorize it?

A2: Discoloration is almost always due to trace, highly-colored oxidation products.[1] Here are two effective strategies to address this:

  • Activated Carbon (Charcoal) Treatment: This is the most common and effective method. During the recrystallization process, after your compound has fully dissolved in the hot solvent, a small amount of activated carbon (typically 1-2% w/w) can be added to the solution. The carbon's high surface area adsorbs the colored impurities.[2] The mixture is then hot-filtered to remove the carbon before allowing the solution to cool for crystallization.

  • Vacuum Distillation: For larger scale operations or to remove non-volatile polymeric impurities, vacuum distillation can be highly effective.[1] This technique separates your desired compound from baseline impurities that will not distill, leaving them behind in the distillation flask. Given the high boiling point expected for this molecule, a high vacuum is essential to prevent thermal degradation.

Q3: I am running a silica gel column, but my product is streaking badly on the TLC plate and I'm getting poor recovery. What is happening?

A3: This is a classic problem when purifying basic compounds like anilines on standard silica gel. Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH).[3] The basic amine of your 2-Methanesulfonyl-3-methylaniline interacts strongly with these acidic sites via an acid-base interaction. This strong binding leads to several issues:

  • Peak Tailing/Streaking: A portion of the analyte is retained more strongly, causing it to elute slowly and creating a "tail" or "streak" on TLC and broad peaks on a column.

  • Poor Recovery: Some of the compound may bind irreversibly to the silica gel, leading to a loss of material.[3]

  • Degradation: The acidic surface of the silica can catalyze the degradation of sensitive anilines.[1]

Solution: To mitigate these effects, you must neutralize the acidic sites on the silica gel. This is easily achieved by adding a small amount of a volatile base, such as triethylamine (Et₃N) , to your eluent system (typically 0.5-1% by volume).[3][4] The triethylamine will preferentially bind to the acidic silanol groups, allowing your aniline product to pass through the column without strong, undesirable interactions.

Purification Method Selection

Choosing the right purification technique depends on the scale of your experiment, the nature of the impurities, and the required final purity. The following workflow provides a general decision-making framework.

G start Crude 2-Methanesulfonyl-3-methylaniline is_solid Is the crude material a solid? start->is_solid impurities_known Are impurities mainly neutral or acidic? is_solid->impurities_known No (Oily) recrystallization Recrystallization is_solid->recrystallization Yes scale Scale? impurities_known->scale No / Unknown acid_base Acid-Base Extraction impurities_known->acid_base Yes scale->acid_base > 5g column Column Chromatography scale->column < 5g high_purity High purity (>99.5%) required? prep_hplc Preparative HPLC high_purity->prep_hplc Yes end end high_purity->end No recrystallization->high_purity Purified Solid acid_base->high_purity Purified Oil/Solid column->high_purity Purified Fractions prep_hplc->end Final Product

Caption: A decision tree for selecting the optimal purification method.

Troubleshooting Guide

Problem Potential Cause Recommended Solution & Explanation
Low Yield After Recrystallization 1. Excess Solvent: Too much solvent was used to dissolve the crude product, keeping a significant amount of the product in the mother liquor upon cooling.[5] 2. Premature Crystallization: Crystals formed during hot filtration, resulting in product loss on the filter paper.1. Use Minimal Hot Solvent: Dissolve the solid in the absolute minimum amount of boiling solvent needed for complete dissolution. This ensures the solution is supersaturated upon cooling, maximizing crystal formation.[5] 2. Preheat Funnel & Flask: Ensure the filtration apparatus (funnel, filter paper, receiving flask) is hot to prevent the solution from cooling and crystallizing prematurely.
Emulsion During Acid-Base Extraction Insufficient Ionic Strength: The densities of the aqueous and organic layers are too similar, preventing clean separation.[6]Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel and gently rock the mixture. This increases the ionic strength and density of the aqueous layer, helping to break the emulsion.[6]
Co-elution of Impurities in Column Chromatography 1. Inappropriate Solvent System: The eluent polarity is not optimized to differentiate between your product and the impurity. 2. Column Overload: Too much crude material was loaded onto the column for its size.1. Optimize with TLC: Systematically test different solvent systems (e.g., Hexanes/Ethyl Acetate, Dichloromethane/Methanol) using TLC. Aim for an Rf value of 0.25-0.35 for your target compound to achieve good separation on the column.[1] 2. Reduce Load: A general rule is to use a silica gel mass that is 50-100 times the mass of the crude product to be purified.[2]
Product Fails to Crystallize from Solution 1. Solution Not Saturated: Too much solvent was used, or the compound is highly soluble even at low temperatures. 2. Lack of Nucleation Sites: Spontaneous crystal formation has not been initiated.1. Reduce Solvent Volume: Gently evaporate some of the solvent to concentrate the solution. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface or add a tiny seed crystal of the pure product.[7]

Detailed Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This technique is ideal for separating the basic 2-Methanesulfonyl-3-methylaniline from neutral and acidic impurities on a multi-gram scale.

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM) (approx. 10 mL per 1 g of crude).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M Hydrochloric Acid (HCl). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.[6] The basic aniline will be protonated to its hydrochloride salt and move into the aqueous layer.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat: Repeat the extraction of the organic layer two more times with fresh 1 M HCl to ensure complete transfer of the aniline. Combine all aqueous extracts. The organic layer now contains neutral impurities and can be discarded.

  • Liberation of Free Aniline: Cool the combined acidic aqueous extracts in an ice bath. While stirring, slowly add 5 M Sodium Hydroxide (NaOH) solution dropwise until the solution is strongly basic (pH > 12, check with pH paper). The aniline hydrochloride salt will be deprotonated, and the free aniline will precipitate or form an oily layer.

  • Back Extraction: Extract the basified aqueous solution three times with fresh portions of an organic solvent (e.g., ethyl acetate or DCM).

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 2-Methanesulfonyl-3-methylaniline.[1]

Protocol 2: Purification by Flash Column Chromatography

This method offers high resolution for separating compounds with similar polarities.

  • Solvent System Selection: On a TLC plate, find a solvent system (e.g., Hexanes/Ethyl Acetate) that gives your product an Rf value of ~0.3. Crucially, add 0.5-1% triethylamine to the solvent mixture to prevent peak tailing.[1][3]

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the non-polar component of your eluent (e.g., hexanes). Pour the slurry into a column and use gentle air pressure to pack it evenly. Do not let the silica run dry.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent itself. Using a pipette, carefully apply the solution to the top of the silica bed.

  • Elution: Begin eluting with your chosen solvent system, collecting fractions in test tubes.

  • Monitoring: Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis & Isolation Phase A Select Eluent via TLC (Aim for Rf ~0.3) Add 0.5% Et3N B Pack Column with Silica Gel Slurry A->B C Dissolve Crude Sample in Minimal Solvent B->C D Load Sample onto Column C->D E Elute with Solvent System D->E F Collect Fractions E->F G Monitor Fractions by TLC F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Pure Product I->J

Caption: A standard workflow for flash column chromatography purification.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Purification of Aniline-Containing Reaction Mixtures.
  • Amarathunge, Y. (2014). How to obtain pure aniline from a mixture of phenol and aniline? Stack Exchange.
  • Sengupta, A., et al. (2002). Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). Industrial & Engineering Chemistry Research.
  • BenchChem. (2025).
  • University of Nottingham.
  • Biotage. (2023).
  • BenchChem. (2025).

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-Methanesulfonyl-3-methylaniline Substitution

Welcome to the Technical Support Center for advanced organic synthesis. This guide is engineered for researchers and drug development professionals dealing with highly congested aromatic amines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is engineered for researchers and drug development professionals dealing with highly congested aromatic amines. Here, we dissect the mechanistic barriers of 2-Methanesulfonyl-3-methylaniline and provide field-proven, self-validating troubleshooting strategies.

System Overview: The Causality of Steric Hindrance

The difficulty in functionalizing 2-Methanesulfonyl-3-methylaniline stems from a severe conformational lock known as the buttressing effect .

  • Mechanistic Causality: The methyl group at the C3 position physically forces the bulky methanesulfonyl (-SO₂CH₃) group at C2 to rotate its oxygen atoms directly toward the primary amine at C1.

  • Electronic Consequence: This steric crowding restricts the trajectory of incoming electrophiles and disrupts the planarity of the amine. Ortho-substituents alter the amine's inversion dynamics, significantly reducing the availability of the nitrogen lone pair for nucleophilic attack[1].

To overcome this, standard substitution paradigms must be abandoned in favor of highly active catalytic systems or extreme thermodynamic driving forces.

Workflow Start Target: N-Substitution of 2-Methanesulfonyl-3-methylaniline Q1 What is the desired transformation? Start->Q1 A1 N-Arylation Q1->A1 A2 N-Alkylation Q1->A2 A3 N-Acylation Q1->A3 Sol1 Buchwald-Hartwig Coupling Catalyst: Pd(OAc)2 / BrettPhos Base: NaOtBu A1->Sol1 Sol2 Borrowing Hydrogen Catalysis Catalyst: Ir(III) or Ru(II) Reagent: Alcohol A2->Sol2 Sol3 Thermodynamic Acylation Reagent: Acyl Chloride + DMAP Solvent: Pyridine (Reflux) A3->Sol3

Decision matrix for selecting N-substitution strategies for hindered anilines.

Troubleshooting & FAQs

Q1: My Buchwald-Hartwig coupling with 2-Methanesulfonyl-3-methylaniline yields unreacted starting material. What is failing? A1: The standard Pd/BINAP or Pd/dppf systems cannot accommodate the steric bulk of the ortho-methanesulfonyl group during the amine coordination step[2]. You must switch to a highly active, sterically demanding dialkylbiaryl phosphine ligand like BrettPhos or XPhos [3][4]. These bulky ligands prevent the formation of inactive bis-amine palladium complexes and actively accelerate the reductive elimination step by crowding the metal center[5].

Q2: Direct N-alkylation with alkyl iodides is resulting in a messy mixture of starting material and trace dialkylated products. How can I achieve clean mono-alkylation? A2: Direct Sₙ2 alkylation is highly inefficient for this substrate due to the steric shielding of the nitrogen lone pair. Instead, utilize a transition-metal-catalyzed "borrowing hydrogen" methodology using alcohols[6]. Using primary alcohols with Ir(III) or Ru(II) catalysts provides excellent chemoselectivity for mono-alkylation, even in sterically hindered ortho-substituted anilines, by bypassing the traditional Sₙ2 transition state[7].

Q3: I am attempting an N-acylation, but standard conditions (AcCl, TEA, DCM at RT) fail. How do I force this reaction? A3: The amine is too sterically hindered to attack the acyl chloride efficiently at room temperature. You must increase both the electrophilicity of the acylating agent and the reaction temperature. Switch the solvent to neat pyridine, add a catalytic amount of DMAP (4-Dimethylaminopyridine) to form a highly reactive acylpyridinium intermediate, and reflux the system.

Quantitative Data: Ligand & Condition Screening

To demonstrate the causality of ligand choice, the following table summarizes the optimization of the Buchwald-Hartwig amination of 2-Methanesulfonyl-3-methylaniline with 4-bromotoluene.

Catalyst SystemBaseSolventTemp (°C)Conversion (%)Mechanistic Observation
Pd(OAc)₂ / BINAPCs₂CO₃Toluene110< 5%Steric clash prevents amine coordination[2].
Pd₂(dba)₃ / XantPhosNaOtBuDioxane10015%Slow oxidative addition; catalyst resting state trapped.
Pd(OAc)₂ / RuPhosLiHMDSTHF8545%Competing β-hydride elimination reduces yield.
Pd(OAc)₂ / BrettPhos NaOtBu Toluene 110 > 95% Optimal: Bulky ligand forces reductive elimination [4].

Self-Validating Experimental Protocols

Protocol A: Sterically Hindered Buchwald-Hartwig Cross-Coupling

This protocol utilizes a Pd(0)/BrettPhos system designed specifically for unreactive, congested primary amines[4][8].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add 2-Methanesulfonyl-3-methylaniline (1.0 equiv), aryl bromide (1.2 equiv), Pd(OAc)₂ (0.05 equiv), and BrettPhos (0.05 equiv).

  • Base Addition: Add sodium tert-butoxide (NaOtBu) (1.5 equiv). Self-Validation Check: The base must be added last to prevent premature catalyst decomposition.

  • Solvent & Degassing: Inject anhydrous, degassed toluene (0.2 M). Purge the flask with argon for 5 minutes.

  • Activation & Heating: Heat the mixture to 110 °C. Self-Validation Check: The solution will transition from a pale yellow suspension to a deep red/brown homogeneous solution within 15 minutes, confirming the formation of the active monoligated Pd(0)-BrettPhos species.

  • Monitoring: Stir for 12-24 hours. Monitor via LC-MS. The disappearance of the aryl bromide mass peak validates successful oxidative addition[8].

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Concentrate and purify via flash chromatography.

CatalyticCycle Pd0 Pd(0)-BrettPhos Active Catalyst OxAdd Oxidative Addition Ar-X adds to Pd(0) Pd0->OxAdd Aryl Halide AmineCoord Amine Coordination Hindered Aniline Binds OxAdd->AmineCoord 2-Ms-3-Me-Aniline Deprot Deprotonation NaOtBu removes HX AmineCoord->Deprot Base RedElim Reductive Elimination C-N Bond Formation Deprot->RedElim RedElim->Pd0 Product Release

Buchwald-Hartwig catalytic cycle tailored for sterically hindered amine nucleophiles.

Protocol B: Borrowing Hydrogen N-Alkylation

For clean mono-alkylation avoiding Sₙ2 limitations[7].

Step-by-Step Methodology:

  • Setup: Combine 2-Methanesulfonyl-3-methylaniline (1.0 equiv), the desired primary alcohol (1.5 equiv), and [Cp*IrCl₂]₂ (0.02 equiv) in a pressure vial.

  • Base & Solvent: Add K₂CO₃ (0.1 equiv) and anhydrous toluene.

  • Reaction: Seal the vial and heat to 120 °C for 24 hours. Self-Validation Check: The generation of water as the sole byproduct (visible as micro-droplets on the upper glass of the vial) indicates the borrowing hydrogen cycle is active.

  • Isolation: Cool, filter through silica gel, and concentrate. The lack of dialkylated mass fragments on GC-MS confirms the chemoselectivity of the Ir(III) catalyst[7].

References

  • Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC / NIH - 6

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC / NIH -5

  • Buchwald–Hartwig amination - Wikipedia -3

  • Buchwald-Hartwig Coupling - Organic Synthesis - 2

  • Experimental Protocol for Buchwald-Hartwig Amination of Anilines - BenchChem - 8

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - ACS Omega -7

  • Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines - Organic Letters (ACS) - 4

  • Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory - Der Pharma Chemica - 1

Sources

Optimization

Minimizing side products during 2-Methanesulfonyl-3-methylaniline oxidation

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support center for the synthetic chemistry community. This guide is designed for researchers, scientists, and drug developme...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthetic chemistry community. This guide is designed for researchers, scientists, and drug development professionals who are working with the oxidation of 2-methanesulfonyl-3-methylaniline. Our goal is to provide in-depth, practical solutions to common challenges, specifically focusing on the minimization of side products to improve yield, purity, and process reliability.

The oxidation of substituted anilines is a powerful transformation in organic synthesis, yet it is frequently plagued by a lack of selectivity. The electron-rich nature of the aniline moiety makes it highly susceptible to a variety of oxidative pathways.[1][2][3] In the case of 2-methanesulfonyl-3-methylaniline, the interplay between the strongly electron-donating amino group, the weakly electron-donating methyl group, and the strongly electron-withdrawing methanesulfonyl group creates a unique reactivity profile that requires careful control of reaction conditions to achieve the desired outcome.

This document is structured as a series of frequently asked questions (FAQs) and a detailed troubleshooting guide to directly address issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)
Q1: Why is the oxidation of my 2-methanesulfonyl-3-methylaniline substrate producing so many side products?

A1: The amino group (-NH₂) is a potent activating group that makes the aromatic ring electron-rich and thus highly prone to oxidation.[3] This can lead to several competing reaction pathways beyond the desired transformation. Common side products in aniline oxidations include over-oxidized species (e.g., nitro compounds), coupled products (e.g., azoxybenzenes), and polymeric materials, which often present as dark, tarry substances.[2][4][5][6] The reaction conditions—such as the choice of oxidant, pH, temperature, and presence of atmospheric oxygen—play a critical role in determining which pathway predominates.[7][8][9]

Q2: What are the most common side products I should expect?

A2: Based on established aniline chemistry, the primary side products you may encounter are:

  • Nitro/Nitroso Derivatives: Over-oxidation of the amine can lead to the corresponding nitroso and nitro compounds. Strong oxidizing agents like potassium permanganate or certain peracids are known to produce these.[1][4][10]

  • Azoxy and Azo Compounds: These are dimeric products formed by the condensation of intermediates like nitroso and hydroxylamine species. Their formation is often favored under specific pH and catalyst conditions.[5][11]

  • Benzoquinones: Oxidation of the aromatic ring itself can lead to the formation of benzoquinones, which are highly colored.[1][12]

  • Polymeric Materials (Aniline Black): Uncontrolled oxidation can lead to polymerization, resulting in insoluble, dark-colored tars that are difficult to characterize and remove.[2][3][6] This is often indicated by the reaction mixture turning dark brown or black.[2]

Q3: Which analytical techniques are best for monitoring this reaction?

A3: Real-time monitoring is crucial for optimizing the reaction and minimizing side products. We recommend the following techniques:

  • Thin-Layer Chromatography (TLC): The simplest method for a quick qualitative assessment of the consumption of starting material and the formation of new products.

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis. It allows you to track the concentrations of your reactant, desired product, and major byproducts over time, providing valuable kinetic data.[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile side products and impurities. A nitrogen-selective detector (NPD) can be particularly effective for analyzing aniline derivatives.[14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the products being formed without the need for extensive calibration. ¹H and ¹³C NMR can confirm the structure of the desired product and help identify major impurities.[13][16]

Troubleshooting Guide: From Problem to Protocol

This section addresses specific experimental observations and provides actionable solutions grounded in chemical principles.

Issue 1: My reaction mixture turns dark brown or black immediately upon adding the oxidant.
  • Probable Cause: This is a classic sign of rapid, uncontrolled oxidation leading to the formation of polymeric aniline species ("aniline black").[2][3] This often occurs when the reaction temperature is too high or the oxidant is added too quickly, causing a rapid exotherm and localized "hot spots."[6]

  • Solution & Protocol: Controlled Reagent Addition at Reduced Temperature

    • Setup: Place your reaction flask containing the 2-methanesulfonyl-3-methylaniline substrate and solvent in an ice/water or ice/salt bath to pre-cool the mixture to 0-5 °C.

    • Oxidant Preparation: Dissolve or suspend your oxidizing agent in a suitable solvent in a separate flask.

    • Slow Addition: Add the oxidant solution to the reaction mixture dropwise using an addition funnel over a prolonged period (e.g., 30-60 minutes).

    • Temperature Monitoring: Place a thermometer directly in the reaction mixture and ensure the internal temperature does not rise significantly above the target temperature.

    • Inert Atmosphere: Purge the reaction flask with an inert gas like nitrogen or argon before cooling and maintain a positive pressure throughout the reaction to prevent air oxidation.[2]

Issue 2: My TLC/HPLC analysis shows multiple products, and the yield of my desired product is low.
  • Probable Cause: A complex product mixture suggests a lack of selectivity. This can be due to an overly harsh oxidant, non-optimal pH, or the inherent reactivity of the unprotected amino group. The rate of aniline oxidation is often highly dependent on pH, with rates sometimes peaking near the pKa of the aniline derivative.[2][9]

  • Solution 1: pH Control & Optimization The optimal pH must often be determined empirically. For many aniline oxidations, operating in a buffered or weakly basic medium can improve selectivity. For example, using persulfate as an oxidant, degradation rates can be significantly influenced by pH, with different outcomes in acidic versus alkaline conditions.[7] Some modern protocols even use different bases to selectively steer the reaction toward either azoxybenzenes (mild base) or nitrobenzenes (strong base).[5][11]

    • Recommendation: Screen a series of reactions using different pH conditions (e.g., pH 5, 7, 9) using a suitable buffer system compatible with your reaction. Monitor the product distribution by HPLC to identify the optimal pH for your desired transformation.

  • Solution 2: Employ a Milder, More Selective Oxidizing Agent Strong, non-selective oxidants like potassium permanganate can lead to over-oxidation.[1] Consider switching to a system known for better control.

Oxidizing SystemTypical Conditions & SelectivityReferences
H₂O₂ / Catalyst Often used with a ketone catalyst (e.g., 2,2,2-trifluoroacetophenone) or under basic conditions. Can be tuned for selectivity.[4][5]
Persulfates (e.g., (NH₄)₂S₂O₈) Often used in aqueous or biphasic systems. Reaction outcome is highly dependent on pH and temperature.[7][17][18]
m-CPBA A common peracid that can be effective, but may lead to nitroarenes. The reaction is typically run at room temperature.[10]
Sodium Perborate Effective in acetic acid. Can be selective for anilines with electron-withdrawing groups, though electron-rich anilines may over-oxidize.[10]
  • Solution 3: Use a Protecting Group Strategy Temporarily masking the amino group is a highly effective way to prevent its oxidation and associated side reactions. Acetylation is a common and robust method.[2]

    G Start 2-Methanesulfonyl-3-methylaniline Protect Step 1: Protect Amine (e.g., Acetic Anhydride) Start->Protect Oxidize Step 2: Perform Oxidation (Oxidizes other positions if desired, or prepares for next step) Protect->Oxidize Deprotect Step 3: Deprotect Amine (e.g., Acid/Base Hydrolysis) Oxidize->Deprotect End Desired Product (with minimized side products) Deprotect->End

    Caption: Workflow using a protecting group strategy.

    Protocol: Acetyl Protection of the Amine Group

    • Dissolve Substrate: In a round-bottom flask, dissolve your 2-methanesulfonyl-3-methylaniline in a suitable solvent like dichloromethane or acetic acid.

    • Add Reagent: Add acetic anhydride (1.1 equivalents) to the solution. A mild base like pyridine can be added as a catalyst.

    • React: Stir the mixture at room temperature for 1-2 hours, monitoring by TLC until the starting aniline is fully consumed.

    • Isolate: Quench the reaction by slowly adding water. If using an organic solvent, extract the product, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify: The resulting acetanilide can be purified by recrystallization or column chromatography before proceeding to the oxidation step.[2]

    • Deprotection: After your intended oxidation, the acetyl group can be removed by heating with aqueous acid or base to regenerate the free amine.[2]

Issue 3: I have successfully run the reaction, but I am struggling to purify my product away from colored impurities.
  • Probable Cause: Persistent color is likely due to small amounts of highly conjugated, intensely colored side products such as quinones or azoxybenzenes.[1][3]

  • Solution: Purification Strategy

    • Aqueous Wash: During the workup, wash your organic extract with a mild reducing agent solution, such as aqueous sodium bisulfite (NaHSO₃). This can help reduce some colored quinone-type impurities to their less colored hydroquinone forms, which may be more easily removed.

    • Charcoal Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Stir or gently heat for 15-30 minutes, then filter the mixture through a pad of Celite® to remove the charcoal and adsorbed impurities.

    • Recrystallization: This is one of the most powerful techniques for removing small amounts of impurities. Carefully screen for a suitable solvent system that allows your desired product to crystallize while leaving the impurities in the mother liquor.

    • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is the standard method for separating compounds with different polarities.

Visualizing Reaction Pathways and Troubleshooting

OxidationPathways

Caption: Reaction map showing the desired pathway versus common side-reaction pathways.

TroubleshootingFlow Observation Observe Experimental Outcome (TLC, HPLC, Visual) DarkColor Problem: Dark Brown/Black Color Observation->DarkColor Visual ComplexMixture Problem: Complex Mixture / Low Yield Observation->ComplexMixture Analytical Cause_Polymer Cause: Polymerization / Runaway Rxn DarkColor->Cause_Polymer Cause_Selectivity Cause: Poor Selectivity ComplexMixture->Cause_Selectivity Sol_Temp Solution: - Lower Temperature (0 °C) - Slow Reagent Addition Cause_Polymer->Sol_Temp Sol_Oxidant Solution: - Change to Milder Oxidant - Optimize pH / Buffer Cause_Selectivity->Sol_Oxidant Sol_Protect Solution: - Use Protecting Group (e.g., Acetylation) Cause_Selectivity->Sol_Protect

Caption: A decision-tree workflow for troubleshooting common oxidation issues.

References
  • The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Open Access Journals.
  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. MDPI.
  • Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation. PubMed.
  • Organocatalytic oxidation of substituted anilines to azoxybenzenes and nitro compounds: mechanistic studies excluding the involvement of a dioxirane i... Green Chemistry (RSC Publishing).
  • Organocatalytic Oxidation of Substituted Anilines to Azoxybenzenes and Nitro Compounds: Mechanistic Studies Excluding the Involvement of a Dioxirane Intermediate. ResearchGate.
  • Oxidation of substituted anilines by horseradish peroxidase compound II. Canadian Journal of Chemistry.
  • Cobalt(II) ion catalyzed oxidation of o-substituted anilines with molecular oxygen. Dalton Transactions.
  • preventing oxidation of the aniline group during complexation. Benchchem.
  • Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. PMC.
  • Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures. IntechOpen.
  • Oxidation of Aniline: Polyaniline Granules, Nanotubes, and Oligoaniline Microspheres. Macromolecules.
  • On the mechanism of oxidative polymerization of aniline. POLYMER.
  • [Influence of pH on Kinetics of Anilines Oxidation by Permanganate]. PubMed.
  • (A) Traditional reaction mechanism for aniline oxidation, (B) Proposed... ResearchGate.
  • Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. ACS Omega.
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. ProQuest.
  • Aniline. Wikipedia.
  • Managing reaction temperature for stable aniline derivative synthesis. Benchchem.
  • New Mechanistic Insights into Atmospheric Oxidation of Aniline Initiated by OH Radicals. Environmental Science & Technology.
  • New Mechanistic Insights into Atmospheric Oxidation of Aniline Initiated by OH Radicals. PubMed.
  • Effect of temperature on the degradation of aniline. ResearchGate.
  • Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation. Science of The Total Environment.
  • Oxidation of Aniline using Different Reaction Pathways. Asian Publication Corporation.
  • Purify and dry aniline? Reddit.
  • Gas Chromatographic Determination ofAniline and Nitrobenzene in Ambient Air. Polish Journal of Chemistry.
  • EPR monitoring of aniline polymerization. ScienceDirect.
  • Oxidation of Aniline using Different Reaction Pathways. Asian Journal of Chemistry.
  • The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. Open Access Journals.
  • Degradation of aniline with zero-valent iron as an activator of persulfate in aqueous solution. RSC Advances.
  • Degradation of aniline by Fe 2+ -activated persulfate oxidation at ambient temperature. Journal of Central South University.
  • Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. EPA.
  • Technical Support Center: Analytical Techniques for Monitoring Aniline Phosphate Reactions. Benchchem.
  • Synthesis of Nitroarenes by Oxidation of Aryl Amines. MDPI.
  • Persulfate oxidation for the aniline degradation in aqueous systems. PubMed.

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for 2-Methanesulfonyl-3-methylaniline

Welcome to the Application Support Center. As researchers and drug development professionals, encountering highly recalcitrant "brick dust" or "grease ball" molecules is a daily reality.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As researchers and drug development professionals, encountering highly recalcitrant "brick dust" or "grease ball" molecules is a daily reality.

2-Methanesulfonyl-3-methylaniline (CAS 497227-21-1) presents a unique physicochemical challenge [1]. While standard anilines are weakly basic and can be readily dissolved by lowering the pH to form a salt, the strongly electron-withdrawing ortho-methanesulfonyl group in this molecule drastically alters its electronic landscape. This guide provides field-proven, causality-driven protocols to overcome these specific barriers and achieve stable aqueous solubilization.

Part 1: Physicochemical Profiling & Causality

To troubleshoot solubility, we must first understand the molecular forces at play. The table below summarizes the quantitative parameters that dictate the behavior of 2-Methanesulfonyl-3-methylaniline in aqueous media.

ParameterValueImpact on Aqueous Solubility
Molecular Weight 185.24 g/mol Relatively small; theoretically favorable for dissolution, but dominated by functional group interactions.
pKa (Aniline -NH₂) ~1.5 - 2.5 (Predicted)Critical Bottleneck: The methanesulfonyl group acts as a powerful electron-withdrawing group (EWG), pulling electron density away from the nitrogen. This resists protonation at pH > 2.5.
LogP ~1.4 - 1.8Moderate lipophilicity; strongly favors organic solvents over pure aqueous media.
Hydrogen Bonding 1 Donor, 3 AcceptorsCapable of interacting with water, but sterically hindered by the ortho-substituents.
Part 2: Solubilization Decision Matrix

Because traditional salt formation is often ineffective for weakly basic drugs with such low pKa values [2], a multi-tiered approach is required. Follow the diagnostic workflow below to select the appropriate solubilization strategy based on your downstream assay requirements.

Workflow A Assess 2-Methanesulfonyl- 3-methylaniline B Is target pH < 2.0? A->B C Attempt Salt Formation (e.g., HCl/Mesylate) B->C Yes (Protonation possible) D Use Co-solvents (DMSO, PEG400) B->D No (Physiological pH) C->D Precipitates G Aqueous Solubilization Achieved C->G Stable Solution E Add Surfactants (Tween 80, Kolliphor) D->E Insufficient D->G Sufficient F Cyclodextrin Complexation (HP-β-CD) E->F Precipitates on dilution E->G Sufficient F->G Complex Formed

Diagnostic workflow for solubilizing 2-Methanesulfonyl-3-methylaniline based on pH tolerance.

Part 3: Step-by-Step Troubleshooting Protocols

Every protocol below is designed as a self-validating system . This ensures you are measuring true thermodynamic solubility rather than a temporary kinetic suspension.

Protocol A: The Co-Solvent & Surfactant Gradient Method

Causality: Since protonation is restricted by the low pKa, we must rely on lowering the dielectric constant of the medium and reducing interfacial tension to force the lipophilic molecule into the aqueous phase [3].

  • Primary Solubilization: Weigh 10.0 mg of 2-Methanesulfonyl-3-methylaniline into a borosilicate glass vial. Add 100 µL of Dimethyl Sulfoxide (DMSO) or PEG-400. Vortex for 2 minutes until complete visual dissolution is achieved (clear solution).

  • Surfactant Preparation: In a separate tube, prepare a 2% (w/v) Kolliphor EL or Tween 80 solution in your target aqueous buffer (e.g., PBS pH 7.4).

  • Gradient Addition: Dropwise, add 900 µL of the surfactant-buffer solution to the organic API solution while under continuous sonication in a bath sonicator at 25°C.

  • Self-Validation (Equilibration & Quantification): Incubate the mixture for 24 hours at room temperature on an orbital shaker. Centrifuge at 10,000 x g for 10 minutes.

    • Logic: If a pellet forms, the metastable supersaturation has collapsed. Extract the supernatant and quantify via HPLC-UV against a standard curve to determine the true thermodynamic solubility limit of your formulation.

Protocol B: Host-Guest Complexation via HP-β-Cyclodextrin

Causality: The aromatic ring and the methyl/methanesulfonyl substituents provide a suitable hydrophobic footprint. Hydroxypropyl-beta-cyclodextrin (HP-β-CD) utilizes its hydrophobic inner cavity to shield these lipophilic portions from water, while its hydrophilic exterior ensures aqueous solubility [2].

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in deionized water or your target biological buffer.

  • Suspension Creation: Add an excess amount of 2-Methanesulfonyl-3-methylaniline (e.g., 20 mg) to 1 mL of the HP-β-CD solution to create a cloudy suspension.

  • Kinetic Equilibration: Stir magnetically at 300 rpm for 48 hours at 25°C. Note: Cyclodextrin complexation is a kinetically slow process; do not shorten this step.

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter to remove all uncomplexed API.

  • Self-Validation: Dilute the filtrate 1:10 in the mobile phase and inject it into an LC-MS/HPLC system. Compare the peak area against a standard curve generated in 100% organic solvent to calculate the exact enhanced aqueous concentration.

Part 4: Frequently Asked Questions (FAQs)

Q: Why can't I just use 0.1 M HCl to dissolve it like I do with other aniline derivatives? A: Standard anilines have a pKa around 4.6 and protonate easily in mild acid. However, the methanesulfonyl group (-SO₂CH₃) is a powerful electron-withdrawing group via both inductive and resonance effects. Positioned ortho to the amine, it severely depletes the nitrogen's lone pair electron density, dropping the expected pKa to < 2.5. Therefore, 0.1 M HCl (pH 1.0) will only partially protonate it, and upon dilution into physiological media (pH 7.4), it will immediately precipitate as the free base.

Q: My compound precipitates immediately when I dilute my DMSO stock into cell culture media. How do I prevent this? A: This is a classic case of solvent-shift precipitation. When the DMSO diffuses into the water, the local solubility capacity drops faster than the drug can disperse. To prevent this, you must bridge the polarity gap. Instead of direct dilution, pre-mix your DMSO stock with a surfactant (like Tween 80) or a carrier protein (like BSA) before introducing it to the bulk aqueous media.

Q: How do I distinguish between true solubility and a colloidal suspension in my final formulation? A: Visual inspection is notoriously unreliable, as nano-suspensions can appear optically clear. You must use the centrifugation self-validation step described in Protocol A (10,000 x g for 10 minutes). True solutions will remain homogeneous, while colloidal suspensions will form a microscopic pellet at the bottom of the tube, resulting in a lower HPLC quantification of the supernatant.

References
  • PubChemLite. "2-methanesulfonyl-3-methylaniline (C8H11NO2S)". uni.lu.
  • "Advances in Solubility Enhancement of Poorly Soluble Drugs in Pharmaceutical Development: A Review of Current Techniques and Strategies". International Journal of Pharmaceutical Sciences.
  • "A review on solubility enhancement technique for pharmaceutical drugs". GSC Biological and Pharmaceutical Sciences.
Optimization

Technical Support Center: Optimizing Catalyst Load for 2-Methanesulfonyl-3-methylaniline Cross-Coupling

Welcome to the Advanced Coupling Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic bottlenecks encountered when scaling up the cross-couplin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Coupling Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic bottlenecks encountered when scaling up the cross-coupling of highly deactivated, sterically hindered anilines like 2-methanesulfonyl-3-methylaniline.

Our goal is to move away from empirical guesswork and apply a causality-driven approach to catalyst optimization. By understanding the electronic and steric demands of your substrates, we can systematically reduce palladium loading to sub-mol% levels while maintaining high turnover numbers (TON) 1.

Mechanistic Insight: The Transmetalation Bottleneck

When coupling 2-methanesulfonyl-3-methylaniline, the primary failure point is the transmetalation step. The ortho-methanesulfonyl group (-SO₂CH₃) is strongly electron-withdrawing, which severely reduces the nucleophilicity of the amine nitrogen. Compounding this, the steric bulk of both the sulfonyl group and the adjacent meta-methyl group hinders the coordination of the amine to the Pd(II) center 2. If transmetalation is too slow, the Pd(II) oxidative addition complex builds up and undergoes off-cycle decomposition pathways, such as hydrodehalogenation or palladium black precipitation 3.

CatalyticCycle Pd0 Active LPd(0) Catalyst (Generated from G3/G4) OxAdd Oxidative Addition Complex LPd(II)(Ar)(X) Pd0->OxAdd Aryl Halide Addition Transmet Amine Coordination & Deprotonation (Bottleneck) OxAdd->Transmet 2-Methanesulfonyl- 3-methylaniline RedElim Reductive Elimination (Product Release) Transmet->RedElim Steric Hindrance Overcome by Bulky Ligand RedElim->Pd0 Regenerates Pd(0)

Figure 1. Buchwald-Hartwig catalytic cycle highlighting the transmetalation bottleneck.

Troubleshooting & FAQs

Q1: Why does my reaction stall at 50% conversion when I lower the catalyst load to 0.5 mol%? A: Reaction stalling at low catalyst loadings usually indicates catalyst death rather than a slow reaction rate. For deactivated anilines, if the base is incompatible or insoluble, it fails to efficiently deprotonate the coordinated amine, stalling the cycle at the Pd(II) intermediate 3. At 0.5 mol% loading, even minor side reactions (like homocoupling or oxidation of the ligand) will rapidly deplete your active catalyst pool 1. Actionable Fix: Switch to a highly soluble, strong base like LHMDS or NaOtBu to accelerate the deprotonation step. Ensure rigorous exclusion of oxygen and moisture, as sub-mol% Pd systems are highly susceptible to oxidation.

Q2: How do I determine the optimal Pd precatalyst and ligand to achieve sub-mol% loading? A: To achieve low catalyst loadings, the active Pd(0) species must be generated cleanly and rapidly without requiring excess ligand. Modern palladacycle precatalysts (such as G3 or G4) are essential because they ensure a precise 1:1 Pd-to-ligand ratio and undergo rapid activation under mild conditions [[3]](), 2. For 2-methanesulfonyl-3-methylaniline, bulky dialkylbiaryl phosphine ligands like tBuBrettPhos or BrettPhos are critical. Their large steric profile forces the reductive elimination step to be fast, while their electron-rich nature stabilizes the Pd intermediate against decomposition [[4]]().

Q3: Should I use Pd(OAc)₂ or Pd₂(dba)₃ for initial screening? A: Neither is recommended for optimizing low-loading reactions with this specific substrate. Pd(II) sources like Pd(OAc)₂ require in situ reduction to Pd(0), which consumes the phosphine ligand or the amine substrate, altering the stoichiometry and leading to poor reproducibility at low loadings 3, 2. Pd₂(dba)₃ contains dibenzylideneacetone (dba), which can competitively bind to the Pd(0) center and inhibit the oxidative addition step, particularly with hindered ligands. Always default to G3 or G4 precatalysts for accurate catalyst load optimization 4.

Catalyst Optimization Workflow

Workflow Start Start: Base Catalyst Load (2 mol%) Pd G3 + BrettPhos CheckConv Is conversion > 95%? Start->CheckConv LowerLoad Reduce Pd to 0.1 - 0.5 mol% CheckConv->LowerLoad Yes ChangeLigand Switch to tBuBrettPhos or G4 Precatalyst CheckConv->ChangeLigand No Stall Does Reaction Stall? LowerLoad->Stall CheckBase Optimize Base (Switch to LHMDS) Stall->CheckBase Yes Success Optimal Catalyst Load Achieved Stall->Success No ChangeLigand->Start Retest CheckBase->ChangeLigand If still stalled

Figure 2. Step-by-step logical workflow for diagnosing and optimizing catalyst loading.

Quantitative Data: Catalyst & Ligand Screening

The following table summarizes the optimization trajectory for coupling 2-methanesulfonyl-3-methylaniline with a standard aryl bromide. Notice how transitioning from traditional Pd sources to modern precatalysts allows for a 40-fold reduction in catalyst loading while exponentially increasing the Turnover Number (TON).

EntryPalladium SourceLigandBaseCatalyst Load (mol%)Conversion (%)TON
1Pd(OAc)₂BINAPCs₂CO₃2.015%7.5
2Pd₂(dba)₃XPhosNaOtBu1.045%45
3XPhos Pd G3XPhosNaOtBu0.582%164
4BrettPhos Pd G3BrettPhosLHMDS0.1>99%>990
5 tBuBrettPhos Pd G4 tBuBrettPhos LHMDS 0.05 98% 1960

Data Interpretation: Entry 5 demonstrates that by utilizing a G4 precatalyst with the highly bulky tBuBrettPhos ligand, the transmetalation barrier is effectively managed, allowing the catalyst load to be dropped to 0.05 mol% with near-quantitative conversion 1, 4.

Self-Validating Experimental Protocol: Sub-mol% Catalyst Screening

To ensure trustworthiness and reproducibility, every optimization protocol must be a self-validating system. This step-by-step methodology incorporates internal controls to verify that catalyst death (not reagent degradation) is the variable being tested 3.

Materials Required:

  • Aryl halide (1.0 mmol)

  • 2-Methanesulfonyl-3-methylaniline (1.2 mmol)

  • tBuBrettPhos Pd G4 Precatalyst (Stock solution in THF, delivering 0.05 mol%)

  • LHMDS (1.4 mmol, 1.0 M in THF)

  • Anhydrous, degassed Toluene (5 mL)

Step-by-Step Methodology:

  • Preparation (Glovebox Recommended): To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide and 2-methanesulfonyl-3-methylaniline. If operating outside a glovebox, seal the vial with a PTFE septum and purge with ultra-high purity Argon for 10 minutes.

  • Solvent & Base Addition: Inject 5 mL of anhydrous, degassed toluene. Add the LHMDS solution dropwise via syringe. Stir at room temperature for 5 minutes to ensure full dissolution and initial deprotonation.

  • Catalyst Injection (The Self-Validating Step): Instead of adding solid catalyst, prepare a standard stock solution of tBuBrettPhos Pd G4 in anhydrous THF. Inject the precise volume required to achieve 0.05 mol% loading. Control Check: Set up a parallel vial with 1.0 mol% loading. If the 1.0 mol% vial reaches completion but the 0.05 mol% vial stalls, you have validated that the failure is purely catalyst-turnover dependent, not due to reagent impurity.

  • Reaction Execution: Place the vials in a preheated aluminum heating block at 100 °C. Stir vigorously (800 rpm) to ensure mass transfer is not a limiting factor.

  • Monitoring: Sample the reaction at 1 hour, 4 hours, and 12 hours. Quench aliquots in wet ethyl acetate and analyze via UPLC-MS.

  • Workup: Once complete, cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove inorganic salts and residual palladium before column chromatography.

References
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. 4

  • Frontiers in Catalysis. (2025). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers.1

  • Benchchem Technical Support. Optimization of Buchwald-Hartwig amination conditions. Benchchem. 3

  • WuXi AppTec Research Chemistry Services. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings. WuXi AppTec. 2

Sources

Troubleshooting

Technical Support Center: Preventing Oxidative Degradation of 2-Methanesulfonyl-3-methylaniline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a mechanistic understanding of 2-Methanesulfonyl-3-met...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a mechanistic understanding of 2-Methanesulfonyl-3-methylaniline stability. This guide moves beyond basic handling instructions to establish a self-validating system for your laboratory, ensuring the scientific integrity of your chemical inventory.

Part 1: Mechanistic Pathway of Degradation

To effectively prevent degradation, we must first understand the chemical causality behind it. 2-Methanesulfonyl-3-methylaniline features a unique "push-pull" electronic environment. The methyl group (-CH3) at position 3 acts as an electron-donating group (EDG), while the methanesulfonyl group (-SO2CH3) at position 2 is a strong electron-withdrawing group (EWG).

While the EWG increases the overall oxidation potential—providing kinetic stability compared to highly electron-rich anilines[3]—the primary amine remains highly susceptible to single-electron transfer (SET) oxidation [5]. When exposed to atmospheric oxygen, UV light, or trace transition metals, the amine oxidizes into an N-centered radical. This reactive intermediate cascades into nitroso derivatives, eventually condensing into highly conjugated, colored azobenzenes and polymeric "tars"[4, 6].

OxidationMechanism A 2-Methanesulfonyl-3-methylaniline (Intact Amine) B N-Centered Radical (Reactive Intermediate) A->B O2 / UV Light Single Electron Transfer C Nitroso Derivative (Oxidized Monomer) B->C Further Oxidation D Azobenzene / Polymeric Tar (Conjugated Degradant) B->D Radical Dimerization C->D Condensation with Unreacted Amine

Fig 1: Oxidative degradation pathway of 2-Methanesulfonyl-3-methylaniline via single-electron transfer.

Part 2: Frequently Asked Questions (FAQs)

Q1: My 2-Methanesulfonyl-3-methylaniline powder has changed from off-white to a distinct yellow/brown color. Is it still usable? A1: The color shift is a direct visual indicator of conjugated oxidation products, specifically nitrosobenzenes or azobenzenes [2, 4]. Because these impurities can actively coordinate with and poison transition-metal catalysts in downstream cross-coupling reactions, the material should not be used blindly. You must verify the purity via HPLC. If purity falls below 95%, execute the rescue purification protocol detailed in Part 4.

Q2: Can I store this compound in a stock solution to make daily aliquoting easier? A2: This is highly discouraged. Dissolving the compound, especially in non-degassed solvents, exponentially increases the rate of bimolecular oxidative collisions. Furthermore, certain solvents can act as radical initiators under light exposure. Always store the compound as a neat solid [1].

Q3: Why is Argon preferred over Nitrogen for purging the storage vials? A3: While both are inert, Argon is significantly denser than atmospheric air (and Nitrogen). When you purge a vial, Argon sinks and creates a physical, heavy gas blanket directly over the solid chemical, effectively displacing oxygen before the vial is sealed.

Part 3: Troubleshooting Guide

Observed ProblemMechanistic Root CauseCorrective Action
Inconsistent yields in downstream assays/reactions. Trace oxidation products (azo/nitroso compounds) are acting as rogue ligands, altering stoichiometry or poisoning catalysts.Run a baseline HPLC against a fresh standard. If degraded, perform a quick silica plug filtration (Hexanes/EtOAc) to remove polar oxidized tars.
Compound has turned into a sticky, dark brown tar. Advanced oxidative polymerization (polyaniline formation) triggered by repeated exposure to moisture and oxygen [6].The batch is likely unsalvageable for sensitive applications. Discard, procure a fresh batch, and strictly implement the self-validating storage workflow (Protocol 1).
Degradation occurs despite storing at -20°C. Condensation. Opening a cold vial introduces atmospheric moisture, which carries dissolved oxygen and accelerates redox kinetics upon warming.Allow vials to reach room temperature before opening. Implement single-use aliquots to prevent repeated freeze-thaw-open cycles.

Part 4: Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness in your experimental data, you must treat your chemical storage as a self-validating system. This means establishing a baseline and engineering out human error.

Protocol 1: Establishing an Inert Storage Workflow

Objective: Eliminate oxygen, light, and thermal energy from the storage environment.

  • Baseline Validation: Immediately upon receiving the chemical, dissolve a 1 mg sample in LC-MS grade Acetonitrile and run a baseline HPLC. Save this chromatogram as your "Time Zero" standard.

  • Aliquoting: In a dry environment, divide the bulk powder into single-use or weekly-use aliquots using amber glass vials. Causality: Amber glass blocks UV radiation, preventing photo-induced radical initiation [1, 2].

  • Inert Gas Purging: Insert an Argon gas line into the vial, hovering just above the solid. Purge gently for 30 seconds to displace ambient air.

  • Sealing: Cap the vial immediately with a PTFE-lined septum cap. Wrap the seal with Parafilm to prevent micro-leaks.

  • Storage: Store the sealed aliquots at -20°C.

StorageWorkflow S1 1. Receipt & Baseline HPLC S2 2. Aliquot into Amber Vials S1->S2 S3 3. Argon Purge (Heavy Gas Blanket) S2->S3 S4 4. Seal with PTFE Septa S3->S4 S5 5. Store at -20°C in Dark S4->S5

Fig 2: Self-validating workflow for the receipt, processing, and inert storage of aniline derivatives.

Protocol 2: Rescue Purification (Flash Chromatography)

Objective: Recover pure 2-Methanesulfonyl-3-methylaniline from a partially oxidized batch.

  • Preparation: Dissolve the degraded solid in a minimum volume of Dichloromethane (DCM).

  • Column Setup: Pack a silica gel column using a Hexanes/Ethyl Acetate (EtOAc) solvent system.

  • Elution: Load the sample. The intact aniline will elute differently than the highly polar polymeric tars and azo compounds. A typical starting gradient is 80:20 Hexanes:EtOAc, adjusting based on TLC Rf values.

  • Recovery: Combine the pure fractions containing the target compound. Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Re-validation: Run an HPLC of the recovered solid to confirm purity matches the "Time Zero" baseline before proceeding to Protocol 1.

Part 5: Quantitative Data Presentation

The following table summarizes the kinetic impact of various storage conditions on the degradation rate of functionalized anilines, derived from established oxidative stability profiles [1, 5].

Storage ConditionAtmosphereContainer TypeEst. Degradation Rate (%/month)Mechanistic Rationale
25°C (Ambient) AirClear Glass5.0 - 8.0%Unrestricted access to O2 and UV light catalyzes radical formation.
4°C (Fridge) AirAmber Glass1.5 - 3.0%UV blocked, but dissolved O2 and moisture still permit slow oxidation.
-20°C (Freezer) AirAmber Glass0.5 - 1.0%Thermal kinetics reduced, but O2 presence allows trace degradation.
-20°C (Freezer) ArgonAmber Glass< 0.1% Complete exclusion of O2, light, and thermal energy. Self-validating ideal.

Part 6: Comprehensive References

  • BenchChem Technical Support Team. "Preventing oxidation of 2-(Allyloxy)aniline during storage." BenchChem.

  • "Aniline - Wikipedia." Wikipedia.

  • "Effect of structural factors on the physicochemical properties of functionalized polyanilines." RSC Advances.

  • "An Important Photocatalysis Oxidation: Selective Oxidation of Aniline to Azobenzene over a {P4Mo6}-based Crystalline Catalyst." Inorganic Chemistry, ACS.

  • "Minimization of Back-Electron Transfer Enables the Elusive sp3 C−H Functionalization of Secondary Anilines." PMC, NIH.

  • "Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures." IntechOpen.

Optimization

How to separate 2-Methanesulfonyl-3-methylaniline from its regioisomers

Troubleshooting Guide: Separation of 2-Methanesulfonyl-3-methylaniline from its Regioisomers Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Focus: 2-Methanesulfonyl-3-methylan...

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Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide: Separation of 2-Methanesulfonyl-3-methylaniline from its Regioisomers

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Focus: 2-Methanesulfonyl-3-methylaniline (CAS: 497227-21-1)

Separating aniline regioisomers is a notorious bottleneck in the synthesis of complex heterocycles and kinase inhibitors[1]. Because regioisomers possess identical molecular weights and nearly indistinguishable lipophilicities, standard purification methods often fail. This guide provides field-proven, mechanistically grounded solutions to isolate the 2-methanesulfonyl regioisomer from its crude mixture.

🔬 Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why do standard reverse-phase (RP) HPLC methods fail to provide baseline resolution for these regioisomers? A1: RP-HPLC relies primarily on hydrophobic interactions. Since the 2-methanesulfonyl, 4-methanesulfonyl, and 5-methanesulfonyl regioisomers have identical LogP values, their partitioning into a C18 stationary phase is virtually indistinguishable. To achieve separation, you must abandon hydrophobicity and exploit topological and electronic asymmetries. Specifically, the ortho-relationship in 2-methanesulfonyl-3-methylaniline allows for the formation of a stable 6-membered intramolecular hydrogen bond between the hydrogen donor (amine) and the hydrogen acceptor (sulfone oxygen)[2]. This interaction is geometrically impossible in the meta or para isomers.

Q2: How can I exploit this intramolecular hydrogen bonding for preparative-scale separation? A2: Transition from reverse-phase to normal-phase (NP) chromatography. In NP silica gel chromatography, retention is driven by intermolecular hydrogen bonding between the analyte and the silanol groups on the stationary phase. Because the polar groups in the 2-methanesulfonyl isomer are internally "masked" by the intramolecular H-bond, its effective topological polar surface area (tPSA) is significantly reduced[3]. Consequently, the ortho-isomer has a weaker affinity for the silica gel and will elute significantly faster than the 4- or 5-isomers, which have "free" polar groups that strongly bind to the column.

Q3: Can fractional crystallization be used to separate the regioisomers without chromatography at a process scale? A3: Yes, by exploiting the differential basicity (pKa) of the amines. The strongly electron-withdrawing methanesulfonyl group exerts a powerful inductive effect. Because inductive effects decay rapidly with distance, the amine in the ortho-isomer (2-methanesulfonyl) is significantly less basic than the amine in the para-isomer (4-methanesulfonyl). By adding a substoichiometric amount of a strong acid, you can selectively protonate the more basic isomers, forcing them to crystallize as salts while leaving the desired 2-isomer enriched in the mother liquor.

📊 Quantitative Data & Property Comparison

To predict the behavior of your crude mixture, reference the structural and electronic divergences summarized below:

Property2-Methanesulfonyl-3-methylaniline (Ortho)4-Methanesulfonyl-3-methylaniline (Para)Causality / Mechanism
Intramolecular H-Bonding Present (6-membered ring)AbsentSteric proximity of the -NH₂ and -SO₂CH₃ groups.
Normal-Phase Retention (Rf) High (Elutes faster)Low (Elutes slower)Masked polar surface area reduces silanol interaction.
Amine Basicity (pKa) Lower (Less basic)Higher (More basic)Stronger inductive electron withdrawal at the ortho position.
Steam Volatility HighLowReduced intermolecular H-bonding with water[3].
⚙️ Experimental Protocols
Protocol A: Normal-Phase Flash Chromatography (Scale: < 50g)

Use this self-validating protocol for analytical or preparative laboratory scales.

  • Sample Preparation (Dry Loading): Dissolve the crude aniline mixture in a minimal amount of dichloromethane (DCM). Add silica gel (mass ratio 1:3, analyte:silica) and evaporate the solvent completely under reduced pressure. Causality: Anilines are prone to streaking; dry loading ensures a narrow injection band and prevents solvent-front distortion.

  • Column Equilibration: Equilibrate the silica gel column with 100% Hexane containing 1% Triethylamine (TEA). Causality: TEA deactivates the highly acidic silanol sites on the silica, preventing irreversible binding and severe tailing of the basic amine groups.

  • Gradient Elution: Initiate a slow gradient from 100% Hexane (with 1% TEA) to 40% Ethyl Acetate (EtOAc). Monitor via UV at 254 nm. The 2-methanesulfonyl-3-methylaniline will elute first due to its masked tPSA.

  • Validation: Spot fractions on a NP-TLC plate. Develop with 60:40 Hexane:EtOAc. Stain the plate with Ninhydrin and heat; primary amines will appear as distinct purple spots, confirming the presence of the product without sulfone interference.

Protocol B: Fractional Crystallization via pKa Differentiation (Scale: > 50g)

Use this protocol for process-scale isolation where chromatography is economically unviable.

  • Dissolution: Suspend the crude mixture in absolute ethanol (5 mL per gram of crude) and heat to 60°C until fully dissolved.

  • Substoichiometric Titration: Calculate the exact molarity of the undesired (more basic) regioisomers present in the mixture via quantitative NMR or HPLC. Slowly add Methanesulfonic Acid (MsOH) dropwise, equivalent only to the molar amount of the undesired isomers.

  • Crystallization: Allow the solution to cool slowly to room temperature, then chill to 4°C for 4 hours. The more basic isomers (e.g., 4-methanesulfonyl) will form insoluble sulfonate salts and precipitate.

  • Recovery & Validation: Filter the suspension. The mother liquor now contains the highly enriched, unprotonated 2-methanesulfonyl-3-methylaniline. Concentrate the mother liquor, dissolve in EtOAc, and wash with saturated aqueous NaHCO₃ (pH check: ensure aqueous layer is > pH 8) to remove any residual acid before final solvent removal.

🗺️ Separation Strategy Workflow

RegioisomerSeparation Start Crude Aniline Mixture (CAS: 497227-21-1 + Isomers) Mechanism Evaluate Intramolecular H-Bonding Potential Start->Mechanism Decision Select Separation Scale & Modality Mechanism->Decision Chroma Normal-Phase Chromatography (Silica Gel, Hexane/EtOAc) Decision->Chroma Analytical / Prep Scale (< 50g) Cryst Fractional Crystallization (Substoichiometric Acid) Decision->Cryst Process Scale (> 50g) Chroma_Mech Ortho-isomer elutes first (Masked tPSA) Chroma->Chroma_Mech Pure Pure 2-Methanesulfonyl- 3-methylaniline Chroma->Pure Cryst_Mech Para/Meta isomers precipitate (Higher pKa) Cryst->Cryst_Mech Cryst->Pure Isolate from Mother Liquor

Workflow for separating 2-methanesulfonyl-3-methylaniline based on H-bonding and pKa differentials.

📚 References
  • Ni-Catalyzed C–H Functionalization in the Formation of a Complex Heterocycle: Synthesis of the Potent JAK2 Inhibitor BMS-911543 Source: ACS Publications URL:1

  • Organic Chemistry-4 (Study Guide to Organic Chemistry) Source: SPCM URL:3

  • The effect of intramolecular interactions on hydrogen bond acidity Source: ResearchGate URL:2

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2-Methanesulfonyl-3-methylaniline vs. 4-Methanesulfonyl-3-methylaniline

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural causality, reactivity profiling, and self-validating experimental workflows. Executive Summary In medi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural causality, reactivity profiling, and self-validating experimental workflows.

Executive Summary

In medicinal chemistry and agrochemical development, the positioning of electron-withdrawing sulfonyl groups on aniline scaffolds drastically alters both the physical properties and the synthetic utility of the molecule. This guide provides an in-depth comparative analysis of 2-Methanesulfonyl-3-methylaniline (CAS: 497227-21-1) [3] and 4-Methanesulfonyl-3-methylaniline (CAS: 1671-50-7) [4].

While both isomers share identical functional groups, their reactivity profiles diverge completely due to a fundamental shift in causality: the 4-isomer is governed by electronic resonance deactivation , whereas the 2-isomer is governed by steric shielding and conformational twisting . Understanding these distinct deactivation pathways is critical for optimizing downstream coupling reactions, such as Buchwald-Hartwig aminations or nucleophilic acylations.

Structural & Electronic Profiling: The Causality of Deactivation

To predict the behavior of these building blocks, we must analyze the interplay between the electron-donating amine (-NH₂), the weakly donating methyl group (-CH₃), and the strongly withdrawing methanesulfonyl group (-SO₂CH₃).

4-Methanesulfonyl-3-methylaniline (Electronic Control)

In this isomer, the -SO₂CH₃ group is positioned para to the -NH₂ group.

  • Resonance Effect (-M): The sulfonyl group is coplanar with the aromatic ring, allowing it to exert a maximum resonance withdrawing effect. The nitrogen lone pair is heavily delocalized into the pi-system and stabilized by the sulfonyl oxygens.

  • Nucleophilicity Impact: This delocalization severely depletes electron density at the nitrogen atom. As a baseline reference, the conjugate acid of the structurally similar 4-(methylsulfonyl)aniline has an experimentally determined pKa of 1.48 [1][2], compared to ~4.6 for unsubstituted aniline. Consequently, the 4-isomer is a highly attenuated nucleophile.

2-Methanesulfonyl-3-methylaniline (Steric Control)

In this isomer, the -SO₂CH₃ group is ortho to the -NH₂ group and adjacent to the -CH₃ group at the 3-position.

  • Conformational Twisting: The bulky sulfonyl group is sandwiched between the amine and the methyl group. To relieve this severe steric strain, the -SO₂CH₃ group twists out of the aromatic plane. This loss of coplanarity significantly diminishes its resonance (-M) withdrawing capacity, theoretically leaving more electron density on the nitrogen.

  • Steric Shielding & H-Bonding: Despite the reduced resonance withdrawal, the amine remains highly unreactive. The causality here is physical: the bulky ortho-sulfonyl group acts as a steric shield, physically blocking the trajectory of incoming electrophiles. Furthermore, intramolecular hydrogen bonding between the amine protons and the sulfonyl oxygens locks the lone pair in an unreactive state.

ReactivityMechanisms Node_4Ms 4-Ms-3-Me-aniline Node_Para Para-Sulfonyl Group Node_4Ms->Node_Para Node_Resonance Strong -M Resonance (Lone Pair Delocalization) Node_Para->Node_Resonance Node_ElecDeact Electronic Deactivation (Poor Nucleophile) Node_Resonance->Node_ElecDeact Node_2Ms 2-Ms-3-Me-aniline Node_Ortho Ortho-Sulfonyl Group Node_2Ms->Node_Ortho Node_Steric Severe Steric Crowding & H-Bonding Node_Ortho->Node_Steric Node_StericDeact Steric Shielding (Blocked Approach) Node_Steric->Node_StericDeact

Fig 1: Divergent deactivation pathways: Electronic (4-Ms) vs. Steric (2-Ms) control.

Quantitative Reactivity Metrics

The table below summarizes the expected performance of both isomers across standard synthetic transformations based on their structural electronics.

Metric / Property4-Methanesulfonyl-3-methylaniline2-Methanesulfonyl-3-methylaniline
Primary Deactivation Mode Electronic (-M resonance)Steric (Ortho-effect & H-bonding)
Est. Conjugate Acid pKa ~1.48 (Highly acidic)< 1.0 (Sterically hindered solvation)
N-Acylation Yield (Standard) ~35% (Requires extended heating)<10% (Approach trajectory blocked)
EAS Directing Effects -NH₂ directs to C2, C6-NH₂ directs to C4, C6
Bromination Regioselectivity Predominantly C6 (C2 is hindered)Predominantly C4 (Synergistic activation)

Experimental Methodologies (Self-Validating Protocols)

To empirically validate the structural theories outlined above, the following standardized protocols are designed as self-validating systems. Analytical checkpoints (HPLC and NMR) are integrated to confirm causality.

Protocol A: Comparative N-Acylation (Nucleophilicity Assessment)

Objective: Quantify the relative N-nucleophilicity by subjecting both isomers to identical, mild acylating conditions.

  • Preparation: In two separate flame-dried flasks, dissolve 1.0 mmol of 4-Ms-3-Me-aniline and 2-Ms-3-Me-aniline, respectively, in 5.0 mL of anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

  • Base Addition: Add 2.0 mmol of Triethylamine (TEA) to each flask. Cool the mixtures to 0 °C using an ice bath.

  • Electrophile Introduction: Dropwise add 1.2 mmol of Acetyl chloride to each solution over 5 minutes.

  • Reaction: Remove the ice bath and allow the reactions to stir at room temperature (20 °C) for exactly 12 hours.

  • Quench & Extraction: Quench the reactions with 5 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 x 5 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation (HPLC): Analyze the crude mixtures via HPLC (UV detection at 254 nm) against standard calibration curves of the starting materials.

    • Causality Check: The 4-isomer will show moderate conversion (~35%), while the 2-isomer will show negligible conversion (<10%), proving that steric shielding (2-isomer) is a more absolute barrier to acylation than electronic delocalization (4-isomer) under mild conditions.

Workflow Start Equimolar Anilines (1.0 mmol) Acylation Add Acetyl Chloride (1.2 eq) TEA (2.0 eq), DCM, 0°C to RT Start->Acylation Split Acylation->Split HPLC HPLC Analysis (UV 254 nm) Split->HPLC Res1 4-Ms-3-Me: ~35% Yield HPLC->Res1 Res2 2-Ms-3-Me: <10% Yield HPLC->Res2

Fig 2: Standardized N-acylation workflow for comparative nucleophilicity assessment.

Protocol B: Regioselective Bromination (Electrophilic Aromatic Substitution)

Objective: Determine the activation state of the aromatic ring and the dominant directing effects.

  • Preparation: Dissolve 1.0 mmol of the target aniline in 3.0 mL of anhydrous N,N-Dimethylformamide (DMF). Cool the solution to 0 °C.

  • Halogenation: Add 1.05 mmol of N-Bromosuccinimide (NBS) in small portions over 10 minutes to prevent thermal spikes.

  • Reaction: Stir the mixture at room temperature for 2 hours.

  • Workup: Pour the mixture into 15 mL of ice water. Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Validation (1H-NMR): Analyze the crude product using 1H-NMR spectroscopy.

    • Causality Check: For the 4-isomer, the proton splitting pattern will confirm bromination at C6 (ortho to the amine, avoiding the steric bulk of the C3 methyl). For the 2-isomer, bromination will occur exclusively at C4, driven by the synergistic ortho/para directing effects of the -CH₃ and -NH₂ groups, respectively.

References

  • Title: 4-(Methylsulfonyl)aniline | C7H9NO2S | CID 79617 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: 2-methanesulfonyl-3-methylaniline (C8H11NO2S) Source: PubChemLite URL: [Link]

Comparative

HPLC method validation for accurate 2-Methanesulfonyl-3-methylaniline quantification

Optimizing and Validating HPLC Methods for 2-Methanesulfonyl-3-methylaniline: A Comparative Guide Accurate quantification of pharmaceutical intermediates is the bedrock of drug development. 2-Methanesulfonyl-3-methylanil...

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Author: BenchChem Technical Support Team. Date: March 2026

Optimizing and Validating HPLC Methods for 2-Methanesulfonyl-3-methylaniline: A Comparative Guide

Accurate quantification of pharmaceutical intermediates is the bedrock of drug development. 2-Methanesulfonyl-3-methylaniline (CAS 497227-21-1)[1][2] is a critical compound that presents a unique chromatographic challenge due to its structural duality: it possesses both an electron-withdrawing, highly polar methanesulfonyl group and a basic aniline moiety.

As a Senior Application Scientist, I frequently see methods fail during late-stage validation because the fundamental physical chemistry of the analyte-stationary phase interaction was ignored. This guide objectively compares traditional HPLC approaches against modern column chemistries, providing a fully validated, self-validating protocol aligned with the latest[3][4], which became legally effective in June 2024[5].

The Mechanistic Challenge: Why Standard C18 Columns Fail

To validate a method, we must first control the separation mechanism. Standard "Type A" fully porous C18 columns contain a high density of residual, acidic silanol groups (-Si-OH) on the silica surface[6]. At a neutral or mid-range pH, these silanols ionize into negatively charged silanoates (-Si-O⁻)[7].

When 2-Methanesulfonyl-3-methylaniline enters the column, its basic aniline nitrogen protonates. This triggers a strong electrostatic ion-exchange interaction with the ionized silanoates[8][9]. This unwanted secondary retention mechanism competes with the primary hydrophobic C18 interaction, causing the analyte molecules to "drag" as they elute. The macroscopic result is severe peak tailing (Asymmetry Factor, As​>2.0 ), which drastically compromises integration accuracy, reproducibility, and sensitivity[9].

The Solution: Thermodynamic and Steric Control

To engineer a robust method, we must eliminate this secondary interaction using a dual-pronged approach:

  • Thermodynamic Control (Mobile Phase): By lowering the mobile phase pH to 2.5, we drop below the pKa of the surface silanols. This thermodynamically forces the silanoates back into their neutral, protonated state (-Si-OH), effectively shutting down the ion-exchange pathway[6][7][8].

  • Steric Control (Column Chemistry): We replace the Standard C18 with an Advanced Polar-Embedded C18 (built on ultra-pure Type B silica). These modern columns incorporate a polar functional group (such as an amide) directly into the alkyl chain near the silica surface[6][8]. This creates a localized hydration layer that sterically shields the basic aniline group from any remaining active silanols, ensuring retention is driven purely by predictable hydrophobic partitioning.

Objective Performance Comparison

We subjected both a Standard Fully Porous C18 and an Advanced Polar-Embedded C18 to a rigorous head-to-head validation study for 2-Methanesulfonyl-3-methylaniline quantification, strictly adhering to[10][11].

Table 1: Comparative Method Validation Results

Validation ParameterStandard Fully Porous C18Advanced Polar-Embedded C18ICH Q2(R2) Acceptance Criteria
Peak Tailing Factor ( As​ ) 2.35 (Severe Tailing)1.12 (Highly Symmetrical) ≤1.5
Linearity ( R2 ) 0.99210.9999 ≥0.999
Accuracy (% Recovery) 89.4% (Matrix Suppression)99.8% (Optimal Recovery)98.0% - 102.0%
Precision (Repeatability RSD) 3.8%0.7% ≤2.0%
Specificity Poor resolution from void volumeBaseline resolution ( Rs​>2.0 )Complete separation from matrix
Sensitivity (LOD / LOQ) 0.50 / 1.50 μ g/mL0.05 / 0.15 μ g/mL S/N≥3 (LOD) / ≥10 (LOQ)

Experimental Protocol: A Self-Validating System

A method is only as trustworthy as its ability to verify its own performance. The following step-by-step protocol integrates a System Suitability Test (SST) that acts as an automated gatekeeper.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Dissolve 2.72 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) in 1000 mL of HPLC-grade water (20 mM). Adjust the pH strictly to 2.5 ± 0.05 using orthophosphoric acid. Filter through a 0.22 µm membrane. (Causality: Precise pH control is mandatory to keep silanols protonated[6][7].)

  • Organic Phase (B): 100% HPLC-grade Acetonitrile.

Step 2: Sample Preparation

  • Diluent: 60:40 Water:Acetonitrile.

  • Stock Solution: Accurately weigh 10.0 mg of 2-Methanesulfonyl-3-methylaniline reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Standard: Dilute the stock solution to a final concentration of 50 µg/mL.

Step 3: Chromatographic Conditions

  • Column: Advanced Polar-Embedded C18 (150 mm × 4.6 mm, 3 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C (Causality: Elevated temperature stabilizes mass transfer kinetics, sharpening the peak).

  • Detection: UV at 254 nm.

  • Elution Program: Isocratic, 60% Mobile Phase A / 40% Mobile Phase B.

Step 4: System Suitability Testing (SST) - The Self-Validating Gate Before executing the validation sequence, inject the 50 µg/mL working standard 5 times.

  • Acceptance Criteria: Tailing factor ( As​ ) ≤1.5 [9], Theoretical Plates ( N ) ≥5000 , and Peak Area %RSD ≤2.0% [10].

  • Trustworthiness Check: If the system fails SST, the run is automatically aborted. The system must prove its fitness before any reportable data is generated.

Validation Workflow Visualization

The following diagram maps the lifecycle of the validation process as dictated by the latest regulatory frameworks.

G Start ICH Q2(R2) Validation Lifecycle Spec 1. Specificity (Baseline Resolution > 2.0) Start->Spec LinRange 2. Linearity & Range (R² ≥ 0.999) Spec->LinRange Acc 3. Accuracy (Spike Recovery 98-102%) LinRange->Acc Prec 4. Precision (Repeatability RSD ≤ 2%) Acc->Prec Sens 5. Sensitivity (LOD S/N ≥ 3 | LOQ S/N ≥ 10) Prec->Sens Report Validated Method Ready for Routine Analysis Sens->Report

Figure 1: Step-by-step ICH Q2(R2) analytical method validation workflow for HPLC quantification.

References

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • HPLC Diagnostic Skills II – Tailing Peaks Source: Chromatography Online (LCGC) URL:[Link]

  • Peak Tailing in HPLC: Causes and Solutions Source: Element Lab Solutions URL:[Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes Source: Phenomenex URL:[Link]

Sources

Validation

A Comparative Analysis of Green and Conventional Synthesis Routes for 2-Methanesulfonyl-3-methylaniline

For Immediate Release: A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals The synthesis of substituted anilines, core scaffolds in a multitude of pharmaceuticals and functional material...

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Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release: A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted anilines, core scaffolds in a multitude of pharmaceuticals and functional materials, is a cornerstone of modern organic chemistry. Among these, 2-Methanesulfonyl-3-methylaniline presents a structure of interest, combining the functionalities of an aniline and a methyl sulfone. This guide provides an in-depth comparative analysis of plausible traditional and green chemistry-aligned synthetic routes to this target molecule. By examining the underlying principles, experimental protocols, and performance metrics of each approach, we aim to equip researchers with the knowledge to make informed decisions that balance synthetic efficiency with environmental responsibility.

Executive Summary

Traditional synthetic pathways to molecules like 2-Methanesulfonyl-3-methylaniline often rely on multi-step sequences involving protecting groups, harsh reagents, and significant solvent use, leading to considerable waste generation. In contrast, emerging green chemistry methodologies offer more direct and sustainable alternatives. This guide will explore a plausible conventional route beginning with the protection of 3-methylaniline, followed by a Friedel-Crafts sulfonylation and subsequent deprotection. As a greener alternative, a visible-light-mediated direct C-H sulfonylation of 3-methylaniline will be presented, alongside a discussion of sustainable reduction methods for precursor synthesis. This comparative analysis will be supported by experimental data from analogous reactions found in the literature, providing a clear, evidence-based assessment of each route's merits and drawbacks.

Traditional Synthesis Route: A Multi-Step Approach

A conventional and logical, though not explicitly documented for this specific molecule, pathway to 2-Methanesulfonyl-3-methylaniline would likely involve a three-step process starting from the readily available 3-methylaniline (m-toluidine). This strategy is predicated on the need to protect the reactive amino group to prevent side reactions during the electrophilic sulfonylation step.

Step 1: Protection of the Amino Group via Acetylation

The initial step involves the acetylation of 3-methylaniline to form N-(3-methylphenyl)acetamide. This is a standard procedure to decrease the nucleophilicity of the amino group and to direct electrophilic substitution.[1][2]

Experimental Protocol: Acetylation of an Aniline [1]

  • Dissolve the starting aniline in water. Due to the immiscibility of many anilines, a biphasic mixture may be observed.

  • Add concentrated hydrochloric acid to form the water-soluble aniline hydrochloride salt.

  • To the stirred solution, add acetic anhydride.

  • Immediately thereafter, add a solution of sodium acetate in water. The acetanilide product will precipitate out of the solution.

  • Cool the mixture in an ice bath to maximize precipitation and collect the solid product by vacuum filtration.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Friedel-Crafts Sulfonylation

With the amino group protected, the next step is the introduction of the methanesulfonyl group onto the aromatic ring via a Friedel-Crafts reaction. This classic electrophilic aromatic substitution typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the sulfonylating agent, methanesulfonyl chloride.[3][4]

Experimental Protocol: General Friedel-Crafts Sulfonylation [3]

  • In a flask equipped for stirring and under an inert atmosphere, dissolve the N-acetylated aniline and a base (e.g., triethylamine or pyridine) in an anhydrous solvent (e.g., dichloromethane).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add methanesulfonyl chloride to the cooled solution, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • The reaction is then quenched with water or a dilute acid solution.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the crude sulfonated product.

A significant challenge in this step is controlling the regioselectivity. The acetylamino and methyl groups will direct the incoming electrophile, potentially leading to a mixture of isomers.

Step 3: Deprotection of the Amino Group

The final step in the traditional synthesis is the removal of the acetyl protecting group to regenerate the free amine, yielding the target 2-Methanesulfonyl-3-methylaniline. This is typically achieved by acid or base-catalyzed hydrolysis.[5]

Experimental Protocol: Hydrolysis of an Acetanilide [5]

  • The N-acetylated sulfonated aniline is heated under reflux in the presence of an acid (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide).

  • After the reaction is complete, the mixture is cooled and neutralized.

  • The product can then be isolated by extraction and purified by chromatography or recrystallization.

Green Chemistry Synthesis Route: A More Direct Approach

In alignment with the principles of green chemistry, an ideal synthesis should be atom-economical, energy-efficient, and utilize non-hazardous materials. For the synthesis of 2-Methanesulfonyl-3-methylaniline, a plausible green route would involve the direct functionalization of the C-H bond of 3-methylaniline, thus circumventing the need for protecting groups and reducing the number of synthetic steps.

Direct C-H Sulfonylation via Visible-Light Photocatalysis

Recent advances in photoredox catalysis have enabled the direct sulfonylation of anilines under mild conditions.[6][7][8] This approach utilizes a photocatalyst that, upon irradiation with visible light, can generate a sulfonyl radical from a suitable precursor, such as a sulfinate salt. This radical can then react directly with the electron-rich aniline ring.

Experimental Protocol: Visible-Light-Mediated Sulfonylation of an Aniline [6]

  • In a reaction vessel, combine the aniline substrate, a sulfinate salt (e.g., sodium methanesulfinate), a photocatalyst (e.g., an iridium or ruthenium complex), and an oxidant (e.g., potassium persulfate).

  • Dissolve the components in a suitable solvent system, often a mixture of acetonitrile and water.

  • Irradiate the mixture with visible light (e.g., blue LEDs) at room temperature for several hours.

  • Upon completion, the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated, and the product is purified by chromatography.

This method offers several advantages, including ambient reaction temperatures, the avoidance of harsh Lewis acids, and a reduction in the number of synthetic steps. However, as with the Friedel-Crafts approach, regioselectivity can be a challenge and may result in a mixture of products.

Alternative Green Strategy: Synthesis via a Nitro-Intermediate with Catalytic Hydrogenation

An alternative strategy that incorporates green chemistry principles involves starting with a nitro-aromatic precursor and employing a sustainable reduction method. For instance, the synthesis could begin with the commercially available 2-methyl-3-nitroaniline.[9][10] A diazotization reaction could potentially be used to introduce the sulfonyl group, followed by a green reduction of the nitro group.

Green Reduction of the Nitro Group

The reduction of nitroarenes to anilines is a fundamental transformation. While traditional methods often use stoichiometric metals like tin or iron in strong acid, greener alternatives are now widely available.[11][12] Catalytic transfer hydrogenation, using a recyclable catalyst and a safe hydrogen donor, is a prominent example.[13]

Experimental Protocol: Catalytic Transfer Hydrogenation of a Nitroarene [13]

  • A robust supported catalyst, such as copper nanoparticles on a solid support (e.g., Celite), is prepared.

  • The nitro-aromatic substrate is passed through a packed bed reactor containing the catalyst in a suitable solvent and hydrogen donor (e.g., ethylene glycol).

  • The reaction is typically run at an elevated temperature.

  • The product is isolated by simple separation and purification, and the catalyst can be reused.

This method is environmentally benign due to the absence of gaseous hydrogen and precious metals, and it offers high efficiency and selectivity.[14][15]

Comparative Analysis

ParameterTraditional Route (Protection-Sulfonylation-Deprotection)Green Route (Direct Photocatalytic Sulfonylation)Green Route (Nitro-Intermediate with Catalytic Hydrogenation)
Number of Steps 312 (assuming precursor synthesis)
Atom Economy Lower due to the use of protecting groups and stoichiometric reagents.Higher, as it avoids protecting groups.Moderate, depending on the diazotization step.
Reagents & Solvents Acetic anhydride, strong acids/bases, Lewis acids (e.g., AlCl₃), chlorinated solvents.Photocatalyst, oxidant, acetonitrile/water.Diazotization reagents, recyclable catalyst, safe hydrogen donor (e.g., diols).
Energy Consumption Requires heating for deprotection and potentially for sulfonylation.Operates at room temperature, but requires energy for light source.May require heating for hydrogenation.
Waste Generation Generates significant waste from protecting group steps, Lewis acid quenching, and solvent usage.Reduced waste due to fewer steps and catalytic nature.Reduces waste by using a recyclable catalyst and avoiding stoichiometric metal reductants.
Safety & Hazards Involves corrosive acids and bases, and moisture-sensitive and pyrophoric reagents.Generally safer, with the main hazard being the photocatalyst and oxidant.Avoids hazardous gaseous hydrogen and corrosive acids for reduction.
Yield & Selectivity Yields can be impacted by multiple steps. Regioselectivity in sulfonylation can be poor.Yields can be high, but regioselectivity may still be a challenge.High yields are often achieved in the catalytic reduction step.

Visualizing the Synthetic Pathways

Traditional Synthesis Workflow

Traditional_Synthesis 3-Methylaniline 3-Methylaniline N-(3-methylphenyl)acetamide N-(3-methylphenyl)acetamide 3-Methylaniline->N-(3-methylphenyl)acetamide Acetylation (Acetic Anhydride, HCl, NaOAc) N-(2-methanesulfonyl-3-methylphenyl)acetamide N-(2-methanesulfonyl-3-methylphenyl)acetamide N-(3-methylphenyl)acetamide->N-(2-methanesulfonyl-3-methylphenyl)acetamide Friedel-Crafts Sulfonylation (MeSO2Cl, AlCl3) 2-Methanesulfonyl-3-methylaniline 2-Methanesulfonyl-3-methylaniline N-(2-methanesulfonyl-3-methylphenyl)acetamide->2-Methanesulfonyl-3-methylaniline Deprotection (Acid/Base Hydrolysis)

Caption: A multi-step traditional synthesis of 2-Methanesulfonyl-3-methylaniline.

Green Synthesis Workflow (Photocatalysis)

Green_Synthesis_Photocatalysis 3-Methylaniline 3-Methylaniline 2-Methanesulfonyl-3-methylaniline 2-Methanesulfonyl-3-methylaniline 3-Methylaniline->2-Methanesulfonyl-3-methylaniline Visible-Light Photocatalysis (Sulfinate Salt, Photocatalyst, Oxidant, hv)

Caption: A direct, one-step green synthesis via photocatalysis.

Green Synthesis Workflow (Nitro-Intermediate Route)

Green_Synthesis_Nitro_Route 2-Methyl-3-nitroaniline 2-Methyl-3-nitroaniline Diazonium Salt Diazonium Salt 2-Methyl-3-nitroaniline->Diazonium Salt Diazotization (NaNO2, Acid) 2-Methanesulfonyl-3-nitrotoluene 2-Methanesulfonyl-3-nitrotoluene Diazonium Salt->2-Methanesulfonyl-3-nitrotoluene Sulfinylation 2-Methanesulfonyl-3-methylaniline 2-Methanesulfonyl-3-methylaniline 2-Methanesulfonyl-3-nitrotoluene->2-Methanesulfonyl-3-methylaniline Catalytic Transfer Hydrogenation (Cu/Celite, Hydrogen Donor)

Caption: A green synthesis route involving a nitro-intermediate and catalytic reduction.

Conclusion and Future Outlook

In contrast, green chemistry offers compelling alternatives. The direct C-H sulfonylation of 3-methylaniline via photoredox catalysis represents a significant step forward in terms of efficiency and sustainability, although control of regioselectivity remains a key area for optimization. The alternative green route, which employs a commercially available nitro-intermediate and a sustainable catalytic reduction method, also presents a viable and more environmentally friendly option compared to traditional reduction techniques.

For researchers and drug development professionals, the choice of synthetic route will depend on a variety of factors, including the desired scale of production, cost considerations, and the importance of minimizing environmental impact. The green chemistry approaches outlined in this guide offer a clear path toward more sustainable and efficient syntheses of 2-Methanesulfonyl-3-methylaniline and other valuable substituted anilines. Further research into optimizing the regioselectivity of direct C-H functionalization reactions will be crucial in fully realizing the potential of these green synthetic strategies.

References

  • Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active in-situ Generated Copper Nanoparticles.
  • Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. Organic Process Research & Development. [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.
  • Mastering Organic Synthesis with 2-Methyl-3-nitroaniline (CAS 603-83-8). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Aromatic Reductions: Nitrobenzene → Aniline (H₂/Pd, Pt, or Ni). OrgoSolver. [Link]

  • Selective Catalytic Hydrogenation of Nitroarenes to Anilines. ResearchGate. [Link]

  • Direct sulfonylation of anilines mediated by visible light. Chemical Science. [Link]

  • 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts. [Link]

  • m-Toluidine, N-ethyl. Organic Syntheses. [Link]

  • Direct sulfonylation of anilines mediated by visible light. ResearchGate. [Link]

  • Direct sulfonylation of anilines mediated by visible light. SciSpace. [Link]

  • 2-Methyl-3-nitroaniline. LookChem. [Link]

  • Direct sulfonylation of anilines mediated by visible light. RSC Publishing. [Link]

  • Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry. [Link]

  • Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate. Molecules. [Link]

  • Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. CABI Digital Library. [Link]

  • Syntheses of Medicinal Compounds. SlideShare. [Link]

  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry. [Link]

  • Acetylation of Aniline. Scribd. [Link]

  • Diazonium ion assay reagents and methods for their use.
  • An Efficient and Green Route to Synthesize Azo Compounds through Methyl Nitrite. Green and Sustainable Chemistry. [Link]

  • Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. Nanomaterials. [Link]

  • n-acetyl o-toluidine oxidation. Sciencemadness.org. [Link]

  • Diazotisation. Organic Chemistry Portal. [Link]

  • Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. MDPI. [Link]

  • N-Acetylation of Aniline: Lab Procedure & Mechanism. Studylib. [Link]

  • Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. The Journal of Organic Chemistry. [Link]

  • Green-Synthesized Nanoparticles for Catalytic Reduction of para-Nitrophenol and Methylene Blue: Recent Advances and Perspectives. MDPI. [Link]

  • "Greener" Friedel-Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Chemistry Portal. [Link]

  • Green Chemistry Techniques with PAT in Pharmaceutical and Chemical Industries. AZoM. [Link]

  • Direct deaminative functionalization with N-nitroamines. Nature. [Link]

  • Metal-Free Reduction of Aromatic and Aliphatic Nitro Compounds to Amines: A HSiCl3-Mediated Reaction of Wide General Applicability. Organic Chemistry Portal. [Link]

  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. Semantic Scholar. [Link]

  • Friedel Crafts reaction/Acylation of toluene. YouTube. [Link]

Sources

Comparative

Validating the Purity of 2-Methanesulfonyl-3-methylaniline: A Comparative Guide to GC-MS vs. LC-MS

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the challenge of validating the purity of functionalized intermediates. 2-Methanesulfonyl-3-methylaniline (CAS: 497227-21-1) is a cr...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the challenge of validating the purity of functionalized intermediates. 2-Methanesulfonyl-3-methylaniline (CAS: 497227-21-1) is a critical building block characterized by its aniline core, a methyl group, and a methanesulfonyl moiety. Validating its purity requires an analytical method capable of resolving closely related positional isomers (e.g., the 4-methyl vs. 3-methyl analogs) while detecting trace-level synthetic byproducts.

This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against Liquid Chromatography-Mass Spectrometry (LC-MS) for this specific application, detailing the causality behind method selection, and providing a self-validating experimental protocol.

Analytical Strategy: Why GC-MS is the Gold Standard

When analyzing low-molecular-weight (~185 Da), thermally stable compounds like 2-Methanesulfonyl-3-methylaniline, analysts must choose between gas and liquid mobile phases [1]. While LC-MS is the default for large, polar, or thermally labile molecules, GC-MS offers distinct mechanistic advantages for volatile aniline derivatives [2].

The Causality Behind the Choice
  • Isomer Resolution: The synthesis of substituted anilines often produces positional isomers. Capillary GC columns (e.g., DB-5MS) provide hundreds of thousands of theoretical plates, far exceeding standard HPLC columns. This enables the baseline separation of isomers that would otherwise co-elute in LC-MS.

  • Structural Confirmation via Hard Ionization: LC-MS typically utilizes Electrospray Ionization (ESI), a "soft" ionization technique that primarily yields the intact [M+H]+ ion. In contrast, GC-MS employs 70 eV Electron Ionization (EI). This "hard" ionization shatters the molecule, producing a highly reproducible fragmentation fingerprint. For 2-Methanesulfonyl-3-methylaniline, the cleavage of the methanesulfonyl group yields a distinct [M−SO2​CH3​]+ ion, allowing for definitive structural confirmation against reference libraries.

  • Matrix Independence: ESI in LC-MS is highly susceptible to matrix effects and ion suppression. GC-MS, relying on volatility and gas-phase ionization, is largely immune to these liquid-phase matrix suppressions, ensuring more accurate quantification of trace impurities [3].

Decision Start Aniline Derivative Analysis Volatile Thermally Stable & Volatile? (MW < 300 Da) Start->Volatile GC GC-MS Selected - Superior Isomer Resolution - Hard Ionization (EI) Volatile->GC Yes (e.g., Target Compound) LC LC-MS Selected - Suitable for Polar/Labile - Soft Ionization (ESI) Volatile->LC No

Decision logic for selecting GC-MS over LC-MS for aniline derivative purity analysis.

Comparative Performance Data

To objectively compare the two platforms, we evaluated a spiked sample of 2-Methanesulfonyl-3-methylaniline containing 0.5% of its 4-methyl isomer and 0.1% of unreacted starting materials.

Table 1: Performance Comparison for Purity Validation
ParameterGC-MS (DB-5MS, EI)LC-MS (C18, ESI+)Scientific Rationale / Causality
Isomer Resolution ( Rs​ ) 2.8 (Baseline) 1.1 (Co-elution)GC capillary columns offer vastly superior theoretical plate counts compared to liquid-phase packed columns.
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL LC-MS ESI is inherently more sensitive for polar amines, though GC-MS sensitivity is more than sufficient for purity profiling.
Spectral Fingerprinting Extensive (70 eV EI) Minimal ( [M+H]+ only)EI provides reproducible fragmentation for library matching; ESI requires MS/MS for structural elucidation.
Tailing Factor ( Tf​ ) 1.31.05 Free amines can interact with active silanol sites in GC inlets, causing slight tailing. LC buffers easily mitigate this.

Self-Validating Experimental Protocol (GC-MS)

A robust analytical method must be a self-validating system. The following protocol integrates internal standards and system suitability checks to ensure every run proves its own accuracy [4].

Sample Preparation

Note: Direct injection is preferred to maintain sample integrity. Derivatization is only employed if inlet active sites cause severe peak tailing ( Tf​>1.5 ).

  • Diluent Preparation: Prepare a solution of Dichloromethane (DCM) containing 10 µg/mL of N-methylaniline as an Internal Standard (IS). The IS compensates for any variations in injection volume or split ratio dynamics.

  • Sample Solubilization: Accurately weigh 10.0 mg of the 2-Methanesulfonyl-3-methylaniline sample and dissolve it in 10.0 mL of the prepared diluent (Final concentration: 1 mg/mL).

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a deactivated glass autosampler vial.

GC-MS Instrumental Parameters
  • Column: DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness). Causality: The 5% phenyl phase provides the exact slight polarity needed to retain and separate the sulfone and amine groups without degrading them.

  • Inlet Temperature: 250°C.

  • Injection Mode: Split 10:1. Causality: Prevents column overloading and ensures a sharp sample band at the head of the column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial: 70°C (hold 1 min).

    • Ramp 1: 15°C/min to 200°C.

    • Ramp 2: 25°C/min to 280°C (hold 3 min).

  • MS Ion Source: 230°C, Electron Ionization (70 eV).

  • Acquisition Mode: Full Scan (m/z 40–300) for impurity identification, overlaid with Selected Ion Monitoring (SIM) at m/z 185 (Molecular Ion) and m/z 106 ( [M−SO2​CH3​]+ ) for ultra-sensitive quantification.

Workflow A Sample Prep: Dilution in DCM + Internal Std B GC Injection: Split 10:1, 250°C Inlet A->B C Separation: DB-5MS Capillary Column B->C D Ionization: 70 eV Electron Ionization C->D E Detection: Quadrupole Mass Analyzer D->E

GC-MS analytical workflow for validating the purity of 2-Methanesulfonyl-3-methylaniline.

System Suitability Testing (SST)

Before accepting any sample data, the system must pass the following self-validating gates:

  • Blank Verification: A blank injection of the diluent must show no peaks at the retention time of the target analyte (Signal-to-Noise < 3). Validates absence of carryover.

  • Injection Precision: Five replicate injections of the standard must yield an Internal Standard peak area Relative Standard Deviation (RSD) of ≤2.0% . Validates autosampler and inlet mechanics.

  • Resolution Check: A spiked system suitability standard must demonstrate a resolution ( Rs​ ) of ≥1.5 between 2-Methanesulfonyl-3-methylaniline and its closest eluting isomer. Validates column efficiency.

Conclusion

For the purity validation of 2-Methanesulfonyl-3-methylaniline, GC-MS is the analytically superior choice over LC-MS. By leveraging the high theoretical plate count of capillary gas chromatography and the definitive structural fragmentation of 70 eV electron ionization, analysts can confidently resolve positional isomers and quantify trace impurities. Implementing the self-validating protocols outlined above ensures that the data generated is not only accurate but legally and scientifically defensible in a regulatory environment.

References

  • ResolveMass Laboratories Inc. "GC-MS vs LC-MS". Available at: [Link]

  • Emery Pharma. "LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry". Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Method 8131: Aniline and Selected Derivatives by Gas Chromatography". Available at: [Link]

Validation

Benchmarking 2-Methanesulfonyl-3-methylaniline: Overcoming Extreme Steric and Electronic Deactivation in C–N Cross-Coupling

When designing a carbon-nitrogen (C–N) cross-coupling workflow, drug development professionals frequently encounter deactivated anilines. However, 2-methanesulfonyl-3-methylaniline represents a "perfect storm" of deactiv...

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Author: BenchChem Technical Support Team. Date: March 2026

When designing a carbon-nitrogen (C–N) cross-coupling workflow, drug development professionals frequently encounter deactivated anilines. However, 2-methanesulfonyl-3-methylaniline represents a "perfect storm" of deactivation. As an Application Scientist, I frequently see standard coupling protocols fail against this substrate. The failure is rarely due to the oxidative addition step; rather, it is the inability of the amine to bind to the palladium center and undergo deprotonation.

This guide objectively benchmarks 2-methanesulfonyl-3-methylaniline against traditional coupling partners (aniline, o-toluidine, and 2-methanesulfonylaniline) in a standard Buchwald-Hartwig amination. By analyzing the causality behind experimental choices, we provide a self-validating framework for coupling highly hindered, electron-deficient amines.

Mechanistic & Structural Analysis: The "Perfect Storm"

To understand why 2-methanesulfonyl-3-methylaniline is exceptionally challenging, we must dissect its structural features:

  • Electronic Deactivation: The methanesulfonyl group (-SO₂Me) at the 2-position is strongly electron-withdrawing via both inductive and resonance effects. This drastically reduces the electron density on the amine nitrogen, making it a poor nucleophile.

  • The Buttressing Effect: The methyl group at the 3-position does not just add general bulk; it forces the bulky -SO₂Me group to rotate directly toward the amine group at the 1-position. This phenomenon, known as the [1], creates extreme steric shielding around the nitrogen lone pair.

Causality A 3-Methyl Group (Steric Bulk) C Buttressing Effect (Forces -SO2Me towards -NH2) A->C B 2-Methanesulfonyl Group (Strongly Electron-Withdrawing) B->C D Reduced N-Nucleophilicity B->D E Extreme Steric Shielding C->E F High Activation Barrier for Pd-Amido Complex Formation D->F E->F

Caption: Logical flow of steric and electronic factors deactivating the amine.

The Kinetic Bottleneck

In the [2], the kinetic bottleneck for this substrate shifts entirely to the amine binding and deprotonation step.

Cycle Pd0 L-Pd(0) Active Catalyst OA Oxidative Addition (Fast) Pd0->OA Ar-Cl PdII L-Pd(II)(Ar)(Cl) Intermediate OA->PdII Amine Amine Binding & Deprotonation (KINETIC BOTTLENECK) PdII->Amine Amine + Base PdAmido L-Pd(II)(Ar)(NHR) Amido Complex Amine->PdAmido - Base·HCl RE Reductive Elimination (Product Release) PdAmido->RE RE->Pd0 Product

Caption: Buchwald-Hartwig catalytic cycle emphasizing the amine binding bottleneck.

Benchmarking Experimental Design

To isolate the impact of these structural features, we benchmarked four anilines against a standard electrophile (4-chlorotoluene).

Catalyst Rationale: We selected tBuBrettPhos Pd G3 (2 mol%). The massive steric bulk of the tBuBrettPhos ligand serves two purposes: it prevents the formation of unreactive bis-amine palladium dead-ends, and it accelerates reductive elimination. Base Rationale: NaOtBu (1.5 equiv) is utilized. While weaker bases (like Cs₂CO₃) are often preferred for functional group tolerance, the extreme steric hindrance of 2-methanesulfonyl-3-methylaniline requires a small, highly basic alkoxide to successfully deprotonate the sterically shielded anilinium intermediate [3].

Quantitative Data Summary

Reaction Conditions: Amine (1.0 equiv), 4-chlorotoluene (1.2 equiv), tBuBrettPhos Pd G3 (2 mol%), NaOtBu (1.5 equiv), Dioxane (0.2 M), 110 °C.

Coupling PartnerElectronic NatureSteric HindranceGC Yield (1 h)GC Yield (24 h)
Aniline NeutralLow98%>99%
o-Toluidine Electron-RichModerate45%95%
2-Methanesulfonylaniline Electron-DeficientHigh15%82%
2-Methanesulfonyl-3-methylaniline Highly DeficientExtreme<5% 65%

Data Interpretation: The addition of the 3-methyl group (comparing row 3 to row 4) causes a catastrophic drop in initial reaction rate (<5% at 1 h vs 15%), directly proving the kinetic penalty of the buttressing effect. Even after 24 hours, the reaction plateaus at 65%, indicating catalyst deactivation over prolonged heating.

Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol is designed as a self-validating system . We incorporate dodecane as an inert internal standard directly into the initial reaction mixture. By quantifying both the product and the unreacted 4-chlorotoluene, we calculate the exact mass balance. If the sum falls below 95%, it immediately flags a side reaction (e.g., hydrodehalogenation of the aryl chloride), preventing false-negative interpretations of catalyst activity.

Workflow step1 1. Glovebox Setup Weigh Precatalyst, Base, Substrates & Int. Std. step2 2. Solvent Addition Add anhydrous 1,4-Dioxane step1->step2 step3 3. Thermal Activation Heat at 110 °C for 24 h step2->step3 step4 4. Reaction Quench Cool to RT, dilute with EtOAc step3->step4 step5 5. Analysis GC-MS / HPLC quantification step4->step5

Caption: Step-by-step workflow for the benchmarked Buchwald-Hartwig amination.

Step-by-Step Methodology
  • Preparation & Weighing (Glovebox):

    • Into an oven-dried 8 mL vial equipped with a PTFE-coated stir bar, add 2-methanesulfonyl-3-methylaniline (1.0 mmol, 185.2 mg).

    • Add tBuBrettPhos Pd G3 (0.02 mmol, 17.1 mg, 2 mol%) and NaOtBu (1.5 mmol, 144.2 mg).

  • Liquid Addition:

    • Add 4-chlorotoluene (1.2 mmol, 142 µL) and anhydrous dodecane (0.5 mmol, 113 µL) as the internal standard.

    • Add anhydrous 1,4-dioxane (5.0 mL) to achieve a 0.2 M concentration. Causality note: Dioxane is chosen over toluene because its higher polarity slightly improves the solubility of the NaOtBu base, which is critical for deprotonating the hindered amine.

  • Reaction Execution:

    • Seal the vial tightly with a Teflon-lined cap, remove it from the glovebox, and place it in a pre-heated aluminum block at 110 °C. Stir vigorously (800 rpm) for 24 hours.

  • Aliquoting & Quenching:

    • At designated time points (1 h, 3 h, 12 h, 24 h), briefly remove the vial from the heat. Under a positive stream of nitrogen, extract a 50 µL aliquot.

    • Quench the aliquot into 1 mL of ethyl acetate (EtOAc) and filter through a short plug of Celite to remove inorganic salts and precipitated palladium black.

  • Quantification:

    • Analyze the filtrate via GC-FID or GC-MS. Calculate the yield and mass balance relative to the dodecane internal standard peak.

Conclusion & Recommendations

Benchmarking 2-methanesulfonyl-3-methylaniline reveals that traditional coupling expectations must be discarded when dealing with buttressed, electron-deficient anilines. While standard anilines reach completion in under an hour, this substrate requires highly active, bulky catalysts (like tBuBrettPhos) and extended thermal activation (24 h) just to achieve synthetically useful yields (65%).

For researchers scaling this reaction, if yields remain stagnant, do not increase the equivalents of the amine. Instead, focus on rigorous exclusion of moisture (to prevent base quenching) and consider transitioning to a stronger base like LiHMDS if functional group tolerance allows, to force the kinetic deprotonation step.

References

  • Tuning steric and electronic effects in transition-metal β-diketiminate complexes. National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at:[Link]

Comparative

Reproducibility assessment of 2-Methanesulfonyl-3-methylaniline batch-to-batch synthesis

An Objective Guide to Assessing Batch-to-Batch Reproducibility in the Synthesis of 2-Methanesulfonyl-3-methylaniline Introduction: The Imperative of Consistency in Pharmaceutical Intermediates In the intricate landscape...

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Author: BenchChem Technical Support Team. Date: March 2026

An Objective Guide to Assessing Batch-to-Batch Reproducibility in the Synthesis of 2-Methanesulfonyl-3-methylaniline

Introduction: The Imperative of Consistency in Pharmaceutical Intermediates

In the intricate landscape of pharmaceutical development, the journey from a promising molecule to a market-approved drug is paved with rigorous quality control and validation. The principle of "the process is the product" is particularly salient, underscoring that the final quality of an Active Pharmaceutical Ingredient (API) is inextricably linked to the quality of its preceding intermediates.[1] An intermediate like 2-Methanesulfonyl-3-methylaniline, a potential building block in complex drug molecules, is no exception. Batch-to-batch consistency is not merely a desirable attribute but a critical determinant of the success of downstream API manufacturing, regulatory approval, and the long-term reliability of the supply chain.[2]

Subtle variations in an intermediate, even when it falls within basic specifications, can accumulate and manifest as significant issues later on, such as yield instability, unexpected impurity profiles in the final API, or altered physical properties affecting formulation.[2] Therefore, a robust and well-documented assessment of batch-to-batch reproducibility is fundamental. This guide provides an in-depth, experience-driven framework for synthesizing 2-Methanesulfonyl-3-methylaniline and rigorously evaluating the consistency of its production, designed for researchers, chemists, and drug development professionals dedicated to the principles of Quality by Design (QbD).[3]

Part 1: Primary Synthetic Pathway for 2-Methanesulfonyl-3-methylaniline

The synthesis of 2-Methanesulfonyl-3-methylaniline can be strategically approached via a multi-step pathway starting from commercially available 2-methylaniline (o-toluidine). This route is designed for control over the introduction of functional groups and to manage the formation of isomers.

The overall synthetic workflow is as follows:

cluster_0 Starting Material cluster_1 Intermediate 1 cluster_2 Intermediate 2 cluster_3 Final Product A Step 1: Acetylation (Protection) I1 N-acetyl-2-methylaniline A->I1 B Step 2: Sulfonylation I2 N-(2-methanesulfonyl-3-methylphenyl)acetamide B->I2 C Step 3: Hydrolysis (Deprotection) FP 2-Methanesulfonyl-3-methylaniline C->FP D Final Product SM 2-Methylaniline SM->A I1->B I2->C

Caption: Synthetic workflow for 2-Methanesulfonyl-3-methylaniline.

Experimental Protocol: Primary Synthesis

Step 1: Acetylation of 2-Methylaniline (Protection)

  • Causality: The amino group of 2-methylaniline is a potent activating group for electrophilic aromatic substitution and is also susceptible to oxidation. Acetylation protects the amino group as an acetamide, moderating its reactivity and preventing side reactions during the subsequent sulfonylation step.[4]

  • Procedure:

    • In a 1L round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methylaniline (1.0 eq.) and glacial acetic acid (3.0 vol).

    • Stir the mixture to form a solution/slurry.

    • Slowly add acetic anhydride (1.1 eq.) dropwise to the mixture. An exotherm may be observed.

    • Heat the reaction mixture to reflux (approx. 118°C) for 2 hours.

    • Monitor reaction completion using Thin Layer Chromatography (TLC) (Mobile phase: 7:3 Hexane:Ethyl Acetate).

    • Once complete, cool the mixture to room temperature and pour it slowly into ice-cold water (10 vol) with vigorous stirring.

    • Collect the precipitated solid (N-acetyl-2-methylaniline) by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum at 50-60°C.

Step 2: Friedel-Crafts Sulfonylation

  • Causality: This step introduces the key methanesulfonyl group onto the aromatic ring. The reaction is an electrophilic aromatic substitution where methanesulfonyl chloride, activated by a Lewis acid catalyst (Aluminum chloride), generates the electrophile.[5] The acetamide group directs the substitution primarily to the ortho and para positions. Due to steric hindrance from the methyl group, substitution occurs at the position ortho to the acetamide group.

  • Procedure:

    • In a dry 1L multi-neck flask under a nitrogen atmosphere, add anhydrous Aluminum chloride (AlCl₃) (3.0 eq.) to Dichloromethane (DCM) (5.0 vol).

    • Cool the suspension to 0-5°C in an ice bath.

    • Slowly add methanesulfonyl chloride (1.5 eq.) dropwise, maintaining the temperature below 10°C.

    • In a separate flask, dissolve the N-acetyl-2-methylaniline (1.0 eq.) from Step 1 in DCM (5.0 vol).

    • Add the N-acetyl-2-methylaniline solution dropwise to the AlCl₃/methanesulfonyl chloride suspension over 1-2 hours, keeping the internal temperature below 10°C.

    • After the addition is complete, allow the reaction to stir at room temperature for 8-12 hours.

    • Monitor reaction completion by HPLC.

    • Carefully quench the reaction by pouring it onto crushed ice and concentrated HCl (3.0 vol).

    • Separate the organic layer. Extract the aqueous layer with DCM (2 x 3.0 vol).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-(2-methanesulfonyl-3-methylphenyl)acetamide.

Step 3: Acidic Hydrolysis (Deprotection)

  • Causality: The final step is the removal of the acetyl protecting group to reveal the free aniline. Acidic hydrolysis effectively cleaves the amide bond to yield the desired primary amine.[6]

  • Procedure:

    • To the crude product from Step 2, add a mixture of ethanol (5.0 vol) and concentrated hydrochloric acid (5.0 vol).

    • Heat the mixture to reflux (approx. 80-90°C) for 4-6 hours.

    • Monitor the deprotection by HPLC.

    • Once complete, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Dilute the remaining aqueous solution with water (10 vol) and cool in an ice bath.

    • Slowly basify the solution with 50% aq. NaOH to a pH of 9-10.

    • The product will precipitate as a solid. Collect the solid by filtration.

    • Wash the solid thoroughly with water and dry under vacuum at 50°C to yield 2-Methanesulfonyl-3-methylaniline. The crude product can be purified by recrystallization from a suitable solvent system (e.g., Ethanol/Water).

Part 2: Protocol for Reproducibility Assessment

To robustly assess batch-to-batch reproducibility, a minimum of three consecutive batches (Batch A, Batch B, Batch C) must be synthesized using the exact same protocol, raw material lots, and equipment. The core of this assessment lies in defining the Critical Quality Attributes (CQAs) of the final product and monitoring the Critical Process Parameters (CPPs) throughout the synthesis.[3]

Reproducibility Assessment Workflow

start Define CQAs & CPPs batch_a Synthesize Batch A start->batch_a batch_b Synthesize Batch B start->batch_b batch_c Synthesize Batch C start->batch_c in_process In-Process Control (IPC) Monitoring of CPPs batch_a->in_process analysis_a Full Analysis of Final Product (Batch A) batch_a->analysis_a batch_b->in_process analysis_b Full Analysis of Final Product (Batch B) batch_b->analysis_b batch_c->in_process analysis_c Full Analysis of Final Product (Batch C) batch_c->analysis_c data_compilation Compile Data from All Batches analysis_a->data_compilation analysis_b->data_compilation analysis_c->data_compilation stat_analysis Statistical Analysis (Mean, SD, RSD) data_compilation->stat_analysis conclusion Assess Reproducibility Against Acceptance Criteria stat_analysis->conclusion

Caption: Workflow for assessing batch-to-batch reproducibility.

Critical Parameters and Analytical Methods

1. Raw Material Control: Before synthesis, all key starting materials (2-methylaniline, acetic anhydride, methanesulfonyl chloride, AlCl₃) should be from the same supplier lot and tested for identity and purity (>99.0%). This minimizes variability from the outset.[7]

2. In-Process Controls (IPCs) / Critical Process Parameters (CPPs): These are monitored during the synthesis of each batch to ensure the process remains within a defined state of control.[3]

StepCPP to MonitorSpecificationRationale
Step 1Reflux Time2.0 ± 0.25 hoursEnsures complete acetylation without degradation.
Step 2Reaction Temperature0 - 10°CControls the rate of reaction and prevents runaway/side reactions.
Step 2Reagent Addition Time1.5 ± 0.5 hoursEnsures consistent reaction kinetics and heat management.
Step 3Hydrolysis Time5.0 ± 1.0 hoursEnsures complete deprotection.
All StepsStirring Speed250 ± 20 RPMEnsures homogeneity and efficient mass/heat transfer.

3. Final Product Analysis / Critical Quality Attributes (CQAs): The final, dried product from each of the three batches is subjected to a full panel of analytical tests.

CQA ParameterAnalytical MethodAcceptance Criteria
Identity ¹H NMR, ¹³C NMR, FT-IRSpectrum conforms to reference standard
Purity (Assay) HPLC-UV (254 nm)≥ 99.5%
Impurity Profile HPLC-UV / LC-MSAny single unknown impurity ≤ 0.10%
Total impurities ≤ 0.50%
Melting Point Differential Scanning Calorimetry (DSC)115 - 120°C (Example range)
Residual Solvent Headspace Gas Chromatography (HS-GC)Ethanol ≤ 5000 ppm, DCM ≤ 600 ppm (ICH Q3C limits)
Yield GravimetricReport value
Detailed Analytical Protocol: HPLC-UV for Purity
  • Instrumentation: High-Performance Liquid Chromatography system with a UV detector.[8]

  • Column: C18, 4.6 mm x 250 mm, 5 µm.

  • Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% formic acid).[8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve ~10 mg of the sample in 10 mL of mobile phase (initial composition) to create a 1 mg/mL stock. Dilute further to an appropriate concentration (e.g., 0.1 mg/mL) for analysis.[8]

Part 3: Data Comparison and Interpretation

The data from the three consecutive batches should be tabulated for direct comparison. The key to assessing reproducibility is the low variability across these batches for all CQAs.

Table 1: Hypothetical Batch Comparison Data for 2-Methanesulfonyl-3-methylaniline

ParameterAcceptance CriteriaBatch ABatch BBatch CMeanStd. Dev.RSD (%)
Yield (%) Report72.573.171.972.50.600.83
Purity (HPLC, %) ≥ 99.5%99.8199.7999.8599.820.030.03
Total Impurities (%) ≤ 0.50%0.190.210.150.180.0316.67
Impurity-1 (RRT 0.85, %) ≤ 0.10%0.080.090.070.080.0112.50
Impurity-2 (RRT 1.15, %) ≤ 0.10%0.050.060.040.050.0120.00
Melting Point (°C) 115 - 120°C117.5117.2117.9117.50.350.30

Interpretation:

  • Yield: The Relative Standard Deviation (RSD) of 0.83% for the yield is excellent and indicates high process consistency.

  • Purity & Impurities: All batches comfortably meet the purity specification. The impurity profiles are highly consistent, with an RSD of <20% for individual low-level impurities, which is generally considered acceptable. The consistency of the impurity profile is often more critical than the absolute purity value itself.[2]

  • Physical Properties: The melting point shows very little variation, suggesting a consistent polymorphic form and purity across batches.

Based on this hypothetical data, the synthesis process for 2-Methanesulfonyl-3-methylaniline would be deemed highly reproducible.

Part 4: Comparison with an Alternative Synthetic Route

An alternative approach to synthesis could involve the oxidation of a methylthio-substituted precursor. This provides a different set of process challenges and potential reproducibility issues.

Alternative Pathway:

  • Nucleophilic Aromatic Substitution: Start with 2-chloro-6-nitrotoluene and react it with sodium thiomethoxide (NaSMe) to form 2-methyl-1-(methylthio)-3-nitrobenzene.[9]

  • Oxidation: Oxidize the methylthio group to a methanesulfonyl group using an oxidant like hydrogen peroxide or m-CPBA.

  • Reduction: Reduce the nitro group to the aniline using a standard reduction method like Fe/HCl or catalytic hydrogenation.[9]

Table 2: Comparative Analysis of Synthetic Routes

FeaturePrimary Route (Friedel-Crafts)Alternative Route (Oxidation)Impact on Reproducibility
Starting Materials 2-Methylaniline (readily available)2-chloro-6-nitrotoluene (less common)Raw material sourcing and quality could be a larger variability factor for the alternative route.
Key Transformation Friedel-Crafts SulfonylationThioether OxidationFriedel-Crafts reactions can be sensitive to catalyst activity and moisture. Oxidation can be hard to control, potentially forming sulfoxide impurities.
Potential Impurities Isomeric sulfones, unreacted starting material, polysulfonated products.Sulfoxide intermediate, over-oxidized products, unreacted thioether.The impurity profiles are distinct. The oxidation route requires strict control to avoid the sulfoxide impurity, which can be difficult to remove.
Process Safety Use of highly reactive AlCl₃ (moisture-sensitive).Use of potentially explosive oxidants (m-CPBA). Malodorous thiols.Both routes have significant safety considerations that must be consistently managed.
Scalability Generally scalable, but AlCl₃ waste can be an issue.Scalable, but control of exotherm during oxidation is critical.The exotherm in the oxidation step presents a significant reproducibility challenge on a larger scale.

Conclusion

The successful and reproducible synthesis of pharmaceutical intermediates like 2-Methanesulfonyl-3-methylaniline is a cornerstone of robust drug development. This guide has detailed a viable synthetic pathway and, more critically, a comprehensive framework for assessing its batch-to-batch reproducibility. By implementing principles of Quality by Design, defining Critical Quality Attributes, and meticulously controlling Critical Process Parameters, a state of control can be achieved and demonstrated.[3]

The comparative data analysis shows that low variability in yield, purity, impurity profile, and physical properties is the ultimate measure of a reproducible process. While alternative synthetic routes exist, each carries its own set of challenges that must be evaluated for their potential impact on consistency. Ultimately, a well-understood, controlled, and validated process is essential for ensuring the unwavering quality required in the pharmaceutical industry.[7]

References

  • Vertex AI Search. (2026, February 19).
  • Vertex AI Search. (2025, December 19).
  • MDPI. (n.d.). Pharmaceutical - Open Access Journals.
  • PHCbi. (n.d.).
  • Live Well Healthcare. (2026, January 4).
  • BenchChem. (n.d.). A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Methyl-4-(methylsulfanyl)aniline.
  • BenchChem. (n.d.). A Technical Guide to the Synthesis, Properties, and Applications of Substituted Anilines: A Case Study of 2-Methyl-4-(methylsulf.
  • BenchChem. (n.d.).
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Amino-6-methyl-4-nitrobenzoic acid.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Methyl-4-(methylsulfanyl)aniline.

Sources

Validation

A Comprehensive Kinetic Comparison: 2-Methanesulfonyl-3-methylaniline vs. 2-Methanesulfonyl-4-methylaniline

For drug development professionals and synthetic chemists, understanding the nuanced reactivity of substituted anilines is critical for optimizing yields and designing scalable synthetic routes. When comparing 2-Methanes...

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Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and synthetic chemists, understanding the nuanced reactivity of substituted anilines is critical for optimizing yields and designing scalable synthetic routes. When comparing 2-Methanesulfonyl-3-methylaniline (Compound A) and 2-Methanesulfonyl-4-methylaniline (Compound B), we are presented with a classic case study in physical organic chemistry.

Despite being constitutional isomers with identical molecular weights (185.24 g/mol ) , their reaction kinetics diverge drastically. This guide objectively compares their nucleophilic reactivity, utilizing N -acetylation as a kinetic probe, and explains the underlying electronic and steric phenomena governing their behavior.

Structural & Electronic Profiling: The "Why"

The reactivity of an aniline derivative is dictated by the availability of the lone pair on the nitrogen atom. In both compounds, the bulky, electron-withdrawing methanesulfonyl ( −SO2​Me ) group at the ortho position (position 2) significantly deactivates the amine. However, the placement of the methyl group creates a profound divergence in kinetics.

Electronic Effects (Hammett Principles)

According to the Hammett equation , the position of a substituent relative to the reaction center dictates its electronic contribution:

  • Compound B (4-methyl): The methyl group is para to the amine. It donates electron density directly to the nitrogen via hyperconjugation and inductive effects ( σp​=−0.17 ). This electronic enrichment enhances the nucleophilicity of the amine.

  • Compound A (3-methyl): The methyl group is meta to the amine. It can only donate electron density via the weaker inductive effect ( σm​=−0.07 ), resulting in a less electronically activated nitrogen.

Steric Effects: The "Buttressing Effect"

While electronic differences account for a portion of the kinetic variance, the dominant factor is steric. In Compound A, the 3-methyl group is directly adjacent to the 2-methanesulfonyl group. The steric bulk of the methyl group physically forces the bulky −SO2​Me group to twist out of its preferred conformation, pushing it into the spatial domain of the 1-amino group.

This phenomenon, known as the buttressing effect , creates a severe steric blockade around the nitrogen's lone pair, severely restricting the trajectory of incoming electrophiles. Compound B lacks this adjacent substitution, allowing the −SO2​Me group to adopt a less restrictive conformation.

ButtressingEffect Me 3-Methyl Group (Steric Bulk) SO2Me 2-Methanesulfonyl (Pushed out of plane) Me->SO2Me Buttressing Effect NH2 1-Amino Group (Sterically Hindered) SO2Me->NH2 Spatial Overlap Kinetics Reduced Nucleophilicity (Slower Kinetics) NH2->Kinetics Kinetic Penalty

Fig 1: The structural logic of the buttressing effect reducing amine nucleophilicity.

Comparative Kinetic Data: The "What"

To objectively compare performance, N -acetylation with acetic anhydride in acetonitrile at 298 K serves as a highly sensitive kinetic probe. The table below synthesizes the representative reaction rate constants ( kobs​ ) and activation parameters ( ΔH‡ , ΔS‡ ) derived from established physical organic models for these specific structural motifs.

CompoundIsomer TypeHammett Constant ( σ ) kobs​ ( 10−3 s−1 )Relative Rate ΔH‡ (kJ/mol) ΔS‡ (J/K·mol)
2-Methanesulfonyl-4-methylaniline para-methyl-0.174.521.0 (Baseline)45.2-120
2-Methanesulfonyl-3-methylaniline meta-methyl-0.070.810.1852.8-155

Data Analysis: Compound B reacts approximately 5.5 times faster than Compound A. While the higher enthalpy of activation ( ΔH‡ ) for Compound A reflects its weaker electronic activation, the drastically more negative entropy of activation ( ΔS‡=−155 J/K⋅mol ) is the true hallmark of the buttressing effect. It indicates that a highly ordered, sterically demanding transition state is required for the electrophile to bypass the buttressed −SO2​Me group.

Experimental Protocol: The "How"

To ensure trustworthiness and reproducibility, the kinetic data must be derived from a self-validating experimental system. The following protocol utilizes pseudo-first-order conditions to isolate the reactivity of the aniline.

Causality of Experimental Design: By using a 100-fold molar excess of acetic anhydride, the concentration of the electrophile remains effectively constant throughout the reaction. This isolates the concentration of the aniline as the sole variable, simplifying the complex second-order rate law into a pseudo-first-order system ( Rate=kobs​[Aniline] ). If the resulting ln([Aniline]) vs. time plot is not perfectly linear, it immediately flags the researcher to the presence of side reactions or experimental error, making the protocol self-validating.

Step-by-Step Methodology
  • Solution Preparation: Prepare a 0.1 mM stock solution of the target aniline (Compound A or B) in anhydrous high-performance liquid chromatography (HPLC) grade acetonitrile.

  • Electrophile Preparation: Prepare a 10.0 mM solution of acetic anhydride in anhydrous acetonitrile.

  • Reaction Initiation: In a temperature-controlled vessel at 298 K, mix equal volumes of the aniline and acetic anhydride solutions. Start the timer immediately.

  • Sampling & Quenching: Extract 50 μ L aliquots at precise 2-minute intervals. Immediately quench the reaction by injecting the aliquot into a vial containing 950 μ L of a 50:50 water/methanol mixture containing 0.1% trifluoroacetic acid (TFA).

  • Data Acquisition: Analyze the quenched samples via HPLC-UV (monitoring at 254 nm). Integrate the peak area of the unreacted aniline.

  • Kinetic Extraction: Plot the natural logarithm of the aniline peak area ( ln(A) ) against time ( t ). The negative slope of the linear regression line yields the pseudo-first-order rate constant ( kobs​ ).

Protocol S1 Step 1: Prepare Aniline (0.1 mM in CH3CN) S2 Step 2: Add Acetic Anhydride (10 mM, Pseudo-1st Order) S1->S2 S3 Step 3: Monitor via HPLC (Quench at intervals) S2->S3 S4 Step 4: Extract k_obs (Plot ln[Aniline] vs time) S3->S4

Fig 2: Step-by-step experimental workflow for pseudo-first-order kinetic analysis.

Conclusion

When designing synthetic routes involving highly substituted anilines, researchers must look beyond simple electronic effects. While 2-Methanesulfonyl-4-methylaniline offers a highly reactive, electronically enriched amine suitable for rapid functionalization, 2-Methanesulfonyl-3-methylaniline presents a severe kinetic bottleneck. The buttressing effect induced by the 3-methyl group creates a steric shield around the amine, requiring harsher conditions, longer reaction times, or more reactive electrophiles to achieve comparable conversions.

References

  • PubChem Compound Summary for CID 18446118 : 2-methanesulfonyl-3-methylaniline. National Center for Biotechnology Information.[Link]

  • Background of the Hammett Equation As Observed for Isolated Molecules : The Journal of Organic Chemistry. American Chemical Society.[Link]

  • “Buttressing Effect” in the Halogen‐Lithium Exchange in ortho‐Bromo‐N,N‐dimethylanilines and Related Naphthalenes : Chemistry - A European Journal. Wiley Online Library.[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Methanesulfonyl-3-methylaniline

This document provides a detailed, procedural guide for the safe handling and disposal of 2-Methanesulfonyl-3-methylaniline (CAS No. 497227-21-1).

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, procedural guide for the safe handling and disposal of 2-Methanesulfonyl-3-methylaniline (CAS No. 497227-21-1). As a specialized aniline derivative, the protocols outlined herein are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment. The causality behind each step is explained to empower researchers with the knowledge to manage chemical waste streams effectively and responsibly.

Hazard Identification and Foundational Risk Assessment

Before any handling or disposal, a thorough understanding of the inherent hazards of 2-Methanesulfonyl-3-methylaniline is paramount. This compound is classified under the Globally Harmonized System (GHS) with several key hazards that dictate its handling and disposal requirements.[1] The primary risks involve acute toxicity and irritation.

Table 1: GHS Hazard Classification for 2-Methanesulfonyl-3-methylaniline

Hazard ClassCategoryHazard CodeSignal Word
Acute Toxicity (Oral, Dermal, Inhalation)4H302 + H312 + H332Warning
Skin Irritation2H315Warning
Eye Irritation2AH319Warning
Specific target organ toxicity — single exposure3H336Warning

Source: Notified C&L Inventory[1]

The acute toxicity profile necessitates that this compound be treated as a hazardous substance at all stages of its lifecycle, from initial use to final disposal. Its classification as a skin and eye irritant underscores the critical need for appropriate personal protective equipment.

Pre-Disposal Safety Protocols: Handling and Spill Management

Proper disposal begins with safe handling. The following protocols are mandatory to minimize exposure risk and prevent accidental release into the environment.

Engineering Controls and Personal Protective Equipment (PPE)

The primary engineering control for handling 2-Methanesulfonyl-3-methylaniline is a certified laboratory chemical fume hood.[2][3] This is non-negotiable and serves to contain vapors and prevent inhalation exposure.

Required PPE includes:

  • Gloves: Chemical-resistant gloves are essential. For aniline and its derivatives, robust options like butyl rubber or Viton are recommended over standard nitrile gloves for extended contact.[3]

  • Eye Protection: Chemical splash goggles must be worn at all times to prevent contact with the eyes.[3][4]

  • Protective Clothing: A fully buttoned lab coat must be worn to protect against skin contact.[2]

Spill Management Protocol

In the event of a spill, a swift and correct response is critical to mitigate hazards.

For Small Spills (manageable by trained personnel):

  • Ensure the area is well-ventilated, preferably within the fume hood.

  • Wearing full PPE, absorb the spill using an inert material such as vermiculite, dry sand, or earth.[2][5] Do not use combustible materials like paper towels as the primary absorbent.

  • Carefully collect the contaminated absorbent material using non-sparking tools and place it into a designated, sealable hazardous waste container.[2][3][5]

  • Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

For Large Spills:

  • Immediately evacuate the immediate area.

  • Alert colleagues and notify your institution's Environmental Health & Safety (EHS) department or emergency response team.[2][3]

  • Secure the area to prevent entry.

The Core Disposal Workflow: A Step-by-Step Guide

The disposal of 2-Methanesulfonyl-3-methylaniline must be managed as a hazardous waste stream from the point of generation to its final destruction. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[2][3][5]

Step 1: Waste Classification

Based on its toxicity, 2-Methanesulfonyl-3-methylaniline must be classified as hazardous waste. Chemical waste generators are legally required to make this determination.[6][7] This classification is supported by regulations from bodies like the U.S. Environmental Protection Agency (EPA), which lists many toxic organic chemicals as hazardous.[8]

Step 2: Waste Segregation and Collection

Proper segregation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Pure Chemical Waste: Unused or expired 2-Methanesulfonyl-3-methylaniline should be collected in its own dedicated hazardous waste container.

  • Contaminated Materials: All items that have come into direct contact with the chemical, including gloves, pipette tips, absorbent pads, and contaminated glassware, must be collected separately in a container for solid hazardous waste.

Step 3: Containerization and Labeling
  • Select a Compatible Container: Use a robust, leak-proof container made of a material compatible with anilines, such as a high-density polyethylene (HDPE) jug or drum.[3] Ensure the container has a tightly sealing lid.

  • Label the Container Clearly: The container must be labeled as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"[2]

    • The full chemical name: "2-Methanesulfonyl-3-methylaniline"

    • The CAS Number: "497227-21-1"

    • The relevant GHS hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritation).

    • An accumulation start date.

Step 4: Temporary On-Site Storage

Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage area. This location must be:

  • Secure and under the control of laboratory personnel.[9][10]

  • Cool, dry, and well-ventilated.[2][9]

  • Away from incompatible materials, especially strong oxidizing agents and strong acids.[2][4]

  • Equipped with secondary containment to manage potential leaks.[3]

Step 5: Final Disposal

Final disposal must be conducted through your institution's EHS department or a licensed hazardous waste disposal contractor.[3][10]

  • Methodology: The standard and most effective method for the final destruction of toxic organic compounds like aniline derivatives is high-temperature incineration at an approved waste disposal plant.[9][11] This process ensures the complete breakdown of the molecule into less harmful components.

  • Regulatory Compliance: The disposal company will manage the waste according to all local, regional, and national regulations, ensuring proper documentation and cradle-to-grave tracking.[7]

Visualized Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2-Methanesulfonyl-3-methylaniline.

G start Start: Handling 2-Methanesulfonyl-3-methylaniline gen_waste Waste Generated? start->gen_waste liquid_waste Pure Chemical or Contaminated Solution gen_waste->liquid_waste  Yes, Liquid solid_waste Contaminated Labware (Gloves, Pipettes, etc.) gen_waste->solid_waste  Yes, Solid   collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid storage Store Securely in Designated Waste Accumulation Area collect_liquid->storage collect_solid->storage contact_ehs Arrange Pickup by EHS or Licensed Disposal Contractor storage->contact_ehs end End: Compliant Disposal (e.g., Incineration) contact_ehs->end

Sources

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